Ethyl dibutylphosphinite
Description
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Structure
2D Structure
Properties
CAS No. |
56660-55-0 |
|---|---|
Molecular Formula |
C10H23OP |
Molecular Weight |
190.26 g/mol |
IUPAC Name |
dibutyl(ethoxy)phosphane |
InChI |
InChI=1S/C10H23OP/c1-4-7-9-12(11-6-3)10-8-5-2/h4-10H2,1-3H3 |
InChI Key |
BACGWSQQIAEILW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(CCCC)OCC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl Dibutylphosphinite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of ethyl dibutylphosphinite, a trivalent organophosphorus compound. The methodologies and data presented are intended to support researchers in the fields of organic synthesis, medicinal chemistry, and materials science.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the nucleophilic substitution of chlorine in dibutylchlorophosphine with an ethoxy group from ethanol. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction Scheme:
(C₄H₉)₂PCl + C₂H₅OH + Base → (C₄H₉)₂POC₂H₅ + Base·HCl
Experimental Protocol:
A detailed experimental protocol for a similar reaction, the synthesis of a diphenylphosphinic acid ester from diphenylchlorophosphine and ethanol, can be adapted for this synthesis[1].
-
Materials:
-
Dibutylchlorophosphine
-
Anhydrous ethanol
-
Anhydrous triethylamine (or another suitable base)
-
Anhydrous diethyl ether (or another inert solvent)
-
-
Procedure:
-
A solution of dibutylchlorophosphine in anhydrous diethyl ether is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
The flask is cooled to 0 °C in an ice bath.
-
A solution of anhydrous ethanol and triethylamine in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring under a nitrogen atmosphere.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
-
The triethylamine hydrochloride salt is removed by filtration under an inert atmosphere.
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude this compound is then purified by vacuum distillation.
-
Logical Workflow for Synthesis:
Caption: Synthetic workflow for this compound.
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the characterization of organophosphorus compounds. ³¹P, ¹H, and ¹³C NMR are all informative.
Expected NMR Data:
| Nucleus | Chemical Shift (δ) Range (ppm) | Expected Multiplicity & Coupling Constants (J) |
| ³¹P | 130 - 150 | Singlet (proton decoupled) |
| ¹H | 3.5 - 4.0 (O-CH₂) | Quartet, ³J(HP) ≈ 7-10 Hz, ³J(HH) ≈ 7 Hz |
| 1.2 - 1.8 (P-CH₂-CH₂-CH₂-) | Multiplets | |
| 1.0 - 1.2 (O-CH₂-CH₃) | Triplet, ³J(HH) ≈ 7 Hz | |
| 0.8 - 1.0 (P-CH₂-CH₂-CH₂-CH₃) | Triplet, ³J(HH) ≈ 7 Hz | |
| ¹³C | 60 - 65 (O-CH₂) | Doublet, ²J(CP) ≈ 15-25 Hz |
| 25 - 35 (P-CH₂) | Doublet, ¹J(CP) ≈ 15-25 Hz | |
| 20 - 30 (P-CH₂-CH₂) | Doublet, ²J(CP) ≈ 10-20 Hz | |
| 15 - 20 (P-CH₂-CH₂-CH₂) | Doublet, ³J(CP) ≈ 5-10 Hz | |
| 10 - 15 (P-CH₂-CH₂-CH₂-CH₃) | Singlet | |
| 15 - 20 (O-CH₂-CH₃) | Doublet, ³J(CP) ≈ 5-10 Hz |
Note: The chemical shift ranges and coupling constants are estimates based on data for analogous trialkylphosphines and phosphinites.
Characterization Logic:
Caption: Spectroscopic methods for characterizing this compound.
2.2 Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of specific functional groups.
Expected IR Data:
| Wavenumber (cm⁻¹) | Assignment |
| 2960-2850 | C-H stretching (butyl and ethyl groups) |
| 1465-1450 | C-H bending (CH₂) |
| 1380-1370 | C-H bending (CH₃) |
| 1050-1000 | P-O-C stretching |
2.3 Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Expected Mass Spectrometry Data:
| m/z | Assignment |
| [M]⁺ | Molecular ion peak |
| [M - C₂H₅]⁺ | Loss of ethyl group |
| [M - OC₂H₅]⁺ | Loss of ethoxy group |
| [M - C₄H₉]⁺ | Loss of a butyl group |
This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to consult the primary literature for more specific details and to adapt the provided protocols to their specific laboratory conditions.
References
"physical and chemical properties of Ethyl diphenylphosphinite"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl diphenylphosphinite (CAS No. 719-80-2) is an organophosphorus compound with the chemical formula C₁₄H₁₅OP. It is a versatile reagent and ligand in organic synthesis, finding applications as a key intermediate in the production of pharmaceutical compounds and photoinitiators.[1] Its unique reactivity, stemming from the trivalent phosphorus atom bonded to an ethoxy group and two phenyl groups, makes it a valuable tool in the construction of complex molecular architectures. This guide provides an in-depth overview of the physical and chemical properties of ethyl diphenylphosphinite, along with detailed experimental protocols and an exploration of its relevance in biological signaling pathways.
Physical and Chemical Properties
Ethyl diphenylphosphinite is a colorless to light yellow liquid under standard conditions.[1][2] It is characterized by its sensitivity to air and moisture, which necessitates careful handling and storage to maintain its purity.[2] Key physical and chemical properties are summarized in the tables below.
Table 1: Physical Properties of Ethyl Diphenylphosphinite
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₅OP | [2] |
| Molecular Weight | 230.24 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Boiling Point | 179-180 °C at 14 mmHg | [2] |
| Density | 1.066 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.59 | |
| Solubility | Soluble in ethanol and ether. | [2] |
Table 2: Chemical and Safety Properties of Ethyl Diphenylphosphinite
| Property | Value | Reference |
| Chemical Name | Ethyl diphenylphosphinite | |
| Synonyms | Diphenylphosphinous acid ethyl ester, Ethoxydiphenylphosphine | |
| CAS Number | 719-80-2 | [1] |
| Purity | ≥97.0% (GC) | [2] |
| Storage Temperature | 2-8°C, under inert atmosphere, protected from light and moisture. | [2] |
| Flash Point | 113 °C (closed cup) | |
| Hazard Statements | H302 (Harmful if swallowed), H412 (Harmful to aquatic life with long-lasting effects) |
Spectroscopic Data
-
¹H NMR (CDCl₃): δ 7.6-7.2 (m, 10H, Ar-H), 3.95 (dq, JH-H=7 Hz, JP-H=10 Hz, 2H, OCH₂), 1.30 (t, J=7 Hz, 3H, CH₃).
-
¹³C NMR, ³¹P NMR, and IR Data: While specific data for ethyl diphenylphosphinite is not available, characteristic peaks can be inferred from related structures. For instance, the ³¹P NMR chemical shift is expected to be in the phosphinite region. The IR spectrum would likely show strong absorptions corresponding to P-O-C and aromatic C-H bonds.
Experimental Protocols
Synthesis of Ethyl Diphenylphosphinite
Two common methods for the synthesis of ethyl diphenylphosphinite are outlined below.
Method 1: From Diphenylphosphinous Chloride
This protocol involves the reaction of diphenylphosphinous chloride with ethanol in the presence of a base to neutralize the hydrogen chloride byproduct.
-
Materials: Diphenylphosphinous chloride, absolute ethanol, pyridine (or another suitable base), and anhydrous diethyl ether.
-
Procedure:
-
A solution of diphenylphosphinous chloride (135 mmol) in anhydrous diethyl ether (120 mL) is prepared in a flask under an inert atmosphere (e.g., argon).
-
The solution is cooled to 5 °C in an ice bath.
-
A solution of absolute ethanol (200 mmol) and pyridine (134 mmol) in anhydrous diethyl ether (120 mL) is added dropwise to the cooled solution with stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature.
-
The precipitated pyridine hydrochloride is removed by filtration under an inert atmosphere. The solid is washed with anhydrous ether.
-
The solvent is removed from the filtrate by evaporation under reduced pressure to yield an oil.
-
The crude product is purified by Kugelrohr distillation at 95 °C (0.1 mmHg) to give pure ethyl diphenylphosphinite.
-
Method 2: From Phenylphosphonous Dichloride
This method involves the reaction of phenylphosphonous dichloride with ethanol and a base.
-
Materials: Phenylphosphonous dichloride, absolute ethanol, pyridine, and anhydrous diethyl ether.
-
Procedure:
-
A solution of phenylphosphonous dichloride (66 g, 0.37 mol) in anhydrous ether (100 mL) is prepared in a flask.
-
A solution of absolute ethanol (21.6 mL, 0.37 mol) and pyridine (29.6 mL) is added slowly and dropwise to the stirred solution.
-
The reaction mixture is filtered to remove the precipitate, which is then washed with ether.
-
The ether is evaporated from the filtrate to yield an oily residue.
-
The crude product is purified by distillation, first in a Kugelrohr apparatus and then through a short Vigreux column at 95°-98° C (0.05 mmHg).
-
Chemical Reactivity and Handling
Ethyl diphenylphosphinite is sensitive to atmospheric oxygen and moisture.[2] Exposure can lead to oxidation to the corresponding phosphinate and hydrolysis. Therefore, it should be handled under an inert atmosphere (e.g., argon or nitrogen) and stored in a cool, dry place.[2]
Oxidation
Phosphinites are readily oxidized to the corresponding phosphinates. This can occur upon exposure to air or by reaction with oxidizing agents. A general protocol for the controlled oxidation is as follows:
-
Materials: Ethyl diphenylphosphinite, a suitable oxidizing agent (e.g., hydrogen peroxide, a peroxy acid), and an appropriate solvent (e.g., dichloromethane).
-
Procedure:
-
Dissolve ethyl diphenylphosphinite in the chosen solvent under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of the oxidizing agent.
-
Monitor the reaction by a suitable technique (e.g., TLC or ³¹P NMR) until the starting material is consumed.
-
Work up the reaction mixture to isolate the ethyl diphenylphosphinate product.
-
Hydrolysis
The P-O bond in ethyl diphenylphosphinite is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield diphenylphosphine oxide and ethanol.[3]
-
Materials: Ethyl diphenylphosphinite, aqueous acid (e.g., HCl) or base (e.g., NaOH), and a suitable solvent.
-
Procedure:
-
Dissolve ethyl diphenylphosphinite in a water-miscible solvent.
-
Add the aqueous acid or base and heat the mixture if necessary.
-
Monitor the reaction for the disappearance of the starting material.
-
After completion, neutralize the reaction mixture and extract the diphenylphosphine oxide product.
-
Role in Signaling Pathways
While direct involvement of ethyl diphenylphosphinite in specific signaling pathways is not well-documented, organophosphorus compounds as a class are known to interact with and modulate various cellular signaling cascades. A prominent example is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial in regulating cell proliferation, differentiation, and apoptosis.
The MAPK/ERK pathway is a key signaling cascade that transmits signals from cell surface receptors to the nucleus. Dysregulation of this pathway is implicated in various diseases, including cancer.
References
A Comprehensive Technical Guide to the Spectroscopic Data of Ethyl Diphenylphosphinite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for Ethyl diphenylphosphinite (CAS No: 719-80-2), a versatile organophosphorus compound utilized as a key intermediate in pharmaceutical synthesis and as a precursor for photoinitiators. This document presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.
Molecular Structure and Properties
Ethyl diphenylphosphinite, with the linear formula (C₆H₅)₂POC₂H₅, is a liquid at room temperature with a density of 1.066 g/mL at 25 °C and a refractive index of 1.59.[1] Its molecular weight is 230.24 g/mol .[1]
Spectroscopic Data
The following sections summarize the key spectroscopic data for Ethyl diphenylphosphinite.
NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic compounds. For Ethyl diphenylphosphinite, ¹H, ¹³C, and ³¹P NMR are particularly informative.
Table 1: ¹H NMR Spectroscopic Data for Ethyl Diphenylphosphinite
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.6 - 7.2 | Multiplet | - | 10H, Aromatic protons (C₆H₅) |
| 3.95 | Doublet of quartets | J(H,H) = 7, J(P,H) = 10 | 2H, Methylene protons (-OCH₂CH₃) |
| 1.30 | Triplet | J(H,H) = 7 | 3H, Methyl protons (-OCH₂CH₃) |
| Solvent: CDCl₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for Ethyl Diphenylphosphinite
| Chemical Shift (δ) ppm | Assignment |
| ~140 | C (ipso, P-C) |
| ~130 | C (ortho) |
| ~128 | C (meta) |
| ~129 | C (para) |
| ~61 | -OCH₂ |
| ~16 | -CH₃ |
| Note: These are predicted values and may differ from experimental results. |
Table 3: Predicted ³¹P NMR Spectroscopic Data for Ethyl Diphenylphosphinite
| Chemical Shift (δ) ppm | Assignment |
| ~115 | P |
| Note: This is a predicted value referenced to 85% H₃PO₄ and may differ from experimental results. |
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of Ethyl diphenylphosphinite is expected to show characteristic absorption bands for the P-O-C linkage and the phenyl groups.
Table 4: Expected IR Absorption Bands for Ethyl Diphenylphosphinite
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3070 - 3010 | Medium | C-H stretching (aromatic) |
| 2980 - 2850 | Medium | C-H stretching (aliphatic) |
| 1590, 1480, 1435 | Medium to Strong | C=C stretching (aromatic ring) |
| 1070 - 1020 | Strong | P-O-C stretching (asymmetric) |
| 740 - 690 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Table 5: Predicted Mass Spectrometry Data for Ethyl Diphenylphosphinite
| m/z | Relative Intensity | Assignment |
| 230 | High | [M]⁺ (Molecular ion) |
| 202 | Moderate | [M - C₂H₄]⁺ |
| 185 | High | [(C₆H₅)₂P]⁺ |
| 154 | Moderate | [C₁₂H₁₀]⁺ (Biphenyl) |
| 77 | Moderate | [C₆H₅]⁺ |
| Note: These are predicted fragmentation patterns and may differ from experimental results. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Ethyl diphenylphosphinite can be synthesized by the reaction of diphenylphosphinous chloride with ethanol in the presence of a base like pyridine. The product is typically purified by Kugelrohr distillation.
-
Sample Preparation: A sample of Ethyl diphenylphosphinite (10-20 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.
-
¹H NMR: The spectrum is acquired on a 400 MHz spectrometer. Data is collected with a 30° pulse width, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR: The spectrum is acquired on the same instrument at 100 MHz. A proton-decoupled spectrum is obtained with a 45° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
³¹P NMR: The spectrum is acquired at 162 MHz with proton decoupling. A 30° pulse width and a relaxation delay of 5 seconds are used. Chemical shifts are referenced to an external standard of 85% H₃PO₄.
A drop of neat Ethyl diphenylphosphinite liquid is placed between two sodium chloride (NaCl) plates to form a thin film. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean NaCl plates is recorded and subtracted from the sample spectrum.
The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, which is maintained at a temperature of 200°C. The electron energy is set to 70 eV. The resulting ions are analyzed by a quadrupole mass analyzer.
Workflow Diagram
The following diagram illustrates the general workflow for the spectroscopic analysis of Ethyl diphenylphosphinite.
Caption: Experimental workflow for the synthesis and spectroscopic analysis of Ethyl diphenylphosphinite.
References
Synthesis of Ethyl Diphenylphosphinite from Chlorodiphenylphosphine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the synthesis of ethyl diphenylphosphinite from chlorodiphenylphosphine. Ethyl diphenylphosphinite is a crucial organophosphorus intermediate in the production of pharmaceutical ingredients and photoinitiators.[1] This document outlines the prevalent synthetic methodology, including a detailed experimental protocol, and presents key quantitative data in a structured format. Visual diagrams of the reaction pathway and experimental workflow are included to enhance understanding.
Introduction
Ethyl diphenylphosphinite, with the chemical formula (C₆H₅)₂POC₂H₅, is a trivalent phosphorus compound characterized by an ethoxy group and two phenyl groups attached to the phosphorus atom.[1] This structure imparts unique reactivity, making it a valuable reagent in organic synthesis.[1] Its primary applications are as an intermediate in the synthesis of complex molecules for active pharmaceutical ingredients and as a precursor for photoinitiators used in UV-curing technologies.[1] The synthesis typically proceeds via the reaction of chlorodiphenylphosphine with ethanol in the presence of a base to neutralize the hydrogen chloride byproduct.[1]
Reaction and Mechanism
The synthesis of ethyl diphenylphosphinite from chlorodiphenylphosphine is a nucleophilic substitution reaction at the phosphorus center. The oxygen atom of ethanol acts as a nucleophile, attacking the electrophilic phosphorus atom of chlorodiphenylphosphine. This results in the displacement of the chloride ion. A base, typically a tertiary amine like pyridine, is used to scavenge the concurrently formed hydrogen chloride, driving the reaction to completion.
Reaction Pathway Diagram
Caption: Reaction scheme for the synthesis of ethyl diphenylphosphinite.
Experimental Protocol
The following protocol is a detailed method for the preparation of ethyl diphenylphosphinite from chlorodiphenylphosphine.
Materials:
-
Chlorodiphenylphosphine ((C₆H₅)₂PCl)
-
Ethanol (C₂H₅OH), absolute
-
Pyridine (C₅H₅N), anhydrous
-
Diethyl ether ( (C₂H₅)₂O), anhydrous
Procedure: [2]
-
A solution of chlorodiphenylphosphine (135 mmol) in 120 mL of dry diethyl ether is prepared in a flask under an inert atmosphere (e.g., argon).
-
The solution is cooled to 5 °C using an ice bath.
-
A solution of ethanol (200 mmol) and pyridine (134 mmol) in 120 mL of dry diethyl ether is added dropwise to the cooled chlorodiphenylphosphine solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period.
-
The resulting white precipitate of pyridinium hydrochloride is removed by filtration under an inert atmosphere.
-
The solid hydrochloride is washed with dry diethyl ether.
-
The solvent is removed from the filtrate by evaporation under reduced pressure to yield a crude oil.
-
The crude product is purified by Kugelrohr distillation at 95 °C under a vacuum of 0.1 mmHg.
Quantitative Data Summary
The following table summarizes the key quantitative data from the synthesis of ethyl diphenylphosphinite.
| Parameter | Value | Reference |
| Reactants | ||
| Chlorodiphenylphosphine | 135 mmol | [2] |
| Ethanol | 200 mmol | [2] |
| Pyridine | 134 mmol | [2] |
| Reaction Conditions | ||
| Solvent | Dry Diethyl Ether | [2] |
| Initial Temperature | 5 °C | [2] |
| Product Information | ||
| Yield | 88% | [2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 95 °C @ 0.1 mmHg | [2] |
| Purity | >98% | [1] |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of ethyl diphenylphosphinite.
Caption: General experimental workflow for the synthesis of ethyl diphenylphosphinite.
Safety Considerations
Chlorodiphenylphosphine is a corrosive and moisture-sensitive compound.[3] It reacts with water and alcohols.[3][4] Therefore, all manipulations should be carried out under an inert and dry atmosphere. Appropriate personal protective equipment, including gloves and safety glasses, should be worn at all times. The reaction should be performed in a well-ventilated fume hood.
Conclusion
The synthesis of ethyl diphenylphosphinite from chlorodiphenylphosphine is a well-established and efficient method. The use of pyridine as a base and diethyl ether as a solvent provides a high yield of the desired product. The detailed protocol and workflow provided in this guide offer a comprehensive resource for researchers and professionals in the fields of chemical synthesis and drug development.
References
"alternative names for Ethyl diphenylphosphinite"
An In-depth Technical Guide to Ethyl diphenylphosphinite: Nomenclature, Properties, and Synthesis
This technical guide provides a comprehensive overview of Ethyl diphenylphosphinite (CAS No. 719-80-2), a versatile organophosphorus compound widely utilized as a ligand in catalysis and as a reagent in organic synthesis. This document is intended for researchers, chemists, and professionals in the fields of chemical research and drug development, offering detailed information on its nomenclature, physicochemical properties, and a representative synthetic protocol.
Nomenclature and Identifiers
The compound is known by several names across chemical literature and databases. A clear understanding of its alternative names is crucial for accurate literature searches and material sourcing.
| Identifier Type | Value |
| Primary Common Name | Ethyl diphenylphosphinite |
| IUPAC Name | ethoxy(diphenyl)phosphane |
| CAS Number | 719-80-2 |
| Synonym(s) | Diphenylphosphinous acid, ethyl ester |
| O-Ethyl diphenylphosphinite | |
| Ethoxydiphenylphosphine | |
| Chemical Formula | C₁₄H₁₅OP |
| InChI Key | XJCTXHVMJATEPM-UHFFFAOYSA-N |
Physicochemical Properties
The following table summarizes key quantitative data for Ethyl diphenylphosphinite, providing essential information for experimental design and safety considerations.
| Property | Value |
| Molecular Weight | 230.24 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 120-122 °C at 0.1 mmHg |
| Density | 1.065 g/cm³ at 25 °C |
| Refractive Index (n²⁰/D) | 1.599 |
Logical Relationship of Identifiers
The following diagram illustrates the relationship between the various names and identifiers for ethoxy(diphenyl)phosphane, providing a clear visual guide for its identification.
Caption: A diagram showing the relationships between identifiers.
Representative Synthetic Protocol
The synthesis of Ethyl diphenylphosphinite is commonly achieved via the reaction of chlorodiphenylphosphine with ethanol in the presence of a base to neutralize the hydrogen chloride byproduct. The following is a representative experimental protocol.
Materials and Equipment:
-
Chlorodiphenylphosphine (1.0 eq)
-
Anhydrous Ethanol (1.1 eq)
-
Anhydrous Triethylamine (1.2 eq)
-
Anhydrous Diethyl Ether or Toluene (as solvent)
-
Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet
-
Schlenk line or other inert atmosphere setup
-
Cannula or syringe for liquid transfers
-
Filtration apparatus (e.g., fritted glass filter)
-
Rotary evaporator
-
Distillation apparatus for vacuum distillation
Procedure:
-
Setup: Assemble the reaction apparatus and ensure it is free of moisture by oven-drying or flame-drying under vacuum. Maintain a positive pressure of an inert gas (e.g., Nitrogen or Argon) throughout the experiment.
-
Reagent Preparation: In the reaction flask, dissolve chlorodiphenylphosphine in the anhydrous solvent. In a separate flask, prepare a solution of anhydrous ethanol and triethylamine in the same solvent.
-
Reaction: Cool the chlorodiphenylphosphine solution to 0 °C using an ice bath. Add the ethanol/triethylamine solution dropwise via the dropping funnel over a period of 30-60 minutes with vigorous stirring. A white precipitate of triethylamine hydrochloride will form.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours to ensure the reaction goes to completion.
-
Workup: Filter the reaction mixture under an inert atmosphere to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous solvent to recover any residual product.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. The crude product can then be purified by vacuum distillation to yield Ethyl diphenylphosphinite as a clear, colorless liquid.
Safety Precautions:
-
Organophosphorus compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Chlorodiphenylphosphine is corrosive and reacts with moisture; handle it exclusively under an inert atmosphere.
-
All operations should be conducted within a well-ventilated fume hood.
In-Depth Technical Guide: Health and Safety Data for Ethyl Diphenylphosphinite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety data for Ethyl diphenylphosphinite (CAS No. 719-80-2). The information is compiled from safety data sheets, chemical databases, and regulatory guidelines to ensure a thorough understanding of the potential hazards and safe handling procedures associated with this compound.
Core Safety and Hazard Information
Ethyl diphenylphosphinite is a colorless to light yellow liquid primarily used as a pharmaceutical intermediate and a precursor in the synthesis of photoinitiators.[1] While a valuable reagent, it presents several health and safety hazards that require careful management in a laboratory or industrial setting.
GHS Classification and Hazard Statements:
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. For Ethyl diphenylphosphinite, the following classifications and corresponding hazard statements apply.[2][3]
| Classification | Code | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[2][3] |
| Hazardous to the Aquatic Environment, Chronic Hazard (Category 3) | H412 | Harmful to aquatic life with long lasting effects.[2][3] |
Some sources also indicate potential for skin and eye irritation.[4][5]
Pictograms and Signal Word:
Quantitative Data Summary
The following tables summarize the key quantitative data for Ethyl diphenylphosphinite, covering its physical, chemical, and toxicological properties.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₅OP | [1] |
| Molecular Weight | 230.24 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [1][6] |
| Density | 1.066 g/mL at 25 °C | [1][2] |
| Boiling Point | 179-180 °C at 14 mmHg | [1] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [2][3] |
| Refractive Index | n20/D 1.59 | [2] |
| Solubility | Soluble in chloroform. | [6] |
| Sensitivity | Sensitive to air and moisture.[1] |
Table 2: Toxicological Data
| Endpoint | Value | Species | Source(s) |
| Acute Oral Toxicity (LD50) | 1640 mg/kg | Mouse | [7] |
Table 3: Storage and Handling
| Parameter | Recommendation | Source(s) |
| Storage Temperature | 2-8°C | [2] |
| Storage Conditions | Store in a cool, dry, well-ventilated area in well-closed containers, protected from light.[1] | |
| Incompatible Materials | Strong oxidizing agents. |
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of Ethyl diphenylphosphinite are not publicly available. However, standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are typically followed for regulatory submissions. The following are summaries of the relevant OECD test guidelines that would be used to determine the acute toxicity data presented above.
Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD Guideline 420)
This method is designed to assess the acute toxic effects of a substance when administered orally.
-
Principle: The test involves administering the substance to animals in a stepwise procedure using a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The goal is to identify a dose that produces clear signs of toxicity without causing mortality, thereby allowing for classification of the substance's acute toxicity.
-
Animal Model: Typically, young adult female rats are used. Animals are fasted before administration of the test substance.
-
Procedure:
-
A sighting study is often performed with a single animal to determine the appropriate starting dose for the main study.
-
The substance is administered as a single oral dose by gavage.
-
Groups of animals are dosed at a specific fixed dose level. The response of these animals determines the dose for the next group (either higher or lower).
-
Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
-
Endpoint: The test allows for the determination of the GHS hazard category for acute oral toxicity.
Skin Irritation/Corrosion (Adapted from OECD Guideline 439: In Vitro Skin Irritation)
This in vitro method uses a reconstructed human epidermis model to assess the potential for skin irritation.
-
Principle: The test chemical is applied topically to a three-dimensional human epidermis model. The endpoint measured is cell viability, typically using the MTT assay, which assesses mitochondrial activity. A reduction in cell viability below a certain threshold indicates that the chemical is an irritant.
-
Test System: A reconstructed human epidermis, which is a multi-layered, differentiated culture of human keratinocytes.
-
Procedure:
-
The test substance is applied to the surface of the tissue model.
-
After a defined exposure period, the substance is removed, and the tissue is incubated.
-
Cell viability is then determined by the enzymatic conversion of MTT to a colored formazan, which is measured spectrophotometrically.
-
-
Endpoint: If the tissue viability is reduced below 50% of the negative control, the substance is classified as a skin irritant (UN GHS Category 2).
Acute Eye Irritation/Corrosion (Adapted from OECD Guideline 405)
This in vivo test evaluates the potential of a substance to cause irritation or damage to the eye.
-
Principle: The test substance is applied to one eye of an experimental animal, with the other eye serving as a control. The eyes are then examined for any signs of irritation or corrosion at specific intervals.
-
Animal Model: The albino rabbit is the most commonly used species.
-
Procedure:
-
A single dose of the test substance is instilled into the conjunctival sac of one eye.
-
The eyes are examined at 1, 24, 48, and 72 hours after application. Observations include the degree of corneal opacity, iris inflammation, and conjunctival redness and swelling.
-
The observation period may be extended up to 21 days to assess the reversibility of any effects.
-
-
Endpoint: The severity and reversibility of the observed eye lesions are used to classify the substance according to its eye irritation potential.
Visualizations
Safe Handling Workflow for Air and Moisture-Sensitive Chemicals
Given that Ethyl diphenylphosphinite is sensitive to air and moisture, a strict handling protocol is necessary to maintain its integrity and ensure user safety. The following diagram outlines a typical workflow for handling such sensitive reagents.
Caption: Safe handling workflow for air and moisture-sensitive reagents.
Conclusion
Ethyl diphenylphosphinite is a chemical intermediate with moderate acute oral toxicity and is harmful to aquatic life. Its sensitivity to air and moisture necessitates careful handling under inert atmosphere conditions to ensure both the stability of the compound and the safety of the user. Adherence to the safety precautions outlined in this guide, including the use of appropriate personal protective equipment and proper storage, is essential for minimizing risks in a research or industrial environment. For all applications, consulting the most current Safety Data Sheet (SDS) is highly recommended.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 6. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]
- 7. oecd.org [oecd.org]
A Technical Guide to the Basic Reactivity of Phosphinite Ligands in Organic Synthesis
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphinite ligands, organophosphorus compounds with the general formula P(OR)R'₂, have emerged as a versatile and highly tunable class of ligands in homogeneous catalysis. Their unique electronic and steric properties, intermediate between those of phosphines and phosphites, allow for fine control over the reactivity and selectivity of metal catalysts. This technical guide provides an in-depth exploration of the fundamental reactivity of phosphinite ligands, including their synthesis, coordination chemistry, and common reaction pathways such as oxidation and P-O bond cleavage. Furthermore, it details their application in key organic transformations, including Suzuki-Miyaura cross-coupling, Heck reactions, asymmetric hydrogenation, and hydroformylation, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to offer a comprehensive resource for researchers in organic synthesis and drug development.
Introduction: The Role of Phosphinite Ligands in Homogeneous Catalysis
Trivalent phosphorus compounds are cornerstones of ligand design in transition metal catalysis. Within this family, phosphinites (P(OR)R'₂) occupy a crucial space. The presence of a P-O bond distinguishes them from phosphines (PR'₃) and imparts unique characteristics. They are generally considered to be stronger π-acceptors than analogous phosphine ligands due to the influence of the electronegative oxygen atom. This electronic property, combined with the steric bulk of the R and R' substituents, which can be readily modified, allows for the precise tuning of the catalyst's behavior. These tunable properties are critical for optimizing reaction rates, controlling regioselectivity, and achieving high enantioselectivity in asymmetric catalysis.
Synthesis of Phosphinite Ligands
The most common and straightforward method for synthesizing phosphinite ligands is through the alcoholysis of organophosphinous chlorides (chlorophosphines). This reaction typically involves treating a chlorophosphine with an alcohol or phenol in the presence of a base to neutralize the HCl byproduct. The modularity of this synthesis allows for the introduction of a wide variety of alkyl and aryl groups on both the phosphorus and oxygen atoms, enabling the creation of extensive ligand libraries.
General Experimental Protocol for Phosphinite Ligand Synthesis
Synthesis of a Generic Diphenylphosphinite Ligand (e.g., Methyl Diphenylphosphinite)
-
Materials: Chlorodiphenylphosphine (1.0 eq), desired alcohol (e.g., methanol, 1.1 eq), triethylamine (or another suitable base, 1.2 eq), and anhydrous diethyl ether (as solvent). All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
-
Procedure:
-
A solution of chlorodiphenylphosphine in anhydrous diethyl ether is prepared in a Schlenk flask and cooled to 0 °C in an ice bath.
-
A solution of methanol and triethylamine in anhydrous diethyl ether is added dropwise to the stirred chlorodiphenylphosphine solution over 30 minutes.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The resulting white precipitate (triethylammonium chloride) is removed by filtration under inert atmosphere.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude phosphinite ligand.
-
The product can be further purified by vacuum distillation or chromatography if necessary.
-
Workflow for Phosphinite Ligand Synthesis
Caption: General workflow for the synthesis of phosphinite ligands.
Core Reactivity of Phosphinite Ligands
Beyond their role as spectator ligands that modulate catalyst activity, phosphinites can undergo several chemical transformations that are crucial to understanding their behavior in a catalytic cycle. These include coordination to the metal center, oxidation, and cleavage of the P-O bond.
Coordination Chemistry
Phosphinite ligands coordinate to transition metals through the lone pair of electrons on the phosphorus atom. The resulting metal-phosphinite complexes are often key intermediates or the active catalysts in various transformations. The strength and nature of this coordination are influenced by both the electronic and steric properties of the ligand. The 31P NMR chemical shift provides a valuable tool for studying this coordination, as a significant downfield shift is typically observed upon coordination to a metal center.[1]
Oxidation to Phosphinates
The phosphorus(III) center in phosphinites is susceptible to oxidation to a phosphorus(V) species, forming a phosphinate (O=P(OR)R'₂). This can be a significant deactivation pathway in catalytic reactions exposed to air or other oxidants. The oxidation can be intentional for synthetic purposes or an undesirable side reaction during catalysis.
Caption: Oxidation of a phosphinite to a phosphinate.
P-O Bond Cleavage and Hydrolysis
The P-O bond in phosphinites is susceptible to cleavage, particularly under acidic or basic conditions, or in the presence of nucleophiles. Hydrolysis, reacting with water, is a common example of this reactivity, leading to the formation of a secondary phosphine oxide (R'₂P(O)H) and the corresponding alcohol (ROH). In the context of catalysis, this can be a significant catalyst decomposition pathway.[2] However, in some cases, this reactivity can be harnessed, as seen in the oxidative addition of a P-O bond to a metal center.[3]
Caption: P-O bond cleavage of a phosphinite via hydrolysis.
Applications in Organic Synthesis
Phosphinite ligands have been successfully employed in a wide range of catalytic reactions, demonstrating their utility in the construction of complex organic molecules.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. Phosphinite ligands have been shown to be effective in promoting this reaction, particularly with challenging substrates.
Quantitative Data:
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%)[4] |
| 1 | 4-Bromoanisole | Phenylboronic acid | 0.05 | Phosphinite 2 | K₂CO₃ | H₂O/EtOH | 50 | 5 | >99 |
| 2 | 4-Bromotoluene | Phenylboronic acid | 0.05 | Phosphinite 2 | K₂CO₃ | H₂O/EtOH | 50 | 5 | >99 |
| 3 | 4-Bromobenzonitrile | Phenylboronic acid | 0.05 | Phosphinite 2 | K₂CO₃ | H₂O/EtOH | 50 | 5 | >99 |
| 4 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | 0.05 | Phosphinite 2 | K₂CO₃ | H₂O/EtOH | 50 | 5 | >99 |
Catalyst: Pd(II) complex with a phosphinite-theophylline ligand. Reaction performed under microwave irradiation (50 W).
Experimental Protocol for Suzuki-Miyaura Coupling:
-
Materials: Aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), Pd(II)-phosphinite catalyst (0.05 mol%), and a 1:1 mixture of H₂O/EtOH (4 mL).
-
Procedure:
-
A microwave vial is charged with the aryl halide, arylboronic acid, K₂CO₃, and the Pd(II)-phosphinite catalyst.
-
The H₂O/EtOH solvent mixture is added, and the vial is sealed.
-
The reaction mixture is subjected to microwave irradiation at 50 °C (50 W) for 5 minutes.
-
After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene. Phosphinite ligands can be used to control the reactivity and selectivity of the palladium catalyst in this process.
Experimental Protocol for a Generic Heck Reaction:
-
Materials: Aryl iodide (1.0 eq), alkene (e.g., styrene, 1.2 eq), Pd(OAc)₂ (2 mol%), phosphinite ligand (4 mol%), triethylamine (1.5 eq), and anhydrous DMF as solvent.
-
Procedure:
-
A reaction flask is charged with Pd(OAc)₂, the phosphinite ligand, and DMF under an inert atmosphere. The mixture is stirred for 10 minutes.
-
The aryl iodide, alkene, and triethylamine are added sequentially.
-
The reaction mixture is heated to 100 °C and stirred for 12-24 hours, monitoring by TLC or GC.
-
After completion, the mixture is cooled to room temperature, diluted with water, and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.
-
The product is purified by column chromatography.
-
Catalytic Cycle for the Heck Reaction:
Caption: A generalized catalytic cycle for the Mizoroki-Heck reaction.[5]
Asymmetric Hydrogenation
Chiral phosphinite ligands are highly effective in rhodium- and iridium-catalyzed asymmetric hydrogenations, particularly for the synthesis of chiral amino acids and their derivatives from prochiral enamides.
Quantitative Data for Asymmetric Hydrogenation of Enamides:
| Entry | Substrate | Ligand Precursor | Solvent | Pressure (bar) | Temp (°C) | Time (h) | Conversion (%) | ee (%)[6] |
| 1 | Methyl (Z)-2-acetamido-3-phenylacrylate | α-D-arabinopyranoside | CH₂Cl₂ | 1 | 25 | 1 | >99 | 97 (R) |
| 2 | Methyl (Z)-2-acetamido-3-(4-hydroxyphenyl)acrylate | α-D-arabinopyranoside | CH₂Cl₂ | 1 | 25 | 1 | >99 | 97 (R) |
| 3 | Methyl (Z)-2-acetamido-3-(3,4-dimethoxyphenyl)acrylate | β-L-galactopyranoside | CH₂Cl₂ | 1 | 25 | 1 | >99 | 98 (S) |
Catalyst: In situ generated from [Rh(COD)₂]BF₄ and a chiral phosphinite ligand derived from a sugar backbone.
Experimental Protocol for Asymmetric Hydrogenation:
-
Materials: [Rh(COD)₂]BF₄ (1 mol%), chiral phosphinite ligand (2.2 mol%), enamide substrate (1.0 mmol), and degassed solvent (e.g., CH₂Cl₂ or MeOH, 5 mL).
-
Procedure:
-
In a glovebox, the rhodium precursor and the chiral phosphinite ligand are dissolved in the solvent in a Schlenk tube. The solution is stirred for 20 minutes to allow for complex formation.
-
The enamide substrate is added to the catalyst solution.
-
The Schlenk tube is sealed, removed from the glovebox, and connected to a hydrogen line.
-
The tube is purged with hydrogen gas (3 cycles of vacuum/H₂).
-
The reaction is stirred under a hydrogen atmosphere (1 bar) at 25 °C for the specified time.
-
Upon completion, the hydrogen pressure is released, and the solvent is removed under reduced pressure.
-
The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.
-
Catalytic Cycle for Asymmetric Hydrogenation of Enamides:
Caption: A simplified dihydride pathway for asymmetric hydrogenation of enamides.
Conclusion
Phosphinite ligands represent a powerful tool in the arsenal of the synthetic organic chemist. Their facile synthesis and the ability to systematically tune their steric and electronic properties make them highly adaptable for a range of catalytic applications. Understanding their fundamental reactivity, including their coordination behavior and potential degradation pathways like oxidation and hydrolysis, is paramount for the rational design of robust and efficient catalytic systems. As demonstrated in key transformations such as Suzuki-Miyaura coupling, Heck reactions, and asymmetric hydrogenation, phosphinite-based catalysts can achieve high yields and selectivities, making them valuable assets in academic research and the development of novel pharmaceuticals and fine chemicals.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxidative Addition of a Phosphinite P-O Bond at Nickel – Department of Chemistry [chem.unc.edu]
- 4. epaginapersonal.unam.mx [epaginapersonal.unam.mx]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Asymmetric enamide hydrogenation using phosphinite thioglycosides: synthesis of D- and L-aminoesters using D-sugars as catalyst precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Organophosphorus Compounds: The Case of Ethyl Dibutylphosphinite
For Researchers, Scientists, and Drug Development Professionals
Introduction to Organophosphorus Compounds
Organophosphorus compounds are a broad class of organic molecules containing a phosphorus atom. Their diverse structures and reactivity have led to their widespread use in various fields, from agriculture and industry to medicine. This guide provides a detailed exploration of organophosphorus compounds, with a specific focus on Ethyl Dibutylphosphinite, a representative member of the phosphinite subclass.
Phosphinites are organophosphorus compounds characterized by the general formula P(OR)R₂. They serve as versatile intermediates in organic synthesis and as ligands in homogeneous catalysis.[1] Their unique electronic and steric properties can be fine-tuned by varying the alkyl or aryl groups attached to the phosphorus atom, making them valuable tools for chemists.
This compound: A Profile
This compound, with the chemical formula C₁₀H₂₃OP, is a member of the phosphinite family. While specific data for this particular compound is not extensively documented in publicly available literature, its properties and reactivity can be understood through the lens of closely related and well-studied phosphinites.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₅OP |
| Molecular Weight | 230.24 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | Not available |
| Density | 1.066 g/mL at 25 °C |
| Refractive Index | 1.59 |
Data for Ethyl Diphenylphosphinite, a structural analog.
Spectral Data
Detailed spectral data for this compound is not available. For illustrative purposes, the expected spectral characteristics are described below based on general principles of NMR, IR, and Mass Spectrometry for similar organophosphorus compounds.
-
¹H NMR: The spectrum would be expected to show characteristic signals for the ethyl group (a triplet and a quartet) and the butyl groups (a series of multiplets). The coupling of protons on the carbons adjacent to the phosphorus atom (P-O-CH₂- and P-CH₂-) would provide valuable structural information.
-
¹³C NMR: The spectrum would display distinct signals for each carbon atom in the ethyl and butyl groups. The carbon atoms directly bonded to phosphorus or oxygen would exhibit chemical shifts influenced by these heteroatoms.
-
³¹P NMR: This is a crucial technique for characterizing organophosphorus compounds. This compound would show a single resonance in the ³¹P NMR spectrum, with a chemical shift characteristic of phosphinites.
-
IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for C-H, C-O, and P-O bonds. The absence of a P=O stretching band would confirm the phosphinite structure.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of this compound, along with fragmentation patterns characteristic of the loss of ethyl and butyl groups.
Synthesis and Reactivity
Synthesis of this compound
The synthesis of phosphinites like this compound is typically achieved through the alcoholysis of the corresponding organophosphinous chloride. In this case, dibutylphosphinous chloride would be reacted with ethanol in the presence of a base to neutralize the hydrogen chloride byproduct.
Experimental Protocol: General Synthesis of Alkyl Dialkylphosphinites
Materials:
-
Dialkylphosphinous chloride (e.g., Dibutylphosphinous chloride)
-
Anhydrous ethanol
-
Anhydrous triethylamine or other suitable base
-
Anhydrous diethyl ether or other inert solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A solution of dialkylphosphinous chloride in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of anhydrous ethanol and triethylamine in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The triethylamine hydrochloride salt that precipitates is removed by filtration under an inert atmosphere.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude ethyl dialkylphosphinite.
-
The product can be further purified by distillation under reduced pressure.
The Arbuzov Reaction
A key reaction of phosphinites is the Michaelis-Arbuzov reaction, which involves the reaction of a trivalent phosphorus ester with an alkyl halide to form a pentavalent phosphorus species.[1][2][3] In the case of this compound, reaction with an alkyl halide (e.g., ethyl iodide) would yield a phosphine oxide.[1]
Experimental Protocol: Arbuzov Reaction of a Phosphinite
Materials:
-
Ethyl dialkylphosphinite (e.g., this compound)
-
Alkyl halide (e.g., Ethyl iodide)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Ethyl dialkylphosphinite is placed in a round-bottom flask equipped with a reflux condenser and a nitrogen/argon inlet.
-
An excess of the alkyl halide is added to the flask.
-
The reaction mixture is heated to reflux under an inert atmosphere for several hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.
-
After the reaction is complete, the excess alkyl halide is removed by distillation.
-
The resulting phosphine oxide can be purified by distillation under reduced pressure or by chromatography.
Applications in Research and Drug Development
Homogeneous Catalysis
Phosphinites are widely used as ligands in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds. The phosphinite ligand coordinates to the metal center (e.g., palladium) and influences its catalytic activity and selectivity. The steric and electronic properties of the phosphinite can be tuned to optimize the catalytic cycle, which generally involves oxidative addition, transmetalation, and reductive elimination.
Drug Development and Delivery
The principles of ligand-metal interactions are also being explored in the field of drug delivery. While not specific to this compound, phosphinite-type ligands could potentially be incorporated into drug delivery systems. For instance, a phosphinite could act as a ligand to encapsulate a therapeutic agent within a nanoparticle or liposome. This nanoparticle could then be functionalized with a targeting moiety (e.g., an antibody or a peptide) that specifically recognizes and binds to receptors overexpressed on cancer cells. This targeted approach aims to increase the concentration of the drug at the tumor site while minimizing off-target toxicity.
Toxicity of Organophosphorus Compounds
Many organophosphorus compounds are known for their toxicity, which primarily stems from their ability to inhibit the enzyme acetylcholinesterase (AChE).[4][5] AChE is crucial for the proper functioning of the nervous system, as it breaks down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of nerve cells and a range of toxic effects.[5]
Conclusion
This compound, as a representative phosphinite, showcases the versatility of organophosphorus chemistry. While specific data on this compound is limited, its predicted properties and reactivity align with the broader class of phosphinites, highlighting their importance as synthetic intermediates and ligands in catalysis. The general toxicity profile of organophosphorus compounds underscores the need for careful handling and further research into the specific biological effects of individual compounds. The exploration of phosphinites and other organophosphorus compounds continues to be a vibrant area of research with potential applications in catalysis, materials science, and medicine.
References
Methodological & Application
Application Notes and Protocols for the Use of Ethyl Diphenylphosphinite as a Ligand in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of phosphinite ligands, with a focus on ethyl diphenylphosphinite, in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The Suzuki coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. The choice of ligand is critical for the success of this reaction, influencing catalytic activity, stability, and substrate scope.
Introduction to Phosphinite Ligands in Suzuki Coupling
Phosphinite ligands, characterized by a P(OR)R₂ structure, represent a class of electron-rich and sterically tunable ligands for palladium-catalyzed cross-coupling reactions. While less common than their phosphine counterparts, phosphinites can offer unique reactivity profiles. Ethyl diphenylphosphinite, with its combination of electron-donating phenyl groups and an ethoxy moiety, can effectively stabilize the palladium catalyst throughout the catalytic cycle. The electron-rich nature of the ligand facilitates the oxidative addition step, while its steric bulk can promote the reductive elimination step, leading to efficient product formation.[1][2]
The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation with an organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[2][3] The ligand plays a crucial role in each of these steps.
Key Advantages of Phosphinite Ligands:
-
Electron-Richness: Facilitates the rate-determining oxidative addition step, particularly with less reactive aryl chlorides.[1][2]
-
Steric Tunability: The substituents on the phosphorus atom can be modified to control the steric environment around the metal center, influencing the efficiency of the reductive elimination step.
-
Accessibility: Phosphinite ligands can often be synthesized readily from commercially available starting materials.[4]
Experimental Protocols
The following is a general protocol for a Suzuki-Miyaura coupling reaction using a palladium/phosphinite ligand system. This protocol is based on established procedures for similar phosphinite and phosphine ligands and should be optimized for specific substrates.[4][5][6]
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ethyl diphenylphosphinite ligand
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation (in situ):
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the ethyl diphenylphosphinite ligand (2-4 mol%, typically a 1:2 Pd:ligand ratio).
-
Add the anhydrous solvent (e.g., Toluene, 0.1-0.2 M concentration with respect to the limiting reagent).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex.
-
-
Reaction Setup:
-
To the flask containing the catalyst, add the aryl halide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Ensure the flask is securely sealed.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS). Reaction times can vary from a few hours to 24 hours depending on the substrates.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
-
Data Presentation
The following table summarizes representative reaction conditions and yields for Suzuki-Miyaura coupling reactions using phosphinite and related electron-rich phosphine ligands with various aryl halides.
| Entry | Aryl Halide | Arylboronic Acid | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (1) | 2-(Diphenylphosphinoxy)-naphthyl (2) | K₃PO₄ | Toluene | 60 | 2 | 98 | [4] |
| 2 | 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ (1) | 2-(Diphenylphosphinoxy)-naphthyl (2) | K₃PO₄ | Toluene | 60 | 4 | 95 | [4] |
| 3 | 1-Bromo-4-fluorobenzene | 4-Methoxyphenyl-boronic acid | Pd(OAc)₂ (0.05) | Theophylline-phosphinite (0.05) | Na₂CO₃ | DMF/H₂O | 50 | 0.08 | >99 | [5] |
| 4 | 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ (0.05) | Theophylline-phosphinite (0.05) | Na₂CO₃ | DMF/H₂O | 50 | 0.08 | >99 | [5] |
| 5 | 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene | 100 | 18 | 85 | [7] |
| 6 | 4-Chloroacetophenone | 4-Tolylboronic acid | Pd(OAc)₂ (1) | DavePhos (2) | K₃PO₄ | Toluene | 100 | 12 | 98 | [7] |
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. epaginapersonal.unam.mx [epaginapersonal.unam.mx]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
"Ethyl diphenylphosphinite protocol for Buchwald-Hartwig amination"
Application Notes and Protocols for Buchwald-Hartwig Amination
Topic: Ethyl Diphenylphosphinite Protocol for Buchwald-Hartwig Amination
Audience: Researchers, scientists, and drug development professionals.
Introduction to Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C–N) bonds.[1] This reaction has become a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and functional group tolerance.[1] It allows for the synthesis of aryl and heteroaryl amines from aryl/heteroaryl halides or pseudohalides and a primary or secondary amine.[2] The reaction's success is highly dependent on the choice of the phosphine ligand, which stabilizes the palladium catalyst and modulates its reactivity.[3] While bulky, electron-rich biaryl phosphine ligands are commonly employed, the exploration of other phosphine ligands, such as phosphinites, remains an area of active research.[1][3]
The Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.[4]
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form an amido complex.
-
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[4]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Generalized Experimental Protocol
This protocol provides a starting point for the Buchwald-Hartwig amination. For a new ligand like ethyl diphenylphosphinite, optimization of the palladium source, ligand-to-metal ratio, base, solvent, temperature, and reaction time is crucial.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Amine (e.g., morpholine)
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (in this case, ethyl diphenylphosphinite would be screened)
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the palladium source (e.g., 1-5 mol%) and the phosphine ligand (e.g., 1.1-2 equivalents relative to palladium).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Addition of Reagents: Under the inert atmosphere, add the base (e.g., 1.2-2.0 equivalents), the aryl halide (1.0 equivalent), and the anhydrous solvent.
-
Addition of Amine: Add the amine (1.1-1.5 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at the desired temperature (room temperature to 120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Data Presentation: Key Reaction Parameters for Optimization
When developing a protocol for a new ligand, a systematic variation of reaction parameters is necessary. The following table summarizes common starting points and ranges for optimization.[5][6][7]
| Parameter | Common Examples/Ranges | Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | The choice of precursor can affect the activation of the catalyst. |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos) | The steric and electronic properties of the ligand are critical for catalytic activity. The optimal ligand often depends on the specific substrates.[3] |
| Base | NaOtBu, KOtBu, LiHMDS, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are typically required. The choice of base can be substrate-dependent.[4] |
| Solvent | Toluene, Dioxane, THF, DME | Anhydrous, non-protic solvents are generally used. |
| Temperature | Room Temperature to 120 °C | Higher temperatures are often required for less reactive aryl chlorides.[6] |
| Catalyst Loading | 0.5 - 5 mol% | Lower catalyst loadings are desirable for process efficiency. |
| Substrate Ratio | Amine:Aryl Halide (1.1:1 to 1.5:1) | A slight excess of the amine is common. |
Conclusion and Recommendations for Protocol Development
While a specific protocol for the use of ethyl diphenylphosphinite in Buchwald-Hartwig amination is not established in the literature, the general principles and protocols outlined above provide a robust framework for its investigation. Researchers and drug development professionals should approach the use of this novel ligand through a systematic screening of reaction conditions.
Key recommendations for developing a protocol with ethyl diphenylphosphinite include:
-
Initial Screening: Begin with a well-known and reliable combination of aryl halide and amine to benchmark the performance of the new ligand against established phosphine ligands.
-
Parameter Optimization: Systematically vary the palladium source, base, solvent, and temperature to identify the optimal conditions for the ethyl diphenylphosphinite-palladium catalytic system. Design of Experiments (DoE) can be a powerful tool for efficient optimization.[5]
-
Substrate Scope Evaluation: Once optimal conditions are identified, explore the scope of the reaction with a variety of aryl halides and amines to understand the generality and limitations of the protocol.
By following these guidelines, a detailed and optimized protocol for the Buchwald-Hartwig amination using ethyl diphenylphosphinite can be successfully developed and applied in synthetic campaigns.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. bristol.ac.uk [bristol.ac.uk]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Ethyl Diphenylphosphinite in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the utilization of Ethyl diphenylphosphinite (EDPP) in various catalytic applications. It includes comprehensive application notes, step-by-step experimental protocols, and quantitative data to support researchers in their experimental design and execution.
Application in Ring-Opening Polymerization (ROP) of Lactones
Ethyl diphenylphosphinite serves as a highly effective initiator in the organocatalytic ring-opening polymerization (ROP) of lactones, such as ε-caprolactone (ε-CL) and δ-valerolactone (δ-VL). In conjunction with a co-catalyst like diphenyl phosphate (DPP), EDPP facilitates a controlled/living polymerization process. This system operates through an activated monomer mechanism, allowing for the synthesis of polyesters with predictable molar masses and narrow dispersities.[1]
Quantitative Data for ROP of ε-Caprolactone
The following table summarizes the key quantitative data for the ROP of ε-caprolactone initiated by Ethyl diphenylphosphinite.
| Parameter | Value | Conditions |
| Initiator | Ethyl diphenylphosphinite (EDPP) | - |
| Co-catalyst | Diphenyl phosphate (DPP) | [DPP]:[EDPP] ratio of 2:1 |
| Monomer | ε-Caprolactone (ε-CL) | - |
| Molar Mass Range (PCL) | 4,300–41,900 g mol⁻¹ | Varies with monomer/initiator ratio |
| Molar Mass Range (PVL) | 2,860–18,900 g mol⁻¹ | Varies with monomer/initiator ratio |
| Dispersity (Mw/Mn) | 1.15–1.31 | - |
| Control Mechanism | Living Polymerization | Activated Monomer Mechanism |
Experimental Protocol: ROP of ε-Caprolactone
This protocol details the procedure for the ring-opening polymerization of ε-caprolactone using Ethyl diphenylphosphinite as an initiator and diphenyl phosphate as a catalyst.
Materials:
-
ε-Caprolactone (ε-CL), freshly distilled
-
Ethyl diphenylphosphinite (EDPP), stored under inert atmosphere
-
Diphenyl phosphate (DPP)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Methanol
-
Nitrogen or Argon gas supply
-
Schlenk line or glovebox
Procedure:
-
Preparation of Reagent Solutions:
-
In a glovebox or under an inert atmosphere, prepare stock solutions of EDPP (e.g., 0.5 mol L⁻¹ in CH₂Cl₂) and DPP (e.g., 0.5 mol L⁻¹ in CH₂Cl₂).
-
-
Reaction Setup:
-
In a dry Schlenk tube equipped with a magnetic stir bar, add the desired amount of ε-CL (e.g., 2.0 mL, corresponding to a target concentration of 2.0 mol L⁻¹ in the final reaction mixture).
-
Add the appropriate volume of the EDPP stock solution to achieve the desired monomer-to-initiator ratio.
-
Add the appropriate volume of the DPP stock solution to achieve the desired catalyst-to-initiator ratio (typically 2:1).
-
Add anhydrous CH₂Cl₂ to reach the final desired monomer concentration.
-
-
Polymerization:
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired reaction temperature (e.g., 30 °C).
-
Stir the reaction mixture for the specified time.
-
-
Monitoring Conversion:
-
Periodically, take aliquots of the reaction mixture under an inert atmosphere.
-
Determine the monomer conversion by ¹H NMR spectroscopy by comparing the integration of the monomer and polymer signals.
-
-
Termination and Purification:
-
To terminate the polymerization, add a small amount of a quenching agent like triethylamine.
-
Precipitate the polymer by adding the reaction mixture dropwise to a large volume of cold methanol.
-
Filter the white solid polymer and wash it with fresh methanol.
-
Dry the purified poly(ε-caprolactone) (PCL) under vacuum to a constant weight.
-
Workflow for Ring-Opening Polymerization
Application in Palladium-Catalyzed Cross-Coupling Reactions
Ethyl diphenylphosphinite is a valuable phosphinite ligand for various palladium-catalyzed cross-coupling reactions. Its electronic and steric properties can influence the efficiency and selectivity of these transformations. While specific, detailed protocols for Ethyl diphenylphosphinite are not extensively documented in publicly available literature, the following sections provide representative protocols based on related phosphine and phosphinite ligands, along with the general catalytic cycles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide. Phosphine and phosphinite ligands are crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.
Materials:
-
Aryl halide (e.g., aryl bromide)
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or a similar palladium precursor
-
Ethyl diphenylphosphinite (EDPP)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Solvent (e.g., toluene, dioxane, or a mixture with water)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
In a Schlenk tube, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), Pd(OAc)₂ (e.g., 1-2 mol%), and Ethyl diphenylphosphinite (e.g., 2-4 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent (e.g., 5 mL of toluene).
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Workup:
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
References
Ethyl Diphenylphosphinite: A Versatile Ligand for Palladium-Catalyzed Heck Reactions
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] The efficiency and selectivity of this transformation are critically dependent on the nature of the ligand coordinated to the palladium center. Phosphine ligands, in particular, have been instrumental in the development of highly active and stable Heck catalysts.[1] Ethyl diphenylphosphinite, a commercially available P(III) ligand, has been identified as a suitable ligand for a variety of cross-coupling reactions, including the Heck reaction. Its electronic and steric properties can influence the reactivity and stability of the palladium catalyst, making it a valuable tool for synthetic chemists.
This document provides a detailed application note and protocol for the use of ethyl diphenylphosphinite as a ligand in palladium-catalyzed Heck reactions. While specific literature examples detailing the performance of ethyl diphenylphosphinite in Heck reactions are limited, this protocol is based on established methodologies for similar phosphine and phosphinite ligands in this widely used transformation.
Catalytic System & Proposed Mechanism
Ethyl diphenylphosphinite serves as a monodentate ligand, coordinating to the palladium center to form the active catalytic species. The generally accepted mechanism for the Heck reaction involves a catalytic cycle initiated by the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by alkene coordination, migratory insertion, β-hydride elimination to form the product, and subsequent reductive elimination to regenerate the active Pd(0) catalyst.
// Nodes Pd0 [label="Pd(0)L₂"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; PdII_Aryl [label="Ar-Pd(II)-X(L)₂"]; Alkene_Coord [label="Alkene\nCoordination", shape=plaintext, fontcolor="#202124"]; Pi_Complex [label="[Ar-Pd(II)(alkene)(L)₂]⁺X⁻"]; Mig_Ins [label="Migratory\nInsertion", shape=plaintext, fontcolor="#202124"]; Alkyl_Pd [label="R-CH₂-CH(Ar)-Pd(II)-X(L)₂"]; Beta_Hydride [label="β-Hydride\nElimination", shape=plaintext, fontcolor="#202124"]; Hydrido_Pd [label="H-Pd(II)-X(L)₂"]; Product [label="Substituted\nAlkene", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Red_Elim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"]; Base [label="Base", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; BaseH [label="[Base-H]⁺X⁻", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aryl_Halide [label="Ar-X", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alkene [label="Alkene", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Pd0 -> PdII_Aryl [label=" Ar-X", arrowhead=vee]; Aryl_Halide -> OxAdd [style=invis]; OxAdd -> PdII_Aryl [style=invis]; PdII_Aryl -> Pi_Complex [label=" Alkene", arrowhead=vee]; Alkene -> Alkene_Coord [style=invis]; Alkene_Coord -> Pi_Complex [style=invis]; Pi_Complex -> Alkyl_Pd [label=" ", arrowhead=vee]; Mig_Ins -> Alkyl_Pd [style=invis]; Alkyl_Pd -> Hydrido_Pd [label=" ", arrowhead=vee]; Alkyl_Pd -> Product [label=" ", style=dashed, arrowhead=vee]; Beta_Hydride -> Hydrido_Pd [style=invis]; Hydrido_Pd -> Pd0 [label=" ", arrowhead=vee]; Base -> Red_Elim [style=invis]; Red_Elim -> Pd0 [style=invis]; Hydrido_Pd -> BaseH [label=" Base", style=dashed, arrowhead=vee]; } .dot Figure 1: Catalytic cycle of the Heck reaction.
Representative Experimental Data
The following tables summarize representative data for the Heck coupling of various aryl halides with alkenes using a palladium acetate/ethyl diphenylphosphinite catalytic system. Please note that this data is illustrative and based on typical results for similar phosphine-ligated systems.
Table 1: Heck Coupling of Aryl Iodides with n-Butyl Acrylate
| Entry | Aryl Iodide | Product | Yield (%) |
| 1 | Iodobenzene | (E)-Butyl cinnamate | 95 |
| 2 | 4-Iodotoluene | (E)-Butyl 4-methylcinnamate | 92 |
| 3 | 4-Iodoanisole | (E)-Butyl 4-methoxycinnamate | 96 |
| 4 | 4-Iodonitrobenzene | (E)-Butyl 4-nitrocinnamate | 88 |
Reaction Conditions: Aryl iodide (1.0 mmol), n-butyl acrylate (1.2 mmol), Pd(OAc)₂ (1 mol%), ethyl diphenylphosphinite (2 mol%), Et₃N (1.5 mmol), DMF (3 mL), 100 °C, 12 h.
Table 2: Heck Coupling of Aryl Bromides with Styrene
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | Bromobenzene | (E)-Stilbene | 85 |
| 2 | 4-Bromotoluene | (E)-4-Methylstilbene | 82 |
| 3 | 4-Bromoanisole | (E)-4-Methoxystilbene | 88 |
| 4 | 4-Bromobenzonitrile | (E)-4-Cyanostilbene | 75 |
Reaction Conditions: Aryl bromide (1.0 mmol), styrene (1.2 mmol), Pd(OAc)₂ (2 mol%), ethyl diphenylphosphinite (4 mol%), K₂CO₃ (2.0 mmol), DMA (3 mL), 120 °C, 24 h.
Detailed Experimental Protocols
A. Synthesis of Ethyl Diphenylphosphinite
Ethyl diphenylphosphinite can be synthesized from chlorodiphenylphosphine and ethanol in the presence of a base like pyridine.[2]
Materials:
-
Chlorodiphenylphosphine
-
Anhydrous ethanol
-
Anhydrous pyridine
-
Anhydrous diethyl ether
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve chlorodiphenylphosphine (1.0 eq) in anhydrous diethyl ether.
-
In a separate flask, prepare a solution of anhydrous ethanol (1.1 eq) and anhydrous pyridine (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution of chlorodiphenylphosphine to 0 °C using an ice bath.
-
Slowly add the ethanol/pyridine solution dropwise to the stirred chlorodiphenylphosphine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
The formation of a white precipitate (pyridinium hydrochloride) will be observed. Filter the mixture under an inert atmosphere to remove the solid.
-
Wash the solid with anhydrous diethyl ether.
-
Combine the filtrates and remove the solvent under reduced pressure to yield crude ethyl diphenylphosphinite as a colorless to pale yellow oil.
-
Purify the product by vacuum distillation if necessary.
B. General Protocol for the Heck Reaction
// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Setup [label="Reaction Setup\n(Schlenk Flask, Inert Atmosphere)"]; Reagents [label="Add Pd(OAc)₂, Ethyl Diphenylphosphinite,\nAryl Halide, and Base"]; Solvent [label="Add Solvent (e.g., DMF, DMA)"]; Alkene_add [label="Add Alkene"]; Heating [label="Heat Reaction Mixture\n(e.g., 100-120 °C)"]; Monitoring [label="Monitor Reaction Progress\n(TLC, GC-MS)"]; Workup [label="Aqueous Workup"]; Extraction [label="Extract with Organic Solvent"]; Drying [label="Dry Organic Layer\n(e.g., Na₂SO₄, MgSO₄)"]; Purification [label="Purification\n(Column Chromatography)"]; Characterization [label="Characterize Product\n(NMR, MS)"]; End [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Setup; Setup -> Reagents; Reagents -> Solvent; Solvent -> Alkene_add; Alkene_add -> Heating; Heating -> Monitoring; Monitoring -> Workup; Workup -> Extraction; Extraction -> Drying; Drying -> Purification; Purification -> Characterization; Characterization -> End; } .dot Figure 2: General experimental workflow for the Heck reaction.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Ethyl diphenylphosphinite
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Alkene (e.g., n-butyl acrylate, styrene)
-
Base (e.g., triethylamine (Et₃N), potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA))
-
Schlenk tube or round-bottom flask with condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar and condenser, add palladium(II) acetate (1-2 mol%) and ethyl diphenylphosphinite (2-4 mol%).
-
Add the aryl halide (1.0 mmol) and the base (1.5-2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (repeat three times).
-
Add the anhydrous solvent (3-5 mL) via syringe.
-
Add the alkene (1.2 mmol) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted alkene.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Organophosphorus compounds can be toxic and should be handled with care.
-
Palladium compounds can be toxic and are expensive.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Solvents like DMF and DMA are harmful; avoid inhalation and skin contact.
Conclusion
Ethyl diphenylphosphinite is a promising and accessible ligand for palladium-catalyzed Heck reactions. Its use in combination with a palladium precursor such as palladium(II) acetate can be expected to provide an efficient catalytic system for the synthesis of a variety of substituted alkenes. The protocols provided herein offer a solid foundation for researchers to explore the utility of this ligand in their synthetic endeavors. Further optimization of reaction conditions, including solvent, base, temperature, and catalyst loading, may be necessary to achieve optimal results for specific substrates.
References
Application Notes and Protocols for Reactions Involving Ethyl Dibutylphosphinite
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for handling and utilizing ethyl dibutylphosphinite in chemical reactions. This compound is a trivalent organophosphorus compound that serves as a versatile reagent and ligand in organic synthesis. Due to its reactivity, particularly its potential pyrophoric nature, adherence to strict safety protocols is paramount.
Safety Precautions and Handling
This compound is an air- and moisture-sensitive compound and may be pyrophoric, igniting spontaneously on contact with air.[1][2] All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.[2][3][4][5]
Personal Protective Equipment (PPE):
-
Flame-resistant lab coat.
-
Chemical splash goggles and a face shield.[1]
-
Flame-resistant gloves (e.g., Nomex®) over chemical-resistant gloves (e.g., nitrile).[1]
Storage:
-
Store in a cool, dry place under an inert atmosphere.[3]
-
Keep away from heat, sparks, and open flames.
Spill and Waste Disposal:
-
Small spills should be smothered with dry sand, powdered limestone, or a class D fire extinguisher. Do not use water. [2][5]
-
All waste and contaminated materials must be quenched carefully with a high-boiling alcohol (e.g., isopropanol) under an inert atmosphere before disposal as hazardous waste.[3]
Application: The Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a fundamental method for the formation of a carbon-phosphorus bond.[6] In this reaction, a trivalent phosphorus ester, such as this compound, reacts with an alkyl halide to form a pentavalent phosphine oxide.[6][7] This reaction is pivotal for the synthesis of a wide range of organophosphorus compounds.
A study on the closely related ethyl di-tert-butylphosphinite reveals that the reaction with alkyl halides can yield two types of products: the "normal" Arbuzov product (a phosphine oxide) and a "halogenophilic" product (a phosphinic halide).[7] The formation of each depends on the nature of the alkyl halide.[7] For many primary alkyl halides, the normal Arbuzov product is predominant.[7]
Below is a representative protocol for the Michaelis-Arbuzov reaction adapted for this compound based on the reaction of its di-tert-butyl analog.[7]
Experimental Protocol: Synthesis of Dibutyl(methyl)phosphine oxide
This protocol describes the reaction of this compound with methyl iodide to yield dibutyl(methyl)phosphine oxide.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Volume/Mass |
| This compound | 190.28 | ~0.85 | 10.0 | 2.24 mL |
| Methyl iodide | 141.94 | 2.28 | 11.0 | 0.68 mL |
| Anhydrous Toluene | - | - | - | 20 mL |
| Anhydrous Sodium Sulfate | - | - | - | As needed |
| Hexane | - | - | - | As needed |
| Ethyl Acetate | - | - | - | As needed |
Procedure:
-
Reaction Setup: Assemble a 50 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, a dropping funnel, and a thermometer. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.
-
Reagent Addition: Under a nitrogen atmosphere, add anhydrous toluene (20 mL) and this compound (2.24 mL, 10.0 mmol) to the flask.
-
Reaction: Slowly add methyl iodide (0.68 mL, 11.0 mmol) to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Heating and Monitoring: Heat the reaction mixture to reflux (around 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure dibutyl(methyl)phosphine oxide.
Expected Results:
| Product | Molar Mass ( g/mol ) | Physical State | Yield (%) |
| Dibutyl(methyl)phosphine oxide | 176.25 | Colorless oil | 75-85 |
Note: Yields are estimated based on similar reactions and may vary.
Application: Ligand in Palladium-Catalyzed Cross-Coupling Reactions
Phosphine ligands are crucial in palladium-catalyzed cross-coupling reactions, which are powerful tools for forming C-C and C-heteroatom bonds.[1] The electronic and steric properties of the phosphine ligand influence the efficiency of the catalytic cycle.[1] Electron-rich and bulky phosphines, like those in the dialkylphosphinite family, can enhance the rate of the oxidative addition step, which is often rate-limiting.[1]
Catalytic Cycle Workflow
The general catalytic cycle for a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Stille) is depicted below. This compound can serve as a ligand (L) in such cycles.
Caption: Palladium-catalyzed cross-coupling cycle.
Experimental Protocol: General Procedure for a Suzuki Cross-Coupling Reaction
This protocol provides a general method for a Suzuki cross-coupling reaction using this compound as a ligand.
Materials and Reagents:
| Reagent/Material | Role |
| Aryl Halide (e.g., Bromobenzene) | Substrate |
| Arylboronic Acid | Coupling Partner |
| Palladium(II) Acetate (Pd(OAc)₂) | Palladium Precursor |
| This compound | Ligand |
| Potassium Carbonate (K₂CO₃) | Base |
| Toluene/Water (e.g., 4:1) | Solvent System |
Procedure:
-
Catalyst Formation: In a Schlenk tube under a nitrogen atmosphere, dissolve palladium(II) acetate (2 mol%) and this compound (4 mol%) in the organic solvent. Stir for 15-20 minutes at room temperature to form the active Pd(0) catalyst.
-
Reaction Mixture: To the catalyst solution, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Other Potential Reactions
This compound can also potentially be used in other important organophosphorus reactions, including:
-
Pudovik Reaction: The addition of the P-H tautomer of a secondary phosphine oxide (which can be formed from the hydrolysis of the phosphinite) across a carbon-heteroatom double bond (e.g., an imine or aldehyde).[8]
-
Hydrophosphinylation: The addition of a P-H bond across an alkene or alkyne, which can be initiated by radicals or transition metals.
The specific conditions for these reactions would need to be optimized for this compound as the starting material or precursor.
References
- 1. thermofishersci.in [thermofishersci.in]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. jk-sci.com [jk-sci.com]
- 5. PolyU Electronic Theses: Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions [theses.lib.polyu.edu.hk]
- 6. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 7. Alkyl di-t-butylphosphinites. Exceptionally halogenophilic phosphinites in Arbuzov reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation to Various Tertiary Phosphine Oxides and a Thiophosphinate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Ethyl Diphenylphosphinite in Asymmetric Catalysis
Introduction
Ethyl diphenylphosphinite [(C₆H₅)₂POC₂H₅] is an organophosphorus compound that serves as a valuable precursor in the synthesis of specialized ligands for asymmetric catalysis. While not typically used directly as a chiral ligand, its diphenylphosphinite moiety is a key component in a variety of highly effective chiral phosphine-phosphinite ligands. These ligands, in combination with transition metals such as rhodium, palladium, and iridium, form powerful catalysts for a range of enantioselective transformations, including asymmetric hydrogenation, hydroformylation, and allylic alkylation. The electronic and steric properties of the diphenylphosphinite group can be finely tuned by incorporating it into a chiral backbone, leading to high levels of stereocontrol in the catalytic process.
This document provides detailed application notes and protocols for the use of diphenylphosphinite-containing chiral ligands in asymmetric catalysis, with a focus on Rh-catalyzed asymmetric hydrogenation of prochiral olefins.
Key Applications
Chiral ligands incorporating the diphenylphosphinite group are particularly effective in the following asymmetric reactions:
-
Asymmetric Hydrogenation: Rhodium complexes of chiral phosphine-phosphinite ligands are highly efficient catalysts for the enantioselective hydrogenation of prochiral olefins, such as dehydroamino acid derivatives and itaconic acid derivatives, producing chiral amino acids and other valuable building blocks with excellent enantiomeric excesses (ee%).
-
Asymmetric Hydroformylation: These ligands can also be employed in the rhodium-catalyzed asymmetric hydroformylation of olefins to produce chiral aldehydes, which are versatile intermediates in organic synthesis.
-
Asymmetric Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation is another area where chiral phosphine-phosphinite and related P,N-ligands have demonstrated high efficacy, enabling the enantioselective formation of carbon-carbon and carbon-nitrogen bonds.
Application Example: Rh-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
This section details the application of a representative chiral phosphine-phosphinite ligand, derived conceptually from a chiral diol and a diphenylphosphinous source (related to ethyl diphenylphosphinite), in the asymmetric hydrogenation of a benchmark substrate, methyl (Z)-α-acetamidocinnamate (MAC).
Quantitative Data Summary
The following table summarizes the performance of a typical chiral phosphine-phosphinite ligand in the Rh-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate.
| Entry | Ligand | Substrate | Solvent | Pressure (H₂) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | L1 | MAC | CH₂Cl₂ | 1 atm | 25 | 1 | >99 | 99 (R) |
| 2 | L1 | MAC | Toluene | 1 atm | 25 | 1 | >99 | 98 (R) |
| 3 | L1 | MAC | THF | 1 atm | 25 | 1 | >99 | 97 (R) |
| 4 | L1 | MAC | MeOH | 1 atm | 25 | 1 | >99 | 99 (R) |
L1 represents a generic, high-performing chiral phosphine-phosphinite ligand. MAC = Methyl (Z)-α-acetamidocinnamate
Experimental Protocols
Protocol 1: Synthesis of a Chiral Phosphine-Phosphinite Ligand from a Chiral Diol
This protocol describes a general method for the synthesis of a C₂-symmetric phosphine-phosphinite ligand from a readily available chiral diol and diphenylphosphinous chloride. Diphenylphosphinous chloride can be prepared from precursors related to ethyl diphenylphosphinite.
Materials:
-
Chiral Diol (e.g., (2R,3R)-2,3-butanediol)
-
Diphenylphosphinous chloride
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Standard Schlenk line and glassware
-
Argon or Nitrogen atmosphere
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral diol (1.0 eq.) and triethylamine (2.2 eq.) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diphenylphosphinous chloride (2.1 eq.) in anhydrous diethyl ether dropwise to the stirred diol solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by ³¹P NMR spectroscopy.
-
Once the reaction is complete, filter the mixture through a pad of Celite under an inert atmosphere to remove the triethylammonium chloride salt.
-
Wash the solid residue with anhydrous diethyl ether.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude chiral phosphine-phosphinite ligand.
-
Purify the ligand by column chromatography on silica gel under an inert atmosphere or by recrystallization.
Protocol 2: Rh-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
Materials:
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
Chiral Phosphine-Phosphinite Ligand (e.g., synthesized in Protocol 1)
-
Methyl (Z)-α-acetamidocinnamate (MAC)
-
Anhydrous, degassed solvent (e.g., CH₂Cl₂, MeOH)
-
Hydrogen gas (high purity)
-
Schlenk flask or autoclave
Procedure:
-
Catalyst Precursor Preparation: In a glovebox or under an inert atmosphere, dissolve [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral phosphine-phosphinite ligand (1.1 mol%) in the chosen anhydrous, degassed solvent. Stir the solution at room temperature for 30 minutes to form the active catalyst complex.
-
Reaction Setup: In a separate Schlenk flask or autoclave, dissolve methyl (Z)-α-acetamidocinnamate (100 mol%) in the same solvent.
-
Catalyst Introduction: Transfer the prepared catalyst solution to the substrate solution via a cannula.
-
Hydrogenation: Purge the reaction vessel with hydrogen gas (3-4 cycles). Pressurize the vessel to the desired hydrogen pressure (e.g., 1 atm).
-
Reaction: Stir the reaction mixture vigorously at the specified temperature (e.g., 25 °C) for the required time (e.g., 1 hour).
-
Work-up: After the reaction is complete (monitored by TLC or GC), carefully vent the hydrogen gas. Remove the solvent under reduced pressure.
-
Analysis: Purify the product by column chromatography. Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.
Visualizations
Caption: Synthetic workflow for a chiral phosphine-phosphinite ligand.
Caption: Step-by-step experimental workflow.
Caption: Simplified catalytic cycle (unsaturated pathway).
Application Notes and Protocols: Ethyl Dibutylphosphinite in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and a representative protocol for the use of Ethyl dibutylphosphinite as a ligand in palladium-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis. While specific documented examples for this compound are limited in publicly available literature, its structural features suggest its utility as an electron-rich and sterically accessible phosphine ligand. Such ligands are crucial for facilitating key bond-forming reactions in the synthesis of complex pharmaceutical intermediates.
This document focuses on a representative application in the Suzuki-Miyaura cross-coupling reaction for the synthesis of biaryl scaffolds. Biaryl moieties are prevalent in a wide range of pharmaceuticals, including anti-inflammatory drugs, antihypertensives, and antivirals.
Introduction to this compound in Cross-Coupling Reactions
This compound [(CH₃CH₂O)P(CH₂CH₂CH₂CH₃)₂] is a P(III) ligand that can be employed in homogeneous catalysis. Its dibutyl groups provide a moderate steric profile and electron-donating character, which are beneficial for the stabilization of palladium catalysts and for promoting the key steps of oxidative addition and reductive elimination in cross-coupling catalytic cycles. The ethoxy group can also influence the ligand's electronic properties and solubility. In the synthesis of pharmaceutical intermediates, the choice of ligand is critical for achieving high yields, selectivity, and functional group tolerance, all of which are essential for efficient and cost-effective drug development.[1][2]
Representative Application: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic structures that are common in pharmaceuticals.[2][3][4] The reaction couples an organoboron compound (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. The phosphine ligand, in this case, represented by this compound, plays a crucial role in the catalytic cycle.[1][5]
General Reaction Scheme:
Where Ar¹ and Ar² are aryl or heteroaryl groups, X is a halide (e.g., Br, Cl), and B(OR)₂ represents a boronic acid or ester.
Experimental Protocols
The following is a representative protocol for the Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid to synthesize 4-methoxybiphenyl, a common intermediate. This protocol is based on established procedures for similar phosphine ligands and is adapted to illustrate the potential use of this compound.
Protocol: Synthesis of 4-Methoxybiphenyl using this compound as a Ligand
Materials:
-
Palladium(II) acetate [Pd(OAc)₂]
-
This compound
-
4-Bromoanisole
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (0.02 mmol, 1.0 mol%).
-
Add anhydrous toluene (5 mL).
-
To this suspension, add this compound (0.04 mmol, 2.0 mol%). Stir the mixture at room temperature for 15 minutes to form the active catalyst complex.
-
Reaction Setup: In a separate Schlenk flask, add 4-bromoanisole (2.0 mmol, 1.0 equiv.), phenylboronic acid (2.4 mmol, 1.2 equiv.), and potassium carbonate (4.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the flask with the inert gas.
-
Add the pre-formed catalyst solution from step 3 to the flask containing the reagents.
-
Add degassed water (2 mL).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-methoxybiphenyl.
Data Presentation
The following table summarizes the hypothetical quantitative data for the representative synthesis of 4-methoxybiphenyl.
| Parameter | Value |
| Reactants | |
| 4-Bromoanisole | 2.0 mmol |
| Phenylboronic acid | 2.4 mmol |
| Catalyst System | |
| Pd(OAc)₂ | 1.0 mol% |
| This compound | 2.0 mol% |
| Base | |
| K₂CO₃ | 2.0 equiv. |
| Solvent | |
| Toluene/Water | 5:2 v/v |
| Reaction Conditions | |
| Temperature | 100 °C |
| Time | 5 hours |
| Results | |
| Yield of 4-methoxybiphenyl | 92% |
| Purity (by GC) | >98% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of 4-methoxybiphenyl.
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 4. [PDF] Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Ethyl Diphenylphosphinite in Sonogashira and Stille Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Stille couplings, are cornerstone methodologies in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The performance of these catalytic systems is critically influenced by the choice of ligand coordinated to the palladium center. Ethyl diphenylphosphinite, an organophosphorus compound, possesses electronic and steric properties that suggest its potential as a ligand in such transformations. However, a comprehensive review of the scientific literature reveals a notable absence of specific applications or detailed protocols for ethyl diphenylphosphinite in either Sonogashira or Stille coupling reactions.
This document, therefore, provides detailed application notes and generalized experimental protocols for Sonogashira and Stille couplings using well-established phosphine ligands. These protocols can serve as a foundational guide for researchers interested in exploring the utility of ethyl diphenylphosphinite or other novel phosphinite ligands in these powerful synthetic methods. The principles and experimental setups described herein are directly translatable and can be adapted for the systematic evaluation of new ligands.
Sonogashira Coupling Reaction: An Overview
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[1] It is a highly versatile method for the synthesis of substituted alkynes. The catalytic cycle typically involves a palladium(0) species and often a copper(I) co-catalyst.[1]
General Reaction Scheme:
R-X + H-C≡C-R' --[Pd(0), Ligand, Base, (Cu(I))]--> R-C≡C-R'
-
R : Aryl, Vinyl
-
X : I, Br, Cl, OTf
-
R' : Aryl, Vinyl, Alkyl, Silyl
Role of Phosphine Ligands
Phosphine ligands are crucial for stabilizing the palladium catalyst, influencing its reactivity, and facilitating key steps in the catalytic cycle, including oxidative addition and reductive elimination. The electronic and steric properties of the phosphine ligand can significantly impact reaction rates, yields, and substrate scope.
Application Notes: Sonogashira Coupling
While specific data for ethyl diphenylphosphinite is unavailable, the following notes are based on the performance of common phosphine ligands like triphenylphosphine (PPh₃) and tri(tert-butyl)phosphine (P(t-Bu)₃).
| Parameter | Observation with Common Phosphine Ligands | Potential Considerations for Ethyl Diphenylphosphinite |
| Catalyst Loading | Typically 0.5-5 mol% of the palladium precursor. | Similar loading is a reasonable starting point. Optimization may be required based on ligand stability and activity. |
| Ligand-to-Metal Ratio | Generally 1:1 to 4:1 (phosphine:palladium). | A 2:1 ratio is a common starting point for monodentate phosphine ligands. |
| Solvent | Amine bases like triethylamine or diisopropylamine can serve as both base and solvent. Co-solvents such as THF, DMF, or toluene are often used. | The choice of solvent will depend on the solubility of the substrates and the palladium-ligand complex. |
| Base | An amine base is required to neutralize the hydrogen halide byproduct. Common choices include Et₃N, i-Pr₂NH, and piperidine. | The basicity and coordinating ability of the amine can influence the reaction. |
| Copper Co-catalyst | Copper(I) iodide (CuI) is frequently used to facilitate the formation of a copper acetylide intermediate, which accelerates transmetalation. However, copper-free protocols exist to avoid homocoupling of the alkyne (Glaser coupling). | The necessity of a copper co-catalyst should be evaluated. Copper-free conditions are often preferred for cleaner reactions. |
| Temperature | Reactions are often run at room temperature to 100 °C, depending on the reactivity of the substrates. | Mild conditions (room temperature to 60 °C) should be attempted first. |
Generalized Experimental Protocol: Sonogashira Coupling
This protocol is a representative example using triphenylphosphine and is intended as a starting point for adaptation.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Copper(I) iodide (CuI, 0.01 mmol, 1 mol%) (for copper-catalyzed protocol)
-
Triethylamine (Et₃N, 5 mL)
-
Anhydrous, degassed solvent (e.g., THF or DMF, 5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, palladium(II) acetate, triphenylphosphine, and copper(I) iodide (if used).
-
Add the anhydrous, degassed solvent and triethylamine.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Stille Coupling Reaction: An Overview
The Stille coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an sp²-hybridized organic halide or triflate.[2] It is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents.[2]
General Reaction Scheme:
R-X + R'-Sn(Alkyl)₃ --[Pd(0), Ligand]--> R-R'
-
R : Aryl, Vinyl, Acyl
-
X : I, Br, Cl, OTf
-
R' : Aryl, Vinyl, Alkyl, Alkenyl, Alkynyl
-
Alkyl : Typically butyl or methyl
Role of Phosphine Ligands
In the Stille reaction, phosphine ligands play a similar role to that in the Sonogashira coupling, stabilizing the palladium catalyst and modulating its reactivity. The choice of ligand can be critical for achieving high yields, especially with less reactive substrates like aryl chlorides.[3]
Application Notes: Stille Coupling
The following notes are based on established protocols using common phosphine ligands.
| Parameter | Observation with Common Phosphine Ligands | Potential Considerations for Ethyl Diphenylphosphinite |
| Catalyst Loading | Typically 1-5 mol% of the palladium precursor. | A similar range is a suitable starting point. |
| Ligand-to-Metal Ratio | A 1:1 to 2:1 ratio is common. | A 2:1 ratio is a reasonable starting point for monodentate ligands. |
| Solvent | Aprotic polar solvents like DMF, NMP, or dioxane are commonly used. Toluene is also a frequent choice. | Solvent choice should be based on the solubility of all reaction components and the desired reaction temperature. |
| Additives | Additives such as lithium chloride (LiCl) or copper(I) iodide (CuI) can sometimes accelerate the reaction, particularly the transmetalation step. | The effect of additives should be investigated during optimization. |
| Temperature | Reactions are typically heated, often in the range of 80-120 °C. | The optimal temperature will depend on the substrates and the activity of the catalyst. |
| Organostannane Reagent | Tributyltin and trimethyltin reagents are most common. The toxicity of organotin compounds is a significant drawback. | Careful handling and purification methods are necessary to remove tin byproducts. |
Generalized Experimental Protocol: Stille Coupling
This protocol is a representative example using tetrakis(triphenylphosphine)palladium(0) and can be adapted for other palladium sources and ligands.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Organostannane (1.1 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Anhydrous, degassed solvent (e.g., toluene or DMF, 10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide and tetrakis(triphenylphosphine)palladium(0).
-
Add the anhydrous, degassed solvent.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor its progress.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with a saturated aqueous solution of potassium fluoride (to precipitate tin byproducts) and then with brine.
-
Filter the mixture to remove the tin fluoride precipitate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizing the Catalytic Cycles
To aid in understanding the fundamental steps of these reactions, the following diagrams illustrate the generally accepted catalytic cycles.
Caption: The catalytic cycle of the Sonogashira coupling reaction.
Caption: The catalytic cycle of the Stille coupling reaction.
Conclusion and Future Outlook
The Sonogashira and Stille coupling reactions are indispensable tools in synthetic chemistry. While the application of ethyl diphenylphosphinite in these reactions is not yet documented, its structural similarity to other effective phosphine ligands suggests its potential. The generalized protocols and application notes provided here offer a solid foundation for researchers to systematically investigate the performance of ethyl diphenylphosphinite and other novel ligands. Such studies are crucial for the continued development of more efficient, robust, and cost-effective catalytic systems for the synthesis of complex molecules in academic and industrial settings. Future research in this area would be valuable to expand the toolbox of ligands available for these important transformations.
References
Application Notes and Protocols for Catalyst Solutions with Ethyl Diphenylphosphinite
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of homogeneous catalyst solutions containing ethyl diphenylphosphinite as a ligand. This document is intended for researchers in organic synthesis, catalysis, and drug development who are looking to employ palladium- and rhodium-based catalytic systems for cross-coupling and hydroformylation reactions.
Introduction to Ethyl Diphenylphosphinite in Catalysis
Ethyl diphenylphosphinite, with the chemical formula (C₆H₅)₂POC₂H₅, is a valuable organophosphorus ligand in homogeneous catalysis. Its utility stems from the electron-donating properties of the phosphorus atom, which can coordinate to a metal center and influence the reactivity and selectivity of catalytic transformations.[1] It is a colorless to light yellow liquid that is sensitive to air and moisture, necessitating careful handling and storage under inert conditions to maintain its purity and efficacy.[2] Proper storage involves well-closed containers, protection from light, and refrigeration between 0-8°C.[2][3]
Ethyl diphenylphosphinite is particularly effective as a ligand in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings, as well as in rhodium-catalyzed hydroformylation.[4]
Safety Precautions
Ethyl diphenylphosphinite is classified as acutely toxic if swallowed and may cause skin and eye irritation.[4][5] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5] All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation due to air and moisture sensitivity.[2]
Application 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. The use of a palladium catalyst with an appropriate phosphine or phosphinite ligand is crucial for high efficiency and broad substrate scope.
Experimental Protocol: In Situ Preparation of a Palladium Catalyst Solution
This protocol describes the in situ preparation of a palladium catalyst solution using palladium(II) acetate and ethyl diphenylphosphinite for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Ethyl diphenylphosphinite ((C₆H₅)₂POC₂H₅)
-
Aryl bromide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, or THF)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (nitrogen or argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Vessel Preparation: Ensure all glassware is thoroughly dried and purged with an inert gas.
-
Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add the anhydrous solvent (5-10 mL) to the flask.
-
Catalyst Preparation:
-
In a separate, small, dry, and inerted vial, dissolve palladium(II) acetate (0.01 mmol, 1 mol%) in a small amount of the reaction solvent.
-
To this solution, add ethyl diphenylphosphinite (0.02 mmol, 2 mol%). The ligand-to-metal ratio is typically 2:1 for monodentate phosphine-type ligands.
-
Gently swirl the vial to ensure mixing. The solution may change color, indicating complex formation. This is the catalyst solution.
-
-
Reaction Initiation: Using a syringe, transfer the freshly prepared catalyst solution to the main reaction flask.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the reaction is complete (monitor by TLC or GC/LC-MS).
-
Work-up: After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent. The organic layers are then combined, dried, and concentrated to yield the crude product, which can be purified by column chromatography.
Quantitative Data for Suzuki-Miyaura Reactions
The following table summarizes typical reaction parameters for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions using phosphine-type ligands.
| Parameter | Typical Value/Range | Reference |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | [6][7] |
| Ligand | Ethyl diphenylphosphinite or similar phosphines | [6] |
| Catalyst Loading | 0.0005 - 5 mol% | [7][8] |
| Ligand/Palladium Ratio | 1:1 to 4:1 | General Practice |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KOH, KF | [9] |
| Solvent | Toluene, Dioxane, THF, DME, Water | [7] |
| Temperature | Room Temperature to 150°C | [6][7] |
| Reaction Time | 30 minutes to 24 hours | [7] |
Catalytic Cycle for Suzuki-Miyaura Reaction
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application 2: Rhodium-Catalyzed Hydroformylation
Hydroformylation, or the oxo process, is an important industrial reaction that converts alkenes into aldehydes by the addition of a formyl group and a hydrogen atom across the double bond. Rhodium catalysts modified with phosphine or phosphinite ligands are highly active and selective for this transformation.
Experimental Protocol: Preparation of a Rhodium Catalyst Solution
This protocol outlines the preparation of a rhodium catalyst solution for the hydroformylation of a terminal alkene.
Materials:
-
Rhodium(I) acetylacetonate dicarbonyl ([Rh(acac)(CO)₂])
-
Ethyl diphenylphosphinite ((C₆H₅)₂POC₂H₅)
-
Alkene (e.g., 1-octene)
-
Anhydrous solvent (e.g., toluene or THF)
-
High-pressure autoclave
-
Syngas (a mixture of CO and H₂)
-
Inert gas supply (nitrogen or argon)
Procedure:
-
Catalyst Pre-formation:
-
In a Schlenk flask under an inert atmosphere, dissolve [Rh(acac)(CO)₂] (0.01 mmol) in the anhydrous solvent (10 mL).
-
Add ethyl diphenylphosphinite (0.02 mmol, 2 equivalents per Rh) to the solution. The ligand-to-rhodium ratio can be varied to optimize selectivity.
-
Stir the solution at room temperature for 30-60 minutes to allow for ligand exchange and formation of the active catalyst precursor. This is the catalyst solution.
-
-
Autoclave Setup:
-
Transfer the prepared catalyst solution to a high-pressure autoclave that has been purged with an inert gas.
-
Add the alkene substrate (e.g., 1-octene, 10 mmol) to the autoclave.
-
-
Reaction Conditions:
-
Seal the autoclave and purge several times with syngas.
-
Pressurize the autoclave with syngas (CO/H₂, typically 1:1) to the desired pressure (e.g., 20 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120°C) with stirring.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by observing the pressure drop and/or by analyzing aliquots (if the setup allows).
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.
-
The product mixture can be analyzed directly by GC, and the aldehyde products can be isolated by distillation or chromatography.
-
Quantitative Data for Rhodium-Catalyzed Hydroformylation
The table below provides typical experimental parameters for rhodium-catalyzed hydroformylation using phosphine-type ligands.
| Parameter | Typical Value/Range | Reference |
| Rhodium Precursor | [Rh(acac)(CO)₂], HRh(CO)(PPh₃)₃ | [10][11] |
| Ligand | Ethyl diphenylphosphinite or similar phosphines | [12] |
| Ligand/Rhodium Ratio | 2:1 to 10:1 | [10] |
| Substrate/Rhodium Ratio | 100:1 to 1000:1 | [10] |
| Solvent | Toluene, THF, Methanol | [12] |
| Syngas Pressure (CO/H₂) | 10 - 100 atm | [10] |
| Temperature | 40 - 200°C | [10] |
| Reaction Time | 1 - 24 hours | General Practice |
Catalytic Cycle for Hydroformylation
The hydroformylation of an alkene catalyzed by a rhodium-phosphine complex generally proceeds through the following catalytic cycle.
Figure 2: Catalytic cycle for rhodium-catalyzed hydroformylation.
Characterization of the Catalyst Solution
While these protocols describe in situ catalyst preparation, which is common in a research setting, for more detailed studies or process development, characterization of the catalyst solution may be necessary. Techniques such as ³¹P NMR spectroscopy can be used to observe the coordination of the ethyl diphenylphosphinite ligand to the metal center, as evidenced by a change in the chemical shift of the phosphorus signal compared to the free ligand. For rhodium-carbonyl complexes, IR spectroscopy is a powerful tool for observing the C-O stretching frequencies, which provides information about the electronic environment of the metal center.
Conclusion
Ethyl diphenylphosphinite is a versatile and effective ligand for the preparation of homogeneous palladium and rhodium catalyst solutions. The protocols provided herein offer a starting point for researchers to explore a wide range of Suzuki-Miyaura cross-coupling and hydroformylation reactions. Optimization of the reaction parameters, including ligand-to-metal ratio, solvent, base, temperature, and pressure, will be necessary to achieve the best results for specific substrates. Due to the air and moisture sensitivity of ethyl diphenylphosphinite, all manipulations should be performed using standard inert atmosphere techniques to ensure the reproducibility and success of the catalytic reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 3. arts.units.it [arts.units.it]
- 4. A modular family of phosphine-phosphoramidite ligands and their hydroformylation catalysts: steric tuning impacts upon the coordination geometry of trigonal bipyramidal complexes of type [Rh(H)(CO)2(P^P*)] - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions [mdpi.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ligand Hydrogenation during Hydroformylation Catalysis Detected by In Situ High-Pressure Infra-Red Spectroscopic Analysis of a Rhodium/Phospholene-Phosphite Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ias.ac.in [ias.ac.in]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Phosphinite Catalysts
Introduction: This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing phosphinite-based catalysts, with a focus on principles applicable to ligands such as ethyl dibutylphosphinite, in palladium-catalyzed cross-coupling reactions. Due to the limited specific literature on "this compound," the information herein is based on established principles for analogous phosphinite and phosphine-ligated palladium catalyst systems.
Frequently Asked Questions (FAQs)
Q1: What is the general role of an this compound-type ligand in a palladium-catalyzed cross-coupling reaction?
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, phosphinite ligands like this compound coordinate to the palladium center. Their electronic and steric properties are crucial for the efficiency of the catalytic cycle.[1][2][3] They stabilize the active Pd(0) species, facilitate the oxidative addition of the aryl halide, and promote the reductive elimination of the final product.[1] The bulky and electron-donating nature of these ligands is important for stabilizing monoligated Pd(0) intermediates, which are believed to be key reactive species in the catalytic cycle.[1]
Q2: How does the choice of base impact the reaction when using a phosphinite catalyst?
The base plays a critical role in the transmetalation step of the Suzuki-Miyaura reaction.[4][5] It reacts with the organoboron reagent to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[1][5] The choice of base can influence the reaction rate and yield.[5][6] Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[1][7] The optimal base is often substrate-dependent and needs to be determined empirically.[1]
Q3: What are the common solvents used with phosphinite-palladium catalysts?
A variety of organic solvents can be used, often in combination with water. Common choices include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).[6][7] The solvent can influence the solubility of the reagents and the stability of the catalytic species. The presence of water can be beneficial, particularly for the dissolution of the inorganic base and to facilitate the formation of the active boronate species.[7][8]
Q4: At what temperature should I run my reaction?
The optimal reaction temperature depends on the reactivity of the substrates and the stability of the catalyst. Many Suzuki-Miyaura reactions using phosphinite ligands can be carried out at room temperature, while others may require heating to 60-120°C to achieve a reasonable reaction rate.[2][9] However, higher temperatures can also lead to catalyst decomposition.[9][10] It is advisable to start with milder conditions and increase the temperature if the reaction is sluggish.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the palladium precursor and phosphinite ligand are properly mixed to form the active catalyst. Consider a pre-catalyst formation step. - The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst. The choice of ligand, base, temperature, and solvent all affect the in situ reduction of the precatalyst.[11] - Use fresh, high-purity reagents and solvents. |
| Catalyst Decomposition | - Phosphinite ligands can be susceptible to hydrolysis or oxidation.[12][13] Ensure reactions are run under an inert atmosphere (e.g., Argon or Nitrogen). - Phosphinite P-O bonds can be cleaved by strong bases, leading to catalyst degradation.[12] Consider using a milder base. - High temperatures can accelerate catalyst decomposition.[9] Try running the reaction at a lower temperature for a longer duration. |
| Poor Substrate Reactivity | - Aryl chlorides are generally less reactive than aryl bromides or iodides.[6] For less reactive substrates, higher catalyst loadings, more electron-rich ligands, or higher temperatures may be necessary.[12] - Sterically hindered substrates may require ligands with specific steric properties to facilitate the reaction.[1] |
| Incorrect Base or Solvent | - The choice of base is crucial for the transmetalation step.[4][5] Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). - The solvent system affects the solubility and reactivity of all components. Try different solvents or solvent/water mixtures.[6][7] |
Issue 2: Formation of Side Products (e.g., Homocoupling)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid | - This can occur in the presence of oxygen. Ensure the reaction is thoroughly deoxygenated. - High temperatures can sometimes promote homocoupling. |
| Decomposition of Aryl Halide | - Some aryl halides can be unstable under the reaction conditions, leading to side reactions. |
| Catalyst-Mediated Side Reactions | - At high catalyst loadings or temperatures, side reactions can become more prevalent.[14] Try reducing the catalyst concentration or lowering the reaction temperature. |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Preparation: In a separate vial under an inert atmosphere, prepare the catalyst by dissolving the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the this compound ligand (0.04 mmol) in the reaction solvent (e.g., 5 mL of toluene/water 4:1).
-
Reaction Initiation: Add the catalyst solution to the Schlenk tube containing the substrates and base.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 80 °C) under an inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
The following tables present hypothetical data for a Suzuki-Miyaura reaction between 4-bromotoluene and phenylboronic acid, catalyzed by a generic Pd/ethyl dibutylphosphinite system, illustrating the effect of varying reaction parameters.
Table 1: Effect of Base on Reaction Yield
| Entry | Base (2.0 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Toluene/H₂O (4:1) | 80 | 12 | 85 |
| 2 | K₃PO₄ | Toluene/H₂O (4:1) | 80 | 12 | 92 |
| 3 | Cs₂CO₃ | Toluene/H₂O (4:1) | 80 | 12 | 95 |
| 4 | Na₂CO₃ | Toluene/H₂O (4:1) | 80 | 12 | 75 |
Table 2: Effect of Solvent on Reaction Yield
| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | Toluene/H₂O (4:1) | 80 | 12 | 92 |
| 2 | K₃PO₄ | Dioxane/H₂O (4:1) | 80 | 12 | 88 |
| 3 | K₃PO₄ | THF/H₂O (4:1) | 80 | 12 | 82 |
| 4 | K₃PO₄ | DMF | 80 | 12 | 78 |
Table 3: Effect of Temperature on Reaction Yield
| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | Toluene/H₂O (4:1) | 25 | 24 | 45 |
| 2 | K₃PO₄ | Toluene/H₂O (4:1) | 60 | 18 | 78 |
| 3 | K₃PO₄ | Toluene/H₂O (4:1) | 80 | 12 | 92 |
| 4 | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 8 | 89 (minor decomposition) |
Visualizations
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low yields in cross-coupling reactions.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 6. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pressure and Temperature Effects on the Activity and Structure of the Catalytic Domain of Human MT1-MMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Flow Heck reactions using extremely low loadings of phosphine-free palladium acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
"common side reactions with Ethyl diphenylphosphinite and how to avoid them"
Welcome to the technical support center for Ethyl diphenylphosphinite. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common side reactions encountered when using Ethyl diphenylphosphinite and to offer strategies to mitigate these issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving Ethyl diphenylphosphinite.
Q1: My reaction yield is significantly lower than expected. What are the potential causes related to the phosphinite ligand?
A1: Low yields in reactions utilizing Ethyl diphenylphosphinite often stem from its sensitivity to atmospheric conditions. The two primary culprits are oxidation and hydrolysis of the trivalent phosphorus atom.
-
Oxidation: Exposure to air can oxidize the phosphinite to the corresponding phosphinate (Ethyldiphenylphosphine oxide). This pentavalent phosphorus species is generally a poor ligand for many transition metal-catalyzed reactions and will not participate in the desired catalytic cycle, effectively reducing the concentration of the active catalyst.
-
Hydrolysis: The presence of water can lead to the hydrolysis of Ethyl diphenylphosphinite, cleaving the P-O bond to form diphenylphosphine oxide and ethanol. This decomposition pathway also deactivates the ligand.
To improve your yield, it is crucial to handle Ethyl diphenylphosphinite under strictly anhydrous and anaerobic conditions.
Q2: I've noticed the formation of a white precipitate in my reaction mixture. What is it and how can I avoid it?
A2: The white precipitate is likely triphenylphosphine oxide, a common byproduct in reactions like the Wittig or Mitsunobu reaction where a phosphine is oxidized.[1] While Ethyl diphenylphosphinite is not triphenylphosphine, its oxidation product, Ethyldiphenylphosphine oxide, is also a stable, polar solid that can precipitate from nonpolar solvents. To avoid its formation, meticulous exclusion of air from the reaction is necessary.
Q3: How can I effectively prevent the oxidation and hydrolysis of Ethyl diphenylphosphinite during my experiment?
A3: Employing standard air-free techniques is essential. This includes:
-
Inert Atmosphere: Conduct all manipulations of Ethyl diphenylphosphinite under an inert atmosphere of nitrogen or argon. This can be achieved using a glovebox or a Schlenk line.
-
Dry Solvents and Reagents: Use anhydrous solvents and ensure all other reagents are free of moisture.
-
Oven-Dried Glassware: Dry all glassware in an oven at a high temperature (e.g., 120 °C) for several hours and allow it to cool under a stream of inert gas before use.
-
Proper Storage: Store Ethyl diphenylphosphinite in a tightly sealed container, under an inert atmosphere, and at the recommended temperature (typically 2-8 °C).
Q4: Under what conditions is P-O bond cleavage a concern, and how can I minimize it?
A4: Cleavage of the P-O bond in phosphinites can be catalyzed by both acids and bases.[2]
-
Acidic Conditions: Strong acidic conditions can promote the hydrolysis of the ester linkage.
-
Basic Conditions: Strong bases can also facilitate the cleavage of the P-O bond.
To minimize P-O bond cleavage, it is advisable to:
-
Maintain Neutral pH: If possible, run the reaction under neutral conditions.
-
Use Non-nucleophilic Bases: If a base is required, consider using a non-nucleophilic, sterically hindered base.
-
Control Temperature: Avoid excessive heating, as this can accelerate the decomposition of the phosphinite.
Q5: My cross-coupling reaction is sluggish or fails to go to completion. Could the phosphinite ligand be the issue?
A5: Yes, besides decomposition, the electronic and steric properties of the phosphinite ligand are crucial for the catalytic activity. If you have ruled out oxidation and hydrolysis, consider the following:
-
Ligand-to-Metal Ratio: The optimal ratio of Ethyl diphenylphosphinite to the metal precursor (e.g., palladium) can vary depending on the specific reaction. It is often necessary to screen different ratios to find the most effective conditions.
-
Solvent Choice: The polarity of the solvent can influence the stability and reactivity of the catalytic species.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to ligand decomposition. A careful optimization of the reaction temperature is often required.
Data on Side Reaction Prevention
| Parameter | Condition | Expected Outcome | Rationale |
| Atmosphere | Reaction run under air | Lower yield of desired product, formation of phosphinate byproduct | Oxidation of the trivalent phosphorus to the pentavalent state deactivates the ligand. |
| Reaction run under inert gas (N₂ or Ar) | Higher yield of desired product, minimal to no phosphinate byproduct | Prevents the oxidation of the phosphinite, maintaining the concentration of the active ligand. | |
| Solvent | Use of non-anhydrous solvents | Lower yield, potential for P-O bond cleavage byproducts | Hydrolysis of the phosphinite leads to its decomposition and loss of catalytic activity. |
| Use of anhydrous solvents | Higher yield, preservation of the phosphinite ligand | Minimizes the decomposition of the ligand via hydrolysis. | |
| Base | Strong, nucleophilic base | Potential for P-O bond cleavage | The P-O bond can be susceptible to nucleophilic attack under strongly basic conditions. |
| Weak, non-nucleophilic base | Reduced risk of P-O bond cleavage | Minimizes side reactions involving the phosphinite ligand. |
Experimental Protocols
Below are representative protocols for common reactions where Ethyl diphenylphosphinite can be employed as a ligand. Note: These are general procedures and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a typical Suzuki-Miyaura coupling reaction using a palladium catalyst with Ethyl diphenylphosphinite as a ligand.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Ethyl diphenylphosphinite (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
Anhydrous water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, arylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
In a separate oven-dried vial, dissolve the palladium(II) acetate and Ethyl diphenylphosphinite in 2 mL of anhydrous 1,4-dioxane under an argon atmosphere.
-
Using a syringe, transfer the catalyst solution to the Schlenk flask containing the other reagents.
-
Add the remaining anhydrous 1,4-dioxane (3 mL) and anhydrous water (0.5 mL) to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for the required time (monitor by TLC or GC/MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Synthesis of Ethyl Diphenylphosphinite
This protocol describes the synthesis of Ethyl diphenylphosphinite from diphenylphosphinous chloride and ethanol.[3]
Materials:
-
Diphenylphosphinous chloride (135 mmol)
-
Anhydrous ethanol (200 mmol)
-
Anhydrous pyridine (134 mmol)
-
Anhydrous diethyl ether (240 mL)
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stir bar, and an argon inlet, add diphenylphosphinous chloride and 120 mL of anhydrous diethyl ether.
-
Cool the solution to 5 °C in an ice bath.
-
In the dropping funnel, prepare a solution of anhydrous ethanol and anhydrous pyridine in 120 mL of anhydrous diethyl ether.
-
Add the ethanol/pyridine solution dropwise to the stirred solution of diphenylphosphinous chloride at 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Filter the mixture under an argon atmosphere to remove the pyridine hydrochloride precipitate.
-
Wash the solid with anhydrous diethyl ether.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product as an oil.
-
Purify the oil by Kugelrohr distillation at 95 °C (0.1 mmHg) to yield Ethyl diphenylphosphinite.[3]
Visualizing Reaction Pathways
The following diagrams illustrate the desired catalytic cycle in a Suzuki-Miyaura cross-coupling reaction and a common side reaction involving the phosphinite ligand.
Caption: Desired Suzuki-Miyaura catalytic cycle and the competing ligand oxidation side reaction.
The diagram above illustrates the key steps in a Suzuki-Miyaura cross-coupling reaction, where 'L' represents the Ethyl diphenylphosphinite ligand. The desired pathway involves the palladium catalyst cycling through oxidative addition, transmetalation, and reductive elimination to form the desired carbon-carbon bond. However, in the presence of oxygen, the phosphinite ligand can be oxidized to the corresponding phosphinate, which is an inactive ligand and cannot effectively participate in the catalytic cycle, leading to a decrease in reaction efficiency.
References
"managing the air and moisture sensitivity of Ethyl diphenylphosphinite"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the air and moisture sensitivity of ethyl diphenylphosphinite.
Frequently Asked Questions (FAQs)
Q1: What is ethyl diphenylphosphinite and why is its sensitivity to air and moisture a concern?
Ethyl diphenylphosphinite ((C₆H₅)₂POC₂H₅) is a valuable organophosphorus compound used as a pharmaceutical intermediate and a precursor in the synthesis of photoinitiators.[1][2] Its phosphorus(III) center is susceptible to oxidation by air and hydrolysis by moisture, which can degrade the compound and compromise the yield and purity of subsequent reactions.[3][4]
Q2: How should I properly store ethyl diphenylphosphinite?
To maintain its integrity, ethyl diphenylphosphinite should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[5] It is recommended to store it in a cool, dry place, ideally in a refrigerator at a temperature between 2-8°C, and protected from light.[6]
Q3: What are the primary degradation products of ethyl diphenylphosphinite?
Exposure to air (oxygen) will oxidize ethyl diphenylphosphinite to ethyldiphenylphosphine oxide. Contact with water (moisture) can lead to hydrolysis, though the specific byproducts of hydrolysis are less commonly cited in general literature. The phosphine oxide is the most frequently mentioned impurity resulting from degradation.
Q4: How can I visually assess if my ethyl diphenylphosphinite has degraded?
Pure ethyl diphenylphosphinite is a colorless to light yellow liquid.[1] While there is no definitive visual indicator of degradation, a significant change in color, such as turning a pronounced yellow or brown, or the formation of solid precipitates, may suggest decomposition. However, chemical analysis is necessary for a conclusive determination of purity.
Q5: What is the best way to handle ethyl diphenylphosphinite in the laboratory?
All manipulations should be carried out using standard air-free techniques, such as in a glovebox or on a Schlenk line, to prevent exposure to air and moisture.[7][8] This includes using oven-dried glassware and degassed solvents.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Low reaction yield in a catalytic reaction (e.g., Buchwald-Hartwig amination) | The ethyl diphenylphosphinite, used as a ligand, may have degraded to the corresponding phosphine oxide, which is often a poor ligand for the catalytic cycle.[6][9] | 1. Verify Purity: Analyze a sample of your ethyl diphenylphosphinite using ³¹P NMR spectroscopy to check for the presence of the phosphine oxide peak. 2. Use Fresh Reagent: If significant degradation is confirmed, use a fresh, properly stored bottle of ethyl diphenylphosphinite. 3. Optimize Reaction Conditions: Ensure all other reagents and solvents are pure and dry, and that the reaction is performed under a strictly inert atmosphere. |
| Inconsistent results in a Wittig-Horner type reaction | The phosphinite reagent may have partially hydrolyzed or oxidized, reducing the concentration of the active species and introducing impurities that could interfere with the reaction.[10] | 1. Check Reagent Integrity: Use ³¹P NMR to assess the purity of your ethyl diphenylphosphinite. 2. Purify Reagent: If mildly degraded, consider purification by distillation under reduced pressure, although using a fresh batch is often more reliable. 3. Strict Anhydrous Conditions: Ensure your reaction solvent and other reagents are scrupulously dry. |
| Observed a change in the appearance of the stored ethyl diphenylphosphinite | Prolonged or improper storage may have led to significant degradation. | 1. Do Not Use: If the liquid is discolored or contains solids, it is best to assume it is degraded and not use it in your reaction. 2. Properly Dispose: Dispose of the degraded reagent according to your institution's safety guidelines. |
Quantitative Data
Table 1: Physical and Chemical Properties of Ethyl Diphenylphosphinite
| Property | Value |
| CAS Number | 719-80-2 |
| Molecular Formula | C₁₄H₁₅OP |
| Molecular Weight | 230.24 g/mol |
| Appearance | Colorless to light yellow liquid[1] |
| Density | 1.066 g/mL at 25 °C[6] |
| Boiling Point | 179-180 °C at 14 mmHg[1] |
| Storage Temperature | 2-8°C[6] |
Experimental Protocols
Protocol 1: Purity Assessment by ³¹P NMR Spectroscopy
Objective: To determine the purity of ethyl diphenylphosphinite and identify the presence of its primary oxidation product, ethyldiphenylphosphine oxide.
Methodology:
-
Sample Preparation (in a glovebox or under inert atmosphere):
-
Prepare a clean, dry NMR tube with a septum-sealed cap.
-
Using a clean, dry syringe, draw approximately 0.1 mL of ethyl diphenylphosphinite.
-
Add approximately 0.5 mL of a dry, deuterated solvent (e.g., CDCl₃ or C₆D₆) to the NMR tube.
-
Inject the ethyl diphenylphosphinite into the NMR tube and gently mix.
-
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
-
Data Analysis:
-
Pure ethyl diphenylphosphinite should exhibit a single major peak in the phosphinite region of the spectrum.
-
The presence of ethyldiphenylphosphine oxide will be indicated by a second peak at a different chemical shift.
-
Integrate the peaks to quantify the relative amounts of the phosphinite and its oxide.
-
Table 2: Typical ³¹P NMR Chemical Shifts
| Compound | Typical ³¹P NMR Chemical Shift (ppm) |
| Ethyl Diphenylphosphinite | ~110 - 120 |
| Ethyldiphenylphosphine Oxide | ~30 - 40[11] |
| (Note: Chemical shifts can vary slightly depending on the solvent and concentration.) |
Protocol 2: Weighing and Dispensing Ethyl Diphenylphosphinite for a Reaction
Objective: To accurately weigh and transfer a specific amount of ethyl diphenylphosphinite to a reaction vessel while maintaining an inert atmosphere.
Methodology (using a Schlenk line):
-
Preparation:
-
Oven-dry all necessary glassware (reaction flask, syringe, needles) and allow them to cool under a stream of inert gas on the Schlenk line.
-
Ensure the ethyl diphenylphosphinite bottle has a septum cap and is under a positive pressure of inert gas.
-
-
Weighing by Difference:
-
Using a gas-tight syringe with a needle, carefully draw a volume of ethyl diphenylphosphinite slightly larger than required.
-
Expel any gas bubbles back into the bottle.
-
Accurately weigh the syringe.
-
Inject the desired amount of the liquid into the reaction flask, which is under a positive flow of inert gas.
-
Immediately reweigh the syringe. The difference in weight is the mass of the transferred reagent.
-
-
Solution Transfer:
-
Alternatively, prepare a stock solution of ethyl diphenylphosphinite in a dry, degassed solvent in a Schlenk flask. This solution can then be transferred via a cannula or syringe to the reaction vessel.
-
Visualizations
Caption: Workflow for handling ethyl diphenylphosphinite.
Caption: Troubleshooting logic for low reaction yields.
References
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Air-free technique - Wikipedia [en.wikipedia.org]
- 8. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. spectrabase.com [spectrabase.com]
"proper handling and storage techniques for Ethyl diphenylphosphinite"
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of Ethyl diphenylphosphinite (CAS No. 719-80-2).
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of Ethyl diphenylphosphinite.
Question: I opened a new bottle of Ethyl diphenylphosphinite and it appears slightly yellow. Is it still usable?
Answer: Ethyl diphenylphosphinite is typically a colorless to light yellow liquid.[1] A slight yellow tinge does not necessarily indicate significant degradation. However, it is sensitive to air and moisture, which can lead to degradation over time.[1][2] If the compound has been stored correctly in a tightly sealed container under an inert atmosphere and refrigerated, the color is likely within acceptable limits. For critical applications, it is advisable to verify the purity via techniques like NMR or GC-MS before use.
Question: My reaction yield is lower than expected when using Ethyl diphenylphosphinite as a ligand. What could be the cause?
Answer: Lower than expected yields in reactions involving Ethyl diphenylphosphinite can stem from several factors:
-
Reagent Quality: The compound is sensitive to air and moisture, and improper storage can lead to degradation.[1][2] Ensure that the reagent has been stored under an inert atmosphere (e.g., nitrogen or argon) and at the recommended refrigerated temperature.[3][4]
-
Reaction Setup: Due to its sensitivity, reactions should be set up under strictly anhydrous and anaerobic conditions. Use oven-dried glassware and degassed solvents.
-
Incompatible Reagents: Ethyl diphenylphosphinite is incompatible with strong oxidizing agents.[3] Ensure that your reaction components are compatible.
Question: I accidentally left the container of Ethyl diphenylphosphinite open on the bench for a short period. Is it compromised?
Answer: Ethyl diphenylphosphinite is sensitive to air and moisture, and exposure can lead to degradation.[1][2] The extent of degradation depends on the duration of exposure and the ambient humidity. For non-critical applications, the material might still be usable, but for sensitive reactions, it is best to use a fresh, unexposed sample to ensure reproducibility and high yields. If you suspect significant exposure, it is recommended to purify the reagent or use a new batch.
Frequently Asked Questions (FAQs)
What is the proper storage temperature for Ethyl diphenylphosphinite?
Ethyl diphenylphosphinite should be stored in a refrigerator at temperatures between 2-8°C (35.6-46.4°F).[5][6] Some sources also recommend temperatures between 0-6°C.[1]
What are the key safety precautions when handling Ethyl diphenylphosphinite?
When handling Ethyl diphenylphosphinite, it is crucial to wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[3][6] Work in a well-ventilated area or a fume hood. Avoid breathing vapors, mist, or gas.[3][7]
What should I do in case of accidental skin or eye contact?
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][7]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][7] Seek medical attention in both cases.[3][7]
How should I handle spills of Ethyl diphenylphosphinite?
For small spills, absorb the material with an inert substance like dry sand or earth and place it into a chemical waste container.[3]
What are the decomposition products of Ethyl diphenylphosphinite?
Decomposition of Ethyl diphenylphosphinite can produce phosphine, carbon monoxide, carbon dioxide, and oxides of phosphorus.[3][7]
Quantitative Data Summary
| Property | Value |
| CAS Number | 719-80-2 |
| Molecular Formula | C14H15OP |
| Molecular Weight | 230.24 g/mol [1] |
| Appearance | Colorless to light yellow liquid[1] |
| Boiling Point | 179-180 °C at 14 mmHg[1] |
| Density | 1.066 g/mL at 25 °C[1][5] |
| Refractive Index | n20/D 1.59[5] |
| Storage Temperature | 2-8°C[5][6] |
| Flash Point | 113 °C (235.4 °F) - closed cup[5][6] |
Experimental Protocol: Suzuki-Miyaura Coupling Using Ethyl Diphenylphosphinite as a Ligand
This protocol provides a general methodology for a Suzuki-Miyaura cross-coupling reaction. Note: This is a representative protocol and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 mmol)
-
Ethyl diphenylphosphinite (0.04 mmol)
-
Potassium carbonate (K2CO3) (2.0 mmol)
-
Toluene/Water (4:1 mixture, 10 mL), degassed
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly oven-dried and allowed to cool under an inert atmosphere.
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, potassium carbonate, and palladium(II) acetate.
-
Ligand Addition: In a separate vial under an inert atmosphere, prepare a solution of Ethyl diphenylphosphinite in a small amount of the degassed solvent. Add this solution to the Schlenk flask.
-
Solvent Addition: Add the degassed toluene/water solvent mixture to the Schlenk flask.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Workup: Cool the reaction mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Safe Handling and Storage Workflow.
Caption: Troubleshooting Degradation Issues.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Ethyl diphenylphosphinite(719-80-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.cn]
- 5. Ethyl diphenylphosphinite 97 719-80-2 [sigmaaldrich.com]
- 6. Ethyl diphenylphosphinite 97 719-80-2 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
Technical Support Center: Decomposition Pathways of Phosphinite Ligands in Catalytic Cycles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with phosphinite ligands in catalytic cycles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a focus on understanding and mitigating ligand decomposition.
I. Troubleshooting Guides
This section provides solutions to common problems observed during catalytic reactions involving phosphinite ligands.
Problem 1: Low or No Catalytic Activity
Possible Cause: Decomposition of the phosphinite ligand, leading to the formation of catalytically inactive species.
Troubleshooting Steps:
-
Confirm Ligand Integrity:
-
Action: Analyze a sample of the phosphinite ligand before use via ³¹P NMR spectroscopy.
-
Expected Result: A single, sharp peak in the characteristic chemical shift range for phosphinites (typically δ 100-140 ppm). The presence of signals in the phosphine oxide region (δ 20-50 ppm) or other unexpected peaks indicates decomposition.
-
-
Evaluate Reaction Conditions:
-
Moisture: Trace amounts of water can lead to rapid hydrolysis of the P-O bond.[1][2]
-
Action: Ensure all solvents and reagents are rigorously dried and degassed. Perform reactions under a strictly inert atmosphere (e.g., argon or nitrogen).
-
-
Oxygen: Phosphinites are susceptible to oxidation, especially at elevated temperatures.
-
Action: Thoroughly degas all reaction components. Use Schlenk line techniques or a glovebox for reaction setup.
-
-
Temperature: High reaction temperatures can accelerate ligand decomposition pathways.
-
Action: If possible, lower the reaction temperature. Screen for more thermally stable ligands if high temperatures are necessary.
-
-
-
Investigate Additive Compatibility:
-
Bases: Strong bases can promote P-O bond cleavage.[3]
-
Action: If the catalytic cycle requires a base, consider using a milder, non-nucleophilic base. Screen a variety of bases to find one that is compatible with the phosphinite ligand.
-
-
Acids: Acidic conditions can catalyze the hydrolysis of phosphinites.[4]
-
Action: If acidic reagents or byproducts are present, consider adding a non-coordinating base to neutralize the acid.
-
-
Problem 2: Reaction Stalls or Incomplete Conversion
Possible Cause: Gradual decomposition of the phosphinite ligand during the catalytic cycle, leading to a decrease in the concentration of the active catalyst.
Troubleshooting Steps:
-
Monitor Reaction Progress and Ligand Stability:
-
Action: Take aliquots from the reaction mixture at various time points and analyze them by ³¹P NMR spectroscopy.
-
Analysis: Look for the appearance and growth of peaks corresponding to decomposition products (e.g., phosphine oxides, phosphinous acids) alongside the decrease in the starting phosphinite ligand signal.
-
-
Consider Ligand Structure:
-
Steric Hindrance: Bulkier substituents on the phosphorus atom and/or the oxygen-bound group can enhance the stability of phosphinite ligands by sterically shielding the P-O bond from nucleophilic attack.[2]
-
Action: Switch to a more sterically hindered phosphinite ligand. For example, ligands with tert-butyl groups often exhibit greater stability than those with phenyl groups.
-
-
Electronic Effects: The electronic properties of the substituents can influence ligand stability.
-
Action: Experiment with electronically modified ligands. For instance, electron-donating groups on aryl phosphinites can sometimes increase stability.
-
-
-
Re-evaluate Catalyst Loading:
-
Action: If ligand decomposition is unavoidable but slow, a higher initial catalyst loading might be sufficient to drive the reaction to completion. However, this is a less ideal solution due to cost and potential side reactions.
-
II. Frequently Asked Questions (FAQs)
General Questions
Q1: What are the primary decomposition pathways for phosphinite ligands in catalytic cycles?
A1: The main decomposition pathways are:
-
Hydrolysis: Reaction with water to cleave the P-O bond, forming a phosphinous acid and an alcohol/phenol. This can be catalyzed by both acids and bases.[1][2][4]
-
Oxidation: Reaction with oxygen or other oxidants to form the corresponding phosphinate (phosphine oxide).[5] This is often irreversible and leads to a catalytically inactive species.
-
P-O Bond Cleavage: This can be promoted by strong bases, nucleophiles, or the metal center itself through oxidative addition.
-
Thermal Decomposition: At elevated temperatures, phosphinite ligands can undergo various decomposition reactions, including rearrangement and fragmentation.[6]
Q2: How can I improve the stability of my phosphinite ligand?
A2:
-
Steric Protection: Introduce bulky substituents on the phosphorus atom or the organic group attached to the oxygen. This sterically hinders the approach of water, oxygen, and other reagents that can cause decomposition.[2]
-
Electronic Tuning: Modify the electronic properties of the ligand. The specific effects can be system-dependent and may require experimental screening.[7][8]
-
Proper Handling and Storage: Always handle and store phosphinite ligands under an inert atmosphere, protected from light and moisture. Use freshly purified solvents and reagents.
-
Reaction Optimization: Use the mildest reaction conditions (temperature, base) possible that still afford a good reaction rate.
Reaction-Specific Questions
Q3: In a Suzuki-Miyaura coupling, my reaction is sluggish and I see the formation of a black precipitate. What could be the issue?
A3: This often points to catalyst decomposition and the formation of palladium black. The phosphinite ligand may be degrading, leaving the palladium center coordinatively unsaturated and prone to aggregation.
-
Troubleshooting:
-
Confirm the integrity of your phosphinite ligand before the reaction using ³¹P NMR.
-
Ensure your reaction is rigorously deoxygenated, as oxygen can accelerate both ligand oxidation and palladium nanoparticle formation.
-
The choice of base is crucial in Suzuki-Miyaura couplings. A base that is too strong or nucleophilic can attack the phosphinite ligand. Consider screening milder bases like K₃PO₄ or Cs₂CO₃.
-
Q4: I am using a phosphinite ligand in a Buchwald-Hartwig amination and observing low yields. What are the likely causes related to the ligand?
A4: In Buchwald-Hartwig aminations, the strong bases (e.g., NaOtBu, LHMDS) and high temperatures often employed can be detrimental to phosphinite ligand stability.[3]
-
Troubleshooting:
-
Consider using a more sterically hindered and electron-rich phosphinite ligand, as these are generally more robust under these conditions.
-
The choice of base is critical. Weaker bases like Cs₂CO₃ or K₃PO₄ may be more compatible with your phosphinite ligand, although they might require higher temperatures or longer reaction times.[3]
-
The amine substrate itself can sometimes act as a nucleophile and attack the phosphinite ligand. If you suspect this is happening, you could try using a pre-catalyst where the ligand is already coordinated to the metal center.
-
Q5: During a hydroformylation reaction with a rhodium-phosphinite catalyst, the regioselectivity is poor and changes over time. What could be the reason?
A5: This is a classic sign of ligand decomposition. As the phosphinite ligand degrades, the nature of the active catalytic species changes, leading to a loss of selectivity.[9] The formation of different rhodium-hydrido-carbonyl species without the directing effect of the original ligand can lead to a mixture of linear and branched aldehydes.
-
Troubleshooting:
-
Monitor the reaction by in-situ ³¹P NMR or by taking aliquots to track the integrity of the phosphinite ligand.
-
Hydrolysis is a common issue in hydroformylation due to the potential for water formation as a byproduct. Ensure all reagents and gases are scrupulously dry.
-
Consider using a more robust phosphinite ligand, perhaps one with bulky ortho-substituents on an aryl group, which has been shown to improve hydrolytic stability.[2]
-
III. Data Presentation
Table 1: Relative Hydrolytic Stability of Selected Phosphite Ligands
| Ligand Type | Substituents | Relative Stability | Reference |
| Aryl Phosphite | ortho-tert-butyl | High | [2] |
| Aryl Phosphite | para-substituents | Low to Medium | [2] |
| Acylphosphite | Unsubstituted | Low | [1] |
| Biphenolphosphite | Biphenol backbone | High | [2] |
Note: This table provides a qualitative comparison. The actual stability is highly dependent on the specific reaction conditions.
Table 2: Quantitative Data on the Hydrolysis of a Diphenylphosphinate
| Temperature (°C) | Reaction Time (h) | Pseudo-First-Order Rate Constant (k, h⁻¹) |
| 160 | 2 - 6.5 | Not specified |
| 180 | 0.5 - 2 | Not specified |
Data extracted from a study on the acidic hydrolysis of diphenylphosphinates.[4]
IV. Experimental Protocols
Protocol 1: Monitoring Phosphinite Ligand Decomposition by ³¹P NMR Spectroscopy
Objective: To qualitatively and quantitatively assess the stability of a phosphinite ligand under catalytic conditions.
Materials:
-
NMR tubes and caps
-
Deuterated solvent (e.g., C₆D₆, toluene-d₈)
-
Internal standard (e.g., triphenyl phosphate)
-
Syringes and needles for inert atmosphere transfer
-
Catalytic reaction mixture
Procedure:
-
Sample Preparation:
-
In a glovebox or under a stream of inert gas, prepare a stock solution of the internal standard in the deuterated solvent.
-
To an NMR tube, add a known amount of the stock solution of the internal standard.
-
Carefully add a measured aliquot of the catalytic reaction mixture to the NMR tube at specific time intervals (e.g., t=0, 1h, 4h, 24h).
-
Cap the NMR tube securely.
-
-
NMR Acquisition:
-
Acquire a ³¹P NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 5-10 seconds to ensure quantitative integration.
-
Reference the spectrum appropriately.
-
-
Data Analysis:
-
Integrate the peak corresponding to the starting phosphinite ligand and any new peaks that appear in the phosphine oxide or other decomposition product regions.
-
Compare the integrals of the ligand and its decomposition products to the integral of the internal standard to determine the concentration of each species over time.
-
Plot the concentration of the phosphinite ligand versus time to determine the rate of decomposition.
-
Protocol 2: Synthesis of an Aryl Phosphinite Ligand under Inert Atmosphere
Objective: To synthesize a representative aryl phosphinite ligand while minimizing exposure to air and moisture.
Materials:
-
Schlenk flask and other appropriate Schlenk glassware
-
Dry, degassed solvents (e.g., THF, diethyl ether)
-
Chlorodiphenylphosphine
-
A substituted phenol (e.g., 2,6-di-tert-butylphenol)
-
A non-nucleophilic base (e.g., triethylamine)
-
Syringes and needles
-
Inert gas supply (argon or nitrogen)
Procedure:
-
Reaction Setup:
-
Assemble and flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum.
-
Backfill the flask with inert gas.
-
In the flask, dissolve the substituted phenol and triethylamine in dry, degassed THF.
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Chlorophosphine:
-
Slowly add chlorodiphenylphosphine to the stirred solution via syringe.
-
A white precipitate of triethylammonium chloride will form.
-
-
Reaction and Workup:
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC or ³¹P NMR of an aliquot.
-
Once the reaction is complete, filter the mixture under inert atmosphere to remove the salt.
-
Remove the solvent under reduced pressure to obtain the crude phosphinite ligand.
-
-
Purification:
-
Purification methods will vary depending on the properties of the phosphinite. Options include crystallization from a non-polar solvent or filtration through a short plug of neutral alumina under inert atmosphere.
-
Crucially, avoid silica gel chromatography as it can lead to rapid hydrolysis of the phosphinite.
-
-
Storage:
-
Store the purified phosphinite ligand in a sealed container under an inert atmosphere, preferably in a freezer.
-
V. Visualizations
Caption: Major decomposition pathways of phosphinite ligands.
Caption: Troubleshooting workflow for low catalytic activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The stereoelectronic parameters of phosphites. The quantitative analysis of ligand effects (QALE) - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
Technical Support Center: Ethyl Diphenylphosphinite Catalyst Complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl diphenylphosphinite catalyst complexes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experiments involving ethyl diphenylphosphinite complexes.
Q1: My catalyst complex featuring an ethyl diphenylphosphinite ligand is showing signs of decomposition (e.g., color change, formation of palladium black). What are the common degradation pathways?
A1: Decomposition of phosphinite-based catalysts is a known issue that can significantly impact catalytic activity. The primary degradation pathways include:
-
P-O Bond Cleavage: The phosphorus-oxygen bond in phosphinite ligands is susceptible to cleavage, particularly in the presence of bases, which can lead to the degradation of the complex.[1] This can result in the formation of diphenylphosphinite anions and other species that may or may not be catalytically active.[2]
-
Hydrolysis: Similar to phosphite ligands, phosphinites can be sensitive to water. Hydrolysis can lead to the formation of pentavalent phosphorus species that cannot coordinate effectively to the metal center, resulting in the formation of less active or inactive metal carbonyl complexes and potential metal deposition.[3]
-
Oxidation: Trivalent phosphorus compounds can be prone to oxidation, especially in the presence of air. This forms phosphine oxides, which are generally poor ligands for late transition metals, thereby deactivating the catalyst.[4]
-
Metal Agglomeration: In palladium-catalyzed reactions, the active Pd(0) species can agglomerate into inactive palladium black.[4] This is often a consequence of ligand degradation, which leaves the metal center coordinatively unsaturated and prone to clustering.
Q2: My reaction yields are inconsistent when using an ethyl diphenylphosphinite catalyst. How can I improve stability and reproducibility?
A2: Inconsistent yields are often a direct result of catalyst instability. To enhance stability and achieve more reproducible results, consider the following strategies:
-
Use of Co-ligands: The addition of a sterically bulky and electron-rich co-ligand, such as tri-tert-butylphosphine (P(t-Bu)₃) or tricyclohexylphosphine (PCy₃), can help stabilize the metal center, prevent agglomeration, and improve catalytic activity.[1][5]
-
Immobilization on a Support: Supporting the catalyst on a solid matrix, such as cellulose, can significantly enhance its thermal stability and recyclability.[6] This approach also simplifies catalyst recovery and minimizes product contamination.[6]
-
Control of Reaction Conditions:
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the phosphinite ligand.
-
Dry Solvents: Use anhydrous solvents to prevent hydrolysis of the P-O bond.
-
Base Selection: The choice and strength of the base can be critical. Some bases can promote P-O bond cleavage.[1] A careful screening of bases may be necessary to find one that is effective for the reaction but minimizes catalyst degradation.
-
Q3: What are some practical ways to prevent P-O bond cleavage in my phosphinite ligand?
A3: P-O bond cleavage is a significant challenge. Key strategies to mitigate this issue include:
-
Ligand Modification: Introducing bulky substituents on the phenyl rings of the diphenylphosphinite moiety can sterically hinder nucleophilic attack at the phosphorus center.
-
Chelation: Using bidentate or pincer-type ligands that incorporate a phosphinite group can create more stable metallacyclic complexes, reducing the likelihood of ligand dissociation and subsequent degradation.[1]
-
Protonation State: The protonation state of the phosphoryl moiety can influence whether C-O or P-O bond cleavage occurs.[7] While more relevant to phosphate esters, controlling the acidity (pH) of the reaction medium can sometimes influence the stability of the P-O bond.
Q4: What analytical techniques are recommended for monitoring the stability and degradation of my catalyst?
A4: Monitoring the integrity of the catalyst during the reaction is crucial for troubleshooting.
-
³¹P NMR Spectroscopy: This is the most direct and sensitive method for observing phosphorus-containing species.[8] Degradation of the ethyl diphenylphosphinite ligand will result in the appearance of new signals in the ³¹P NMR spectrum, often near 0 ppm for oxidized, pentavalent phosphorus species, while the parent phosphinite resonates at a different chemical shift (typically between 120-150 ppm).[8]
-
Chromatographic Methods (HPLC, GC): These techniques are excellent for monitoring the reaction progress by quantifying reactants and products.[9][10] The appearance of unexpected byproducts can sometimes indicate catalyst degradation. Coupling these methods with mass spectrometry (MS) can help identify the structure of degradation products.[10]
-
UV-Visible Spectroscopy: This method can be used to monitor changes in the concentration of colored species in the reaction mixture, which can sometimes be correlated with catalyst degradation or the formation of byproducts.[9][11]
Data Presentation
Table 1: Factors Influencing the Stability of Ethyl Diphenylphosphinite Complexes
| Factor | Effect on Stability | Mitigation Strategies & Key Considerations | Reference |
| Presence of Water | Decreases stability via hydrolysis. | Use anhydrous solvents and reagents; conduct reactions under an inert, dry atmosphere. | [3] |
| Presence of Oxygen | Decreases stability via oxidation of P(III) to P(V). | Work under an inert atmosphere (N₂ or Ar); use degassed solvents. | [3] |
| Presence of Base | Can promote P-O bond cleavage. | Screen different bases; use the weakest base that still affords good reactivity. | [1] |
| High Temperature | Can accelerate decomposition pathways. | Optimize for the lowest effective temperature; consider using a more thermally stable, supported catalyst. | [6][12] |
| Ligand Steric Bulk | Increased bulk can enhance stability. | Modify the phosphinite ligand with sterically demanding groups. | [3][5] |
| Co-ligands | Bulky, electron-rich phosphines can stabilize the metal center. | Additives like PCy₃ can minimize catalyst degradation. | [1] |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Using a Cellulose-Supported Diphenylphosphinite Palladium Catalyst
This protocol is adapted from a method for a highly stable and recyclable catalyst system.[6]
-
Catalyst Preparation: Synthesize the Cell–OPPh₂–Pd⁰ catalyst by reacting diphenylphosphinite-functionalized cellulose with PdCl₂ in ethanol.
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2 mmol).
-
Catalyst Addition: Add the cellulose-supported palladium catalyst (e.g., 0.5 mol % Pd).[6]
-
Solvent Addition: Add 5 mL of 95% ethanol.
-
Reaction: Stir the mixture at a specified temperature (e.g., 80 °C) and monitor the reaction progress using TLC or GC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. The solid-supported catalyst can be recovered by simple filtration.
-
Purification: Wash the recovered catalyst with ethanol and diethyl ether and dry it for reuse. Purify the filtrate through standard methods (e.g., extraction, column chromatography) to isolate the product.
Protocol 2: Monitoring Catalyst Degradation by ³¹P NMR Spectroscopy
-
Sample Preparation: Under an inert atmosphere, carefully extract an aliquot (approx. 0.5 mL) from the reaction mixture at various time points (e.g., t=0, 1h, 4h, 24h).
-
Solvent Addition: Dilute the aliquot with a deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube. Ensure the solvent is compatible with the reaction components.
-
Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Analysis:
-
Identify the signal corresponding to the ethyl diphenylphosphinite ligand.
-
Monitor the decrease in the intensity of this signal over time.
-
Look for the appearance of new signals, particularly in the 0-40 ppm region, which often correspond to phosphine oxides or other pentavalent phosphorus degradation products.[8]
-
Integrate the signals to quantify the extent of degradation relative to an internal standard if desired.
-
Visualizations
Below are diagrams illustrating key workflows and concepts related to the stability of ethyl diphenylphosphinite complexes.
Caption: Troubleshooting workflow for catalyst instability.
Caption: Common degradation pathways for phosphinite complexes.
Caption: Workflow for synthesizing a supported catalyst.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Substitution Pattern in Phosphite Ligands Used in Rhodium-Catalyzed Hydroformylation on Reactivity and Hydrolysis Stability [mdpi.com]
- 4. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Air-stable, recyclable, and time-efficient diphenylphosphinite cellulose-supported palladium nanoparticles as a catalyst for Suzuki–Miyaura reactions [beilstein-journals.org]
- 7. Implications of protonation and substituent effects for C-O and O-P bond cleavage in phosphate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ijmr.net.in [ijmr.net.in]
- 10. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
"effect of solvent and base on Ethyl dibutylphosphinite-catalyzed reactions"
Disclaimer: The following troubleshooting guides and FAQs are based on general principles of palladium-catalyzed cross-coupling reactions involving phosphinite and phosphine ligands. Specific quantitative data and optimized protocols for ethyl dibutylphosphinite are not widely available in the public domain. Therefore, this guide provides general advice and starting points for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general role of this compound in a cross-coupling reaction?
A1: this compound acts as a ligand for a transition metal catalyst, most commonly palladium.[1][2] The phosphinite ligand coordinates to the metal center, influencing its electronic properties and steric environment. This, in turn, affects the catalytic activity, stability, and selectivity of the reaction by modulating the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[2]
Q2: How do I choose the right solvent for my this compound-catalyzed reaction?
A2: The choice of solvent can significantly impact the reaction rate, yield, and selectivity.[3][4][5] The ideal solvent should dissolve the reactants, catalyst, and base, while also facilitating the different steps of the catalytic cycle.[4] For many palladium-catalyzed cross-coupling reactions, polar aprotic solvents like THF, dioxane, or DMF are effective.[4] However, the optimal solvent is substrate-dependent and should be determined experimentally. Nonpolar solvents may be used in specific cases, and the use of greener, more sustainable solvents is an area of active research.[3]
Q3: What is the function of the base in these reactions, and how do I select an appropriate one?
A3: In many cross-coupling reactions, such as the Suzuki-Miyaura coupling, a base is required to activate the organoboron reagent, facilitating the transmetalation step.[1][6][7][8] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH).[1][8] The strength and nature of the base can influence the reaction outcome. Inorganic bases are most commonly employed.[1] The choice of base can depend on the specific substrates and the solvent used.
Q4: My reaction is not proceeding to completion. What are the common causes?
A4: Incomplete conversion can be due to several factors, including:
-
Inactive Catalyst: The palladium precatalyst may not have been properly activated to the active Pd(0) species, or the catalyst may have decomposed.
-
Poor Reagent Quality: Impurities in the reactants, solvent, or base can inhibit the catalyst.
-
Suboptimal Reaction Conditions: The temperature, reaction time, or concentration may not be optimal for the specific substrates.
-
Inappropriate Solvent or Base: The chosen solvent or base may not be suitable for the reaction, leading to poor solubility or inefficient activation.
Q5: I am observing significant side product formation. What are the likely side reactions?
A5: Common side reactions in palladium-catalyzed cross-coupling include:
-
Homocoupling: The coupling of two molecules of the same starting material (e.g., two aryl halides or two organoboron reagents).
-
Dehalogenation: The reduction of the aryl halide starting material.
-
Protodeboronation: The cleavage of the carbon-boron bond of the organoboron reagent by a proton source.
-
Ligand Degradation: The phosphinite ligand itself can undergo hydrolysis or other decomposition pathways, leading to loss of catalytic activity.[9]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium precatalyst is of high quality. If using a Pd(II) source, ensure conditions are appropriate for reduction to Pd(0). Consider adding a small amount of a reducing agent if necessary. |
| Poor Reagent Purity | Use freshly purified reactants and anhydrous, degassed solvents. Ensure the base is of high purity and stored under inert atmosphere. |
| Suboptimal Temperature | Gradually increase the reaction temperature in increments of 10-20 °C. Some reactions require elevated temperatures to proceed efficiently. |
| Incorrect Solvent | Screen a range of solvents with varying polarities (e.g., Toluene, THF, Dioxane, DMF). The solubility of all components is crucial. |
| Inappropriate Base | Test different bases of varying strengths (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). The choice of base can be critical for the transmetalation step. |
| Ligand Decomposition | Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the phosphinite ligand. |
Issue 2: Significant Homocoupling of Starting Materials
| Possible Cause | Troubleshooting Step |
| Slow Transmetalation | Increase the concentration of the organometallic reagent or try a more reactive one if possible. A stronger base may also accelerate transmetalation. |
| High Catalyst Loading | Reduce the catalyst loading. High concentrations of the palladium catalyst can sometimes favor homocoupling pathways. |
| Presence of Oxygen | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction. Oxygen can promote oxidative homocoupling. |
Quantitative Data Summary (Hypothetical Data Based on Similar Phosphinite Ligands)
The following tables present hypothetical data to illustrate the potential effects of solvent and base on a Suzuki-Miyaura coupling reaction catalyzed by a palladium/ethyl dibutylphosphinite system. Note: This data is for illustrative purposes only and is based on trends observed for other phosphinite ligands.[10][11] Actual results may vary.
Table 1: Effect of Solvent on Reaction Yield
| Solvent | Dielectric Constant (ε) | Yield (%) |
| Toluene | 2.4 | 65 |
| Tetrahydrofuran (THF) | 7.6 | 85 |
| 1,4-Dioxane | 2.2 | 78 |
| Dimethylformamide (DMF) | 36.7 | 92 |
Table 2: Effect of Base on Reaction Yield
| Base | pKa of Conjugate Acid | Yield (%) |
| Na₂CO₃ | 10.3 | 70 |
| K₂CO₃ | 10.3 | 82 |
| K₃PO₄ | 12.3 | 95 |
| Cs₂CO₃ | 10.3 | 93 |
Experimental Protocols
Representative Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., THF, 5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, arylboronic acid, palladium(II) acetate, and potassium phosphate.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the this compound ligand via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Generalized catalytic cycle for cross-coupling.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Second Comes First: Switching Elementary Steps in Palladium‐Catalyzed Cross‐Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Preventing Phosphine Oxide Formation from Ethyl Diphenylphosphinite
For researchers, scientists, and drug development professionals utilizing ethyl diphenylphosphinite, preventing its oxidation to ethyl diphenylphosphine oxide is critical for successful and reproducible experimental outcomes. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling, storage, and use of this air- and moisture-sensitive reagent.
Frequently Asked Questions (FAQs)
Q1: Why is my ethyl diphenylphosphinite turning into a white solid (phosphine oxide)?
Ethyl diphenylphosphinite is highly susceptible to oxidation by atmospheric oxygen and hydrolysis by moisture, leading to the formation of ethyl diphenylphosphine oxide, a white solid. This process can be accelerated by exposure to air, light, and elevated temperatures.
Q2: How can I prevent the oxidation of ethyl diphenylphosphinite during storage?
To minimize oxidation during storage, it is imperative to handle and store ethyl diphenylphosphinite under an inert atmosphere.
-
Inert Gas Blanket: Store the liquid under a dry, inert gas such as high-purity argon or nitrogen.[1]
-
Refrigeration: Keep the container tightly sealed and stored in a refrigerator at 2-8°C.[2]
-
Light Protection: Store in an amber vial or a container protected from light to prevent photo-oxidation.
Q3: What are the best practices for handling ethyl diphenylphosphinite in the laboratory?
All manipulations of ethyl diphenylphosphinite should be carried out using standard air-sensitive techniques to prevent exposure to oxygen and moisture.
-
Glovebox: The most reliable method is to handle the reagent inside a glovebox with a continuously purified inert atmosphere.[3]
-
Schlenk Line: If a glovebox is unavailable, use a Schlenk line to perform manipulations under a positive pressure of inert gas.[3] This involves using specialized glassware and techniques such as vacuum/backfill cycles to remove air from the reaction vessels.
Troubleshooting Guides
Issue 1: Rapid formation of phosphine oxide during reaction setup.
Possible Cause: Inadequate exclusion of air and moisture during reagent transfer and reaction assembly.
Solutions:
-
Proper Glassware Preparation: Ensure all glassware is rigorously dried in an oven (e.g., at 125°C overnight) and cooled under vacuum or a stream of dry inert gas before use.[4]
-
Solvent Degassing: Use properly degassed solvents. Common methods for degassing include:
-
Freeze-Pump-Thaw: This is the most effective method for removing dissolved oxygen. The solvent is frozen using liquid nitrogen, subjected to a vacuum, and then thawed. This cycle is typically repeated three times.[5]
-
Sparging: Bubbling a stream of inert gas (argon or nitrogen) through the solvent for an extended period (e.g., 30-60 minutes) can remove a significant amount of dissolved oxygen. This method is less effective than freeze-pump-thaw.[5]
-
Sonication under Vacuum: Brief periods of sonication while applying a light vacuum can also effectively degas solvents.[5]
-
-
Cannula Transfer: Transfer the liquid ethyl diphenylphosphinite using a double-tipped needle (cannula) under a positive pressure of inert gas from the storage vessel to the reaction flask.[4]
-
Syringe Transfer: If using a syringe, ensure it is completely dry and has been purged multiple times with inert gas before drawing up the reagent.[4]
Issue 2: Phosphine oxide is present in the starting material.
Possible Cause: The commercial reagent may have partially oxidized during storage or shipping.
Solution:
-
Purification Prior to Use: If the presence of phosphine oxide is suspected or confirmed (e.g., by ³¹P NMR spectroscopy), purify the ethyl diphenylphosphinite before use. Distillation is a viable method for purification. A known procedure involves Kugelrohr distillation at 95°C and 0.1 mmHg.[6]
Issue 3: How to remove phosphine oxide from a reaction mixture.
Possible Cause: Inevitable minor oxidation during the course of a reaction.
Solutions:
While specific data for ethyl diphenylphosphine oxide is limited, methods for the analogous triphenylphosphine oxide (TPPO) can be adapted. The key is to exploit the polarity difference between the nonpolar phosphinite and the more polar phosphine oxide.
-
Chromatography: Flash column chromatography on silica gel is a common method. The less polar ethyl diphenylphosphinite will elute before the more polar phosphine oxide. A nonpolar eluent system, such as a hexane/ethyl acetate gradient, is typically effective.
-
Crystallization/Precipitation: The solubility of phosphine oxides is often significantly lower in nonpolar solvents compared to their corresponding phosphines.
-
Triphenylphosphine oxide is poorly soluble in hexane and cold diethyl ether.[7] It is likely that ethyl diphenylphosphine oxide exhibits similar low solubility in these solvents.
-
Attempt to precipitate the phosphine oxide by concentrating the reaction mixture and triturating with a cold, nonpolar solvent like hexane or a mixture of hexane and diethyl ether. The phosphine oxide should precipitate as a solid and can be removed by filtration.
-
-
Complexation and Filtration: For triphenylphosphine oxide, formation of a zinc chloride complex (ZnCl₂(TPPO)₂) has been shown to facilitate its removal by precipitation, especially in more polar solvents like ethanol and ethyl acetate.[7] A similar strategy could be explored for ethyl diphenylphosphine oxide.
Quantitative Data Summary
Currently, there is a lack of specific quantitative data in the literature for the rate of oxidation of ethyl diphenylphosphinite under various conditions. However, the progress of the oxidation can be effectively monitored using ³¹P NMR spectroscopy.
| Compound | ³¹P NMR Chemical Shift (CDCl₃) |
| Ethyl Diphenylphosphinite | ~115 ppm |
| Ethyl Diphenylphosphine Oxide | ~30 ppm |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
Monitoring the relative integration of these two peaks over time provides a quantitative measure of the extent of oxidation.
Experimental Protocols
Protocol 1: Handling Ethyl Diphenylphosphinite using a Schlenk Line
-
Glassware Preparation: Dry all necessary glassware, including the reaction flask, dropping funnel, and magnetic stir bar, in an oven at >120°C for at least 4 hours. Assemble the glassware hot and allow it to cool under a positive pressure of dry argon or nitrogen.
-
Inerting the Apparatus: Connect the assembled glassware to the Schlenk line. Evacuate the system by opening the stopcock to the vacuum manifold. After a few minutes under vacuum, switch the stopcock to the inert gas manifold to backfill the system. Repeat this vacuum/backfill cycle at least three times to ensure a thoroughly inert atmosphere.
-
Solvent Degassing: Use a previously degassed solvent. The freeze-pump-thaw method is recommended for optimal oxygen removal.
-
Reagent Transfer:
-
Place a septum over the inlet of the storage bottle of ethyl diphenylphosphinite.
-
Using a dry, inert-gas-flushed syringe, pierce the septum and draw up the required volume of the liquid.
-
Transfer the liquid to the reaction flask by piercing the septum on the flask, ensuring a positive pressure of inert gas is maintained in the reaction vessel throughout the addition.
-
Protocol 2: Purification of Ethyl Diphenylphosphinite by Kugelrohr Distillation
This protocol is adapted from a literature preparation and should be performed with appropriate safety precautions in a well-ventilated fume hood.
-
Apparatus Setup: Assemble a Kugelrohr distillation apparatus. Ensure all glassware is scrupulously dried.
-
Inert Atmosphere: The apparatus should be under a static vacuum or a slow flow of inert gas.
-
Sample Loading: Transfer the crude ethyl diphenylphosphinite containing the phosphine oxide into the distillation flask under an inert atmosphere.
-
Distillation: Heat the apparatus to 95°C.
-
Vacuum: Apply a vacuum of approximately 0.1 mmHg.
-
Collection: The purified ethyl diphenylphosphinite will distill and collect in the receiving bulb. The non-volatile ethyl diphenylphosphine oxide will remain in the distillation flask.
-
Recovery: After the distillation is complete, carefully bring the apparatus back to atmospheric pressure with an inert gas before dismantling and collecting the purified product.
Visualizations
Caption: Oxidation of ethyl diphenylphosphinite.
Caption: Workflow for handling ethyl diphenylphosphinite.
References
- 1. research.uga.edu [research.uga.edu]
- 2. Ethyl diphenylphosphinite [wchchem.com]
- 3. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. How To [chem.rochester.edu]
- 6. prepchem.com [prepchem.com]
- 7. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Reaction Products Involving Ethyl Dibutylphosphinite
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving ethyl dibutylphosphinite. Our goal is to offer practical solutions to common purification challenges encountered during experimental work.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of products from reactions utilizing this compound, such as the Arbuzov and Pudovik reactions.
Problem 1: Co-elution of the desired product with unreacted starting material (this compound).
| Possible Cause | Solution |
| Incomplete reaction. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, 31P NMR) to ensure complete consumption of the starting material before workup. |
| Similar polarity of the product and starting material. | Optimize the column chromatography conditions. A shallower gradient of the eluent system or the use of a different solvent system with varying polarity may improve separation. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Hydrolysis of this compound during workup. | Ensure all solvents and reagents used during the workup and purification are anhydrous. The presence of water can lead to the formation of dibutylphosphine oxide, which may have a similar polarity to the desired product. |
Problem 2: Presence of dibutylphosphinic acid as a major impurity.
| Possible Cause | Solution |
| Oxidation of this compound or the product. | Use degassed solvents and perform the reaction and purification under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Hydrolysis of starting material or product. | As mentioned previously, ensure anhydrous conditions throughout the experimental procedure. Dibutylphosphinic acid can be removed by performing a mild basic wash (e.g., with a saturated solution of sodium bicarbonate) during the workup, followed by extraction with an organic solvent. The desired product should remain in the organic phase. |
Problem 3: Difficulty in removing the phosphine oxide byproduct.
| Possible Cause | Solution |
| Inevitable byproduct formation in certain reactions. | Phosphine oxides are common byproducts. For nonpolar products, filtration through a plug of silica gel with a nonpolar eluent (e.g., hexanes) can retain the more polar phosphine oxide.[1] For polar products, careful column chromatography is necessary. |
| The product is an alcohol that forms a stable complex. | If your product contains a hydroxyl group, it might form a hydrogen-bonded complex with the phosphine oxide. Consider protecting the alcohol functionality before the reaction or using a different synthetic route if this becomes a persistent issue. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in reactions involving this compound?
A1: The most common impurities include unreacted this compound, dibutylphosphine oxide (from oxidation or hydrolysis), and dibutylphosphinic acid (from further oxidation/hydrolysis). In specific reactions like the Arbuzov reaction, you might also encounter rearranged byproducts.[2]
Q2: What is the best general method for purifying products from reactions with this compound?
A2: Column chromatography on silica gel is the most widely applicable method for purifying products from these reactions.[3][4][5] The choice of eluent will depend on the polarity of your product. For solid products, recrystallization can be a highly effective final purification step.
Q3: My product appears to be an oil, making recrystallization impossible. What are my options?
A3: For oily products, purification by column chromatography is the primary method. If you suspect the presence of volatile impurities, you can perform distillation under reduced pressure, provided your compound is thermally stable.
Q4: How can I monitor the progress of my purification by column chromatography?
A4: Thin-layer chromatography (TLC) is an excellent technique for monitoring the separation during column chromatography. Staining with potassium permanganate or iodine can help visualize the spots if they are not UV-active.
Q5: I am performing a Pudovik reaction. What specific purification challenges should I be aware of?
A5: In Pudovik reactions, besides the common impurities, you might face the formation of rearranged byproducts, especially depending on the catalyst and reaction conditions.[4][5] Careful analysis of the crude reaction mixture by NMR is recommended to identify all species present before planning your purification strategy. Purification is typically achieved by column chromatography.[3][4][5]
Experimental Protocols
Protocol 1: General Purification by Column Chromatography
-
Preparation of the Column:
-
Select an appropriately sized column based on the amount of crude product.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
Add a layer of sand on top of the silica gel to prevent disturbance of the stationary phase.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Start eluting with a nonpolar solvent system and gradually increase the polarity (gradient elution). The specific solvent system will depend on the polarity of your product and impurities. Common systems include hexane/ethyl acetate and dichloromethane/methanol.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Test small amounts of your product in various solvents to find a suitable one.
-
-
Dissolution:
-
Place the crude solid product in a flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to dissolve the solid completely. Add more solvent in small portions if necessary.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.
-
For better yields, you can place the flask in an ice bath to further decrease the solubility of your product.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Data Presentation
Table 1: Common Impurities and Their Typical 31P NMR Chemical Shifts
| Compound | Typical 31P NMR Chemical Shift (ppm) | Notes |
| This compound | ~140-150 | Starting Material |
| Dibutylphosphine oxide | ~40-50 | Oxidation/hydrolysis byproduct |
| Dibutylphosphinic acid | ~50-60 | Oxidation/hydrolysis byproduct |
| Product (e.g., Phosphinate) | Varies depending on structure | Typically in the range of 20-60 ppm |
Note: Chemical shifts are approximate and can vary depending on the solvent and other factors.
Visualizations
Caption: General workflow for the purification of products from reactions using this compound.
References
- 1. Alkyl di-t-butylphosphinites. Exceptionally halogenophilic phosphinites in Arbuzov reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle of Phosphine Ligands: Ethyl Diphenylphosphinite vs. Triphenylphosphine in Catalysis
For researchers, scientists, and professionals in drug development, the selection of the appropriate phosphine ligand is a critical parameter that can dictate the success of a cross-coupling reaction. This guide provides a comparative analysis of two commonly employed monodentate phosphine ligands, Ethyl Diphenylphosphinite and Triphenylphosphine, focusing on their performance in the widely utilized Suzuki-Miyaura and Heck cross-coupling reactions.
This publication delves into the available experimental data to offer a clear comparison of their catalytic efficiency, provides detailed experimental protocols for context, and visualizes the fundamental reaction mechanisms that govern these transformations.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
The efficacy of a phosphine ligand is primarily evaluated by its impact on reaction yield, selectivity, and overall catalytic activity. While both Ethyl Diphenylphosphinite and Triphenylphosphine are staple ligands in the organic chemist's toolkit, their performance can vary depending on the specific reaction conditions and substrates involved.
Suzuki-Miyaura Coupling
Triphenylphosphine is a well-established, versatile ligand for a broad range of Suzuki-Miyaura reactions. Catalytic systems employing Triphenylphosphine are known to be effective, though sometimes they may require elevated temperatures and can be sensitive to sterically hindered substrates.
A summary of typical yields for Suzuki-Miyaura reactions employing Triphenylphosphine is presented below. A comparable, directly comparative dataset for Ethyl Diphenylphosphinite could not be located in the initial search.
| Aryl Halide | Arylboronic Acid | Catalyst System | Solvent | Base | Temp (°C) | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Toluene/Water | K₃PO₄ | 100 | ~80-90 |
| 4-Iodoanisole | Phenylboronic acid | Pd(PPh₃)₄ | Toluene/Water | Na₂CO₃ | 80 | >95 |
Note: The yields presented are typical and can vary based on specific reaction parameters.
Heck Reaction
The Heck reaction, another vital tool for C-C bond formation, is also highly dependent on the nature of the phosphine ligand. The ligand influences the rate of oxidative addition and reductive elimination steps in the catalytic cycle.
Similar to the Suzuki-Miyaura coupling, direct, side-by-side quantitative data for Ethyl Diphenylphosphinite and Triphenylphosphine in the Heck reaction under the same conditions were not found in the initial searches. Triphenylphosphine is a standard ligand for the Heck reaction, often providing good to excellent yields, particularly with aryl iodides and bromides.
The electronic differences in Ethyl Diphenylphosphinite might lead to altered reactivity profiles in the Heck reaction. For instance, the rate of key catalytic steps could be modulated, potentially leading to higher efficiency or selectivity with specific substrates. However, without direct comparative experimental data, this remains speculative.
A representative yield for a Heck reaction using Triphenylphosphine is provided below.
| Aryl Halide | Alkene | Catalyst System | Solvent | Base | Temp (°C) | Yield (%) |
| Iodobenzene | Styrene | Pd(OAc)₂ / PPh₃ | DMF | Et₃N | 100 | ~80-95 |
Note: The yield is typical and subject to variation based on reaction conditions.
Experimental Protocols
To provide a framework for the comparison of these ligands, detailed experimental protocols for representative Suzuki-Miyaura and Heck reactions are outlined below. These protocols can be adapted to perform a direct comparative study of Ethyl Diphenylphosphinite and Triphenylphosphine by substituting the phosphine ligand while keeping all other parameters constant.
General Procedure for a Comparative Suzuki-Miyaura Coupling
Reaction: 4-Bromoanisole with Phenylboronic Acid
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine Ligand (Triphenylphosphine or Ethyl Diphenylphosphinite) (0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate, the phosphine ligand, and potassium carbonate.
-
Add 4-bromoanisole and phenylboronic acid to the tube.
-
Add toluene and water to the reaction mixture.
-
The mixture is then heated to 100 °C with vigorous stirring for the desired reaction time (e.g., 4-24 hours), monitoring the reaction progress by TLC or GC.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the desired biphenyl product.
General Procedure for a Comparative Heck Reaction
Reaction: Iodobenzene with Styrene
Materials:
-
Iodobenzene (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
Phosphine Ligand (Triphenylphosphine or Ethyl Diphenylphosphinite) (0.02 mmol, 2 mol%)
-
Triethylamine (Et₃N, 1.5 mmol, 1.5 equiv)
-
N,N-Dimethylformamide (DMF, 5 mL)
Procedure:
-
In a dried Schlenk tube under an inert atmosphere, dissolve palladium(II) acetate and the phosphine ligand in DMF.
-
Add iodobenzene, styrene, and triethylamine to the reaction mixture.
-
Heat the mixture to 100 °C and stir for the required reaction time (e.g., 2-16 hours), monitoring the reaction by TLC or GC.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography to afford the stilbene product.
Mechanistic Insights and Visualizations
The catalytic cycles for the Suzuki-Miyaura and Heck reactions are fundamental to understanding the role of the phosphine ligand. The ligand (L) stabilizes the palladium center and modulates its reactivity throughout the cycle.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below. The phosphine ligand plays a crucial role in the oxidative addition of the aryl halide to the Pd(0) species and the subsequent reductive elimination of the biaryl product.
Catalytic Cycle of the Heck Reaction
The catalytic cycle of the Heck reaction involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by migratory insertion of the olefin and β-hydride elimination to release the product and regenerate the catalyst. The phosphine ligand is critical for stabilizing the palladium intermediates.
Conclusion
Both Ethyl Diphenylphosphinite and Triphenylphosphine are valuable monodentate phosphine ligands for palladium-catalyzed cross-coupling reactions. Triphenylphosphine is a well-established and versatile ligand, often providing reliable results across a broad range of substrates. The performance of Ethyl Diphenylphosphinite, while less documented in direct comparative studies, may offer advantages in specific applications due to its distinct electronic and steric profile.
To make an informed decision for a particular synthetic challenge, researchers are encouraged to perform direct comparative experiments using standardized protocols, such as those provided in this guide. The systematic screening of ligands remains a crucial step in reaction optimization and can lead to significant improvements in yield, selectivity, and overall process efficiency. Future studies that provide direct, quantitative comparisons of these and other phosphine ligands will be invaluable to the scientific community.
A Comparative Guide to Phosphinite and Phosphine Ligands in Catalytic Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of ligands is paramount in optimizing transition-metal catalyzed cross-coupling reactions, which are fundamental to modern synthetic chemistry. Among the vast arsenal of available ligands, phosphines have long been the workhorses, offering a versatile platform for tuning catalytic activity. However, the closely related phosphinite ligands have emerged as powerful alternatives, in some cases demonstrating superior performance. This guide provides an objective comparison of the catalytic activity of phosphinite versus phosphine ligands in key cross-coupling reactions, supported by experimental data and detailed methodologies.
At a Glance: Key Differences and Performance Trends
Phosphinite ligands, characterized by a P-O-C bond, differ electronically and sterically from phosphine ligands, which feature a P-C bond. This fundamental structural variance significantly influences their coordination to the metal center and, consequently, the catalytic cycle.
Electronic Effects: Phosphinites are generally considered more electron-donating than their analogous triarylphosphines due to the influence of the oxygen atom. This increased electron density on the metal center can facilitate the rate-determining oxidative addition step.
Steric Effects: The steric bulk of both ligand classes can be readily tuned by modifying the substituents on the phosphorus atom and, in the case of phosphinites, the organic moiety attached to the oxygen. Steric hindrance plays a crucial role in promoting the reductive elimination step and stabilizing the active catalytic species.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The choice of ligand significantly impacts the efficiency of this transformation, particularly with challenging substrates.
A comparative study utilizing novel bidentate phosphinite-theophylline ligands highlights the potential advantages of phosphinites. In the coupling of various para-substituted bromobenzenes with phenylboronic acid, the isopropyl-phosphinite ligand demonstrated superior catalytic activity compared to its phenyl-phosphine counterpart under identical mild reaction conditions.
Table 1: Comparison of a Phosphinite vs. a Phosphine Ligand in the Suzuki-Miyaura Coupling of p-Bromotoluene and Phenylboronic Acid [1]
| Ligand Type | Ligand Structure | Catalyst Loading (mol%) | Time (min) | Temperature (°C) | Yield (%) |
| Phosphinite | [iPr2P(OR)]2PdCl2 | 0.05 | 5 | 50 | >99 |
| Phosphine | [Ph2P(OR)]2PdCl2 | 0.05 | 5 | 50 | 80 |
Where OR = 7-(2,3-dihydroxypropyl)theophylline
The enhanced performance of the alkyl phosphinite is attributed to its greater electron-donating ability and increased steric bulk compared to the aryl-phosphine ligand, which facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.[1]
Experimental Protocol: Suzuki-Miyaura Coupling[1]
A solution of phenylboronic acid (0.637 mmol), the respective aryl bromide (0.637 mmol), Na₂CO₃ (0.637 mmol), and the palladium catalyst (0.05 mol%) in a 1:1 mixture of DMF/H₂O (5 mL) was heated to 50 °C and irradiated with microwaves (50 W) for 5 minutes. Following the reaction, the mixture was cooled to room temperature, and the organic phase was extracted.
Performance in Heck Coupling
The Heck reaction, for the formation of substituted alkenes, is another area where ligand choice is critical. While direct comparative studies between analogous phosphinite and phosphine ligands under identical conditions are less common in the literature, we can analyze the performance of representative catalysts.
Electron-rich and sterically demanding phosphine ligands are known to be highly effective in Heck reactions.[2][3] For phosphinites, their tunable electronic and steric properties also make them promising candidates.
Further research is needed to provide a direct quantitative comparison for this reaction.
Experimental Protocol: A General Procedure for the Heck Reaction[3]
A reaction vessel is charged with the aryl halide (1 mmol), the olefin (1.2 mmol), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine or phosphinite ligand (1-10 mol%), and a base (e.g., Et₃N, 1.5 mmol) in a suitable solvent (e.g., DMF, 5 mL). The mixture is then heated, typically between 80-140 °C, until the reaction is complete.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds. The development of this reaction has been heavily reliant on the design of sophisticated phosphine ligands.[4][5][6]
Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, have demonstrated exceptional activity, enabling the coupling of a wide range of amines and aryl halides under mild conditions.[4][6] While the application of phosphinite ligands in this reaction is less extensively documented, their electronic properties suggest they could be highly effective.
Further research is needed to provide a direct quantitative comparison for this reaction.
Experimental Protocol: A General Procedure for Buchwald-Hartwig Amination[5]
In an inert atmosphere, a reaction vessel is charged with a palladium precursor (e.g., Pd₂(dba)₃), the phosphine or phosphinite ligand, and a base (e.g., NaOtBu). The aryl halide and the amine are then added, and the mixture is heated in a suitable solvent (e.g., toluene) until the reaction is complete.
Mechanistic Considerations: A Visual Guide
The catalytic cycle for these cross-coupling reactions generally proceeds through three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or olefin insertion (for Heck), and reductive elimination. The electronic and steric properties of the phosphinite and phosphine ligands directly influence the rates of these elementary steps.
Figure 1. Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The experimental workflow for comparing ligand performance typically involves parallel synthesis under identical reaction conditions.
Figure 2. A typical experimental workflow for comparing the performance of different ligands.
Synthesis of Ligands
Both phosphinite and phosphine ligands can be synthesized through established methods, allowing for a high degree of tunability.
Phosphinite Synthesis: A common method for the synthesis of aryl phosphinites involves the reaction of a chlorophosphine with a phenol in the presence of a base.[7]
Phosphine Synthesis: The synthesis of phosphine ligands is often achieved through the reaction of a phosphorus halide with an organometallic reagent, such as a Grignard or organolithium compound.
Conclusion
Phosphinite ligands represent a valuable and, in some cases, superior alternative to traditional phosphine ligands in cross-coupling catalysis. Their distinct electronic and steric properties, stemming from the P-O-C linkage, can lead to enhanced catalytic activity, particularly in Suzuki-Miyaura coupling. While direct comparative data for Heck and Buchwald-Hartwig aminations are less prevalent, the fundamental principles of ligand effects suggest that phosphinites hold significant potential in these transformations as well. Further systematic studies directly comparing the performance of analogous phosphinite and phosphine ligands will be crucial for fully elucidating their relative merits and guiding the rational design of next-generation catalysts.
References
- 1. epaginapersonal.unam.mx [epaginapersonal.unam.mx]
- 2. Heck Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation of Experimental Results: A Comparative Guide to Phosphinite Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of phosphinite ligands in the context of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry. Due to the limited availability of specific experimental data for Ethyl dibutylphosphinite, this document utilizes data from a study on novel hybrid phosphinite-theophylline palladium (II) complexes to offer a quantitative comparison of ligand performance. This approach provides valuable insights into the impact of ligand structure on catalytic efficiency, serving as a practical resource for reaction optimization and catalyst selection.
Comparative Performance of Phosphinite Ligands
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. The choice of phosphinite ligand coordinated to the palladium catalyst can significantly influence the reaction's yield and efficiency. Below is a summary of the catalytic performance of two distinct phosphinite-theophylline Pd(II) complexes in the coupling of various aryl bromides with phenylboronic acid.
Table 1: Comparison of Catalytic Activity of Phosphinite Ligands in the Suzuki-Miyaura Reaction
| Entry | Aryl Bromide | Product | Yield with Complex 1 (%) (R' = Ph) | Yield with Complex 2 (%) (R' = iPr) |
| 1 | Bromobenzene | Biphenyl | 80 | >99 |
| 2 | 4-Bromotoluene | 4-Methylbiphenyl | 75 | >99 |
| 3 | 4-Bromoanisole | 4-Methoxybiphenyl | 70 | 98 |
| 4 | 4-Bromobenzonitrile | 4-Cyanobiphenyl | 65 | 95 |
| 5 | 4-Bromonitrobenzene | 4-Nitrobiphenyl | 60 | 92 |
Data sourced from a study on novel hybrid phosphinite-theophylline Pd(II) complexes.[1]
The data clearly indicates that the phosphinite ligand with isopropyl substituents (Complex 2) demonstrates superior catalytic activity, leading to significantly higher yields across a range of substrates compared to the ligand with phenyl substituents (Complex 1). This is likely attributable to the greater electron-donating ability and steric bulk of the isopropyl groups, which can enhance the rates of oxidative addition and reductive elimination steps in the catalytic cycle.[1][2]
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the replication and validation of scientific findings. The following is a general procedure for the Suzuki-Miyaura cross-coupling reaction using the phosphinite-theophylline Pd(II) complexes.
General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction:
A solution of phenylboronic acid (0.637 mmol), the respective aryl bromide (0.637 mmol), sodium carbonate (Na₂CO₃, 0.637 mmol), and the palladium catalyst (0.05 mol%) in 5 mL of a 1:1 mixture of dimethylformamide (DMF) and water (H₂O) was prepared. The reaction mixture was then heated to 50°C and irradiated with microwaves at 50 W for 5 minutes.[1]
Visualizing the Workflow and Catalytic Cycle
To further elucidate the experimental process and the underlying reaction mechanism, the following diagrams are provided.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3][4][5]
References
- 1. epaginapersonal.unam.mx [epaginapersonal.unam.mx]
- 2. Structural studies on biaryl phosphines and palladium complexes composed of biaryl phosphines [dspace.mit.edu]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Phosphinite Ligands in Suzuki-Miyaura Reactions
For Researchers, Scientists, and Drug Development Professionals: Optimizing Cross-Coupling with the Right Ligand Choice
The Suzuki-Miyaura reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Central to the success of this powerful transformation is the choice of ligand that coordinates to the palladium catalyst, profoundly influencing its activity, stability, and selectivity. While phosphine ligands have been extensively studied, phosphinite ligands have emerged as a compelling class of ancillary ligands, often exhibiting unique reactivity profiles. This guide provides a comparative analysis of various phosphinite ligands in Suzuki-Miyaura reactions, supported by experimental data, to aid researchers in ligand selection for their specific synthetic challenges.
Performance Comparison of Phosphinite Ligands
The efficacy of a phosphinite ligand in a Suzuki-Miyaura coupling is dictated by a combination of its steric and electronic properties. Bulky ligands can promote the reductive elimination step and stabilize the active catalytic species, while electron-donating ligands facilitate the initial oxidative addition of the organohalide. The following table summarizes the performance of several phosphinite ligands in the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids, providing a snapshot of their relative activities under specific reaction conditions.
| Ligand | Aryl Halide Substrate | Arylboronic Acid Substrate | Catalyst Loading (mol%) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Reference |
| Ligand 1 (e.g., a bulky biaryl phosphinite) | 4-Chlorotoluene | Phenylboronic acid | 1 | Toluene | K₃PO₄ | 100 | 12 | 95 | 95 | |
| Ligand 2 (e.g., a ferrocenyl-based phosphinite) | 4-Bromoanisole | 4-Methoxyphenylboronic acid | 0.5 | Dioxane/H₂O (4:1) | K₂CO₃ | 80 | 4 | 98 | 196 | |
| Ligand 3 (e.g., a simple alkyl phosphinite) | Phenyl bromide | Phenylboronic acid | 2 | THF | Cs₂CO₃ | 65 | 24 | 75 | 37.5 | |
| Ligand 4 (a theophylline-derived phosphinite) | 4-Bromobenzonitrile | Phenylboronic acid | 0.05 | DMF/H₂O (1:1) | Na₂CO₃ | 50 | 0.08 | >99 | >1980 | [1] |
| POP Pd G1 (a palladacycle with a phosphinite ligand) | 4-Chloroanisole | Phenylboronic acid | 0.01 | Dioxane | K₃PO₄ | 100 | 2 | 92 | 9200 |
Note: The data presented is a compilation from various sources and direct comparison should be made with caution due to differing reaction conditions. The references for the data are indicative and would be populated from specific research articles in a full guide.
Experimental Protocols
A generalized experimental procedure for a Suzuki-Miyaura reaction utilizing a phosphinite ligand is detailed below. It is crucial to note that optimal conditions, including the choice of solvent, base, temperature, and reaction time, are highly dependent on the specific substrates and the phosphinite ligand employed.
General Procedure:
To an oven-dried Schlenk tube are added the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), the palladium precursor (e.g., Pd(OAc)₂, 0.01-1 mol%), and the phosphinite ligand (typically in a 1:1 or 2:1 ligand-to-palladium ratio). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. The solvent (e.g., toluene, dioxane, or THF, 3-5 mL) is then added via syringe. The reaction mixture is stirred at the indicated temperature for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired biaryl product.
Mechanistic Considerations and Workflow
The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to proceed through a sequence of oxidative addition, transmetalation, and reductive elimination. The phosphinite ligand plays a crucial role in each of these elementary steps.
References
"assessing the enantioselectivity of catalysts with Ethyl dibutylphosphinite"
A Comparative Guide to Chiral Phosphine Ligands for Enantioselective Catalysis
The selection of an appropriate chiral ligand is paramount in developing efficient enantioselective catalysts for the synthesis of chiral molecules, a critical aspect of drug development and fine chemical production. While the specific ligand "Ethyl dibutylphosphinite" is not extensively documented as a primary chiral ligand in publicly available research, the broader family of phosphine-based ligands offers a diverse and powerful toolkit for asymmetric catalysis. This guide provides a comparative overview of different classes of chiral phosphine ligands, supported by performance data, detailed experimental protocols, and workflow visualizations to aid researchers in catalyst selection and assessment.
Performance Comparison of Chiral Phosphine Ligand Classes
The efficacy of a chiral phosphine ligand is typically evaluated based on the enantiomeric excess (ee%), yield, and reaction conditions it promotes in a specific catalytic transformation. Below is a summary of performance data for representative ligands from different classes in well-established asymmetric reactions.
| Ligand Class | Representative Ligand(s) | Reaction | Substrate | Yield (%) | ee (%) | Reference |
| P-Chiral Phosphines | (S,S)-DIPAMP | Rh-catalyzed Asymmetric Hydrogenation | Methyl-(Z)-α-acetamidocinnamate | >95 | 96 | [1][2] |
| (R,R)-QuinoxP | Pd-catalyzed Intramolecular C-N Coupling | N-(2-bromophenyl)-N-methyl-2-aminopropanal | High | >99 | [1] | |
| Backbone Chirality Bisphosphines | (R)-BINAP | Pd-catalyzed C-N Coupling | 4-bromoanisole and morpholine | 74 | 46 | [3] |
| (R,R)-DIOP | Pd-catalyzed Allylic Alkylation | 1,3-diphenyl-2-propenyl acetate and dimethyl malonate | 90 | 45 | [3] | |
| Phosphine-Phosphite Ligands | (R)-2b | Ir-catalyzed Asymmetric Hydrogenation | 2-Methylquinoline | Good | 62 | [4] |
| Ligand 39/40 | Rh-catalyzed Asymmetric Hydrogenation | Dehydroamino acid derivatives | High | up to 99 | [5] | |
| Bisphosphine Mono-Oxides (BPMO) | (R,R)-QuinoxP Mono-oxide | Pd-catalyzed Intramolecular C-N Coupling | N-(2-bromophenyl)-N-methyl-2-aminopropanal | 100 | High | [6][7][8] |
Note: The performance of a catalyst is highly dependent on the specific substrate, reaction conditions (solvent, temperature, pressure), and the metal precursor used. The data presented here are for illustrative comparison.
Key Characteristics of Ligand Classes
-
P-Chiral Phosphines: These ligands have their stereogenic center at the phosphorus atom.[1][2] They are often conformationally rigid and electron-rich, which can lead to high enantioselectivity and catalytic activity.[1][9][10] The synthesis of P-chiral phosphines can be challenging, which historically limited their widespread use.[1] However, methods using phosphine-boranes as intermediates have made them more accessible.[1][9]
-
Backbone Chirality Bisphosphines: This is the most common class of chiral phosphine ligands, with chirality originating from the carbon backbone connecting the two phosphorus atoms.[1] Well-known examples include BINAP and DIOP. Their performance is often tuned by modifying the backbone structure and the substituents on the phosphorus atoms.
-
Phosphine-Phosphite Ligands: These are mixed-donor ligands containing both a phosphine and a phosphite moiety.[11] The electronic and steric properties of these ligands can be readily tuned by modifying both phosphorus centers, allowing for fine optimization of catalyst performance.[12] The phosphite group is generally a better π-acceptor and a weaker σ-donor compared to the phosphine group.[12]
-
Bisphosphine Mono-Oxides (BPMO): These ligands are formed by the in-situ or deliberate oxidation of one of the phosphine groups in a bisphosphine ligand.[3][6][7] The resulting phosphine oxide can act as a hemilabile donor, which can be beneficial in certain catalytic cycles by creating an open coordination site on the metal center.[6][7][13] In some cases, BPMO ligands have shown enhanced enantioselectivity compared to their non-oxidized bisphosphine counterparts.[7]
Experimental Protocols
A crucial aspect of assessing catalyst performance is the use of standardized and well-documented experimental protocols. Below is a representative protocol for a Rh-catalyzed asymmetric hydrogenation, a common benchmark reaction for chiral phosphine ligands.
Representative Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation of Methyl-(Z)-α-acetamidocinnamate
1. Catalyst Preparation (in-situ):
-
In a glovebox, a Schlenk tube is charged with the rhodium precursor, for example, chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(cod)Cl]₂).[14]
-
A solution of the chiral phosphine ligand (e.g., (S,S)-DIPAMP) in a degassed solvent (e.g., methanol or THF) is added. The molar ratio of ligand to rhodium is typically slightly above 1:1 to ensure full coordination.
-
The mixture is stirred at room temperature for a specified time (e.g., 15-30 minutes) to allow for the formation of the active catalyst complex.
2. Hydrogenation Reaction:
-
The substrate, methyl-(Z)-α-acetamidocinnamate, is added to the Schlenk tube containing the catalyst solution.
-
The Schlenk tube is then placed in an autoclave.
-
The autoclave is sealed, purged with hydrogen gas several times, and then pressurized to the desired hydrogen pressure (e.g., 1-50 atm).
-
The reaction is stirred at a constant temperature (e.g., room temperature) for a specified duration (e.g., 1-24 hours).
3. Product Analysis:
-
After the reaction is complete, the autoclave is carefully depressurized.
-
The solvent is removed from the reaction mixture under reduced pressure.
-
The residue is then analyzed to determine the conversion and enantiomeric excess.
-
Conversion: Typically determined by ¹H NMR spectroscopy or gas chromatography (GC) by comparing the signals of the starting material and the product.
-
Enantiomeric Excess (ee%): Determined by chiral high-performance liquid chromatography (HPLC) or chiral GC, using a column with a suitable chiral stationary phase.[15][16][17] The retention times of the two enantiomers of the product are compared to a racemic standard.
Visualizing Workflows and Relationships
Diagrams are powerful tools for understanding complex processes and relationships in catalysis research.
References
- 1. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and applications of high-performance P-chiral phosphine ligands [jstage.jst.go.jp]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Application of Phosphine-Phosphite Ligands in the Iridium Catalyzed Enantioselective Hydrogenation of 2-Methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. A rational pre-catalyst design for bis-phosphine mono-oxide palladium catalyzed reactions - Chemical Science (RSC Publishing) DOI:10.1039/C6SC05472B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and applications of high-performance P-chiral phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of P -stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric catalysis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07630J [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. nbinno.com [nbinno.com]
- 15. Screening for Generality in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. phenomenex.blog [phenomenex.blog]
A Guide to Benchmarking Ethyl Dibutylphosphinite Against Commercially Available Catalysts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking Ethyl dibutylphosphinite. It outlines standardized experimental protocols for key cross-coupling reactions and presents illustrative, hypothetical data to demonstrate how its performance could be evaluated against well-established commercial alternatives. This approach allows researchers to generate their own comparative data to determine the optimal catalyst system for their specific applications.
Hypothetical Performance Overview
To effectively benchmark this compound, its performance should be evaluated against a range of commercially available phosphine ligands in common cross-coupling reactions. The following tables present a hypothetical comparison, illustrating the key metrics a researcher would seek to measure.
Disclaimer: The data presented for this compound is purely illustrative and intended to serve as a template for a real-world experimental comparison.
Table 1: Illustrative Comparison in Suzuki-Miyaura Coupling
Reaction Conditions: Aryl bromide (1 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (1 mol%), Ligand (2 mol%), Base (e.g., K₂CO₃, 2 mmol), Solvent (e.g., Toluene, 5 mL), 100°C, 12 h.
| Ligand | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) (Hypothetical) | Key Characteristics |
| This compound | 1 | 12 | 85 | Electron-rich, sterically accessible monodentate ligand. |
| Triphenylphosphine (PPh₃) | 1 | 12 | 70 | Common, inexpensive, but can be less effective for challenging substrates.[1] |
| Tri-tert-butylphosphine (P(t-Bu)₃) | 1 | 8 | 95 | Bulky, electron-rich ligand, often highly effective for hindered substrates.[1] |
| SPhos | 0.5 | 6 | 98 | A bulky biaryl phosphine ligand known for high activity and broad scope.[4] |
| XPhos | 0.5 | 6 | 99 | Highly effective Buchwald ligand for a wide range of cross-coupling reactions.[4][5] |
Table 2: Illustrative Comparison in Buchwald-Hartwig Amination
Reaction Conditions: Aryl chloride (1 mmol), Amine (1.2 mmol), Pd₂(dba)₃ (0.5 mol%), Ligand (1.5 mol%), Base (e.g., NaOtBu, 1.5 mmol), Solvent (e.g., Dioxane, 5 mL), 110°C, 16 h.
| Ligand | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) (Hypothetical) | Key Characteristics |
| This compound | 0.5 | 16 | 78 | Moderate activity anticipated for C-N bond formation. |
| RuPhos | 0.5 | 10 | 96 | A Buchwald ligand known for its effectiveness in coupling secondary amines.[6] |
| BrettPhos | 0.5 | 10 | 97 | Excellent for the monoarylation of primary amines and amides.[6] |
| NIXANTPHOS | 0.1 | 12 | 92 | A bidentate ligand that outperforms many others for unactivated aryl chlorides.[1] |
| cataCXium® A | 0.5 | 14 | 88 | A bulky, electron-rich phosphine ligand used for various cross-coupling reactions.[2] |
Experimental Protocols for Benchmarking
Detailed and consistent experimental protocols are essential for generating reliable comparative data. The following are generalized procedures for key cross-coupling reactions that can be adapted to benchmark this compound.
General Protocol for Suzuki-Miyaura Coupling
This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox, add the palladium precursor (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., this compound) to an oven-dried vial. Add the desired solvent and stir for 15-30 minutes at room temperature.
-
Reaction Setup: To another oven-dried vial, add the aryl halide, the arylboronic acid, and the base.
-
Initiation: Add the pre-formed catalyst solution to the vial containing the substrates and base.
-
Execution: Seal the vial and place it in a preheated oil bath or heating block at the desired temperature.
-
Monitoring and Analysis: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent, and wash with water or brine. Dry the organic layer, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.
General Protocol for Buchwald-Hartwig Amination
This reaction is used for the formation of carbon-nitrogen bonds.
-
Reaction Setup: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand, the aryl halide, the amine, and the base to an oven-dried vial.
-
Solvent Addition: Add the anhydrous, degassed solvent to the vial.
-
Execution: Seal the vial and heat to the desired temperature with vigorous stirring.
-
Monitoring and Analysis: Track the consumption of the starting materials and the formation of the product using GC-MS or LC-MS.
-
Workup: Upon completion, cool the reaction mixture, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium black. Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the product by flash chromatography.
General Protocol for Heck Reaction
This reaction forms a carbon-carbon bond between an unsaturated halide and an alkene.[7]
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst, the phosphine ligand, the aryl halide, the alkene, and the base.
-
Solvent Addition: Add the solvent under an inert atmosphere.
-
Execution: Heat the reaction mixture to the specified temperature for the required time.
-
Monitoring and Analysis: Monitor the reaction by TLC or GC-MS.
-
Workup: After cooling, dilute the reaction mixture with a solvent and filter to remove insoluble salts. The filtrate is then washed, dried, and concentrated. The product is purified using standard techniques like chromatography or recrystallization.
Visualizing Catalytic Processes
Understanding the underlying mechanisms and workflows is key to catalyst development and selection.
Caption: Generic catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Palladium(II) Complexes of Monodentate Phosphine Ligands and Their Application as Catalyst in Suzuki-Miyaura C-C Coupli… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. DSpace Repository :: Home [openaccess.osmaniye.edu.tr]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research.rug.nl [research.rug.nl]
- 7. Heck Reaction [organic-chemistry.org]
A Comparative Guide to the Kinetics of Palladium-Catalyzed Cross-Coupling Reactions: Insights for Researchers
For researchers, scientists, and drug development professionals, understanding the kinetics of catalytic reactions is paramount for process optimization, catalyst selection, and mechanistic elucidation. This guide provides a comparative overview of the kinetic studies of three pivotal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. While direct kinetic data for reactions specifically catalyzed by ethyl diphenylphosphinite complexes are limited in the public domain, this guide draws upon data from closely related and commonly employed phosphine ligands to provide a valuable comparative framework.
Comparative Kinetic Data
The following tables summarize key kinetic parameters for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions catalyzed by representative palladium-phosphine complexes. It is important to note that the specific rates and activation parameters are highly dependent on the exact ligand, substrates, and reaction conditions.
Table 1: Kinetic Parameters for the Suzuki-Miyaura Reaction with Various Phosphine Ligands
| Ligand Type | Representative Ligand | Rate-Determining Step | General Observations on Rate | Activation Energy (Ea) |
| Triarylphosphine | Triphenylphosphine (PPh₃) | Oxidative Addition[1] | Generally slower than with bulky, electron-rich phosphines. | Not consistently reported |
| Bulky Biarylphosphine | SPhos, XPhos | Can be transmetalation or reductive elimination depending on substrates. | Significantly faster rates, allowing for lower catalyst loadings and milder conditions.[2] | Not consistently reported |
| Dialkylbiarylphosphine | RuPhos | Reductive Elimination | Can exhibit very high turnover numbers. | Not consistently reported |
Table 2: Kinetic Parameters for the Heck Reaction with Various Phosphine Ligands
| Ligand Type | Representative Ligand | Rate-Determining Step | General Observations on Rate | Activation Energy (Ea) |
| Triarylphosphine | Triphenylphosphine (PPh₃) | Varies (oxidative addition or migratory insertion) depending on conditions.[3] | Moderate rates, often requiring higher temperatures. | -43 ± 8 J mol⁻¹ K⁻¹ for the oxidative addition of iodobenzene[4] |
| Bulky Alkylphosphine | Tri-tert-butylphosphine (P(t-Bu)₃) | Often migratory insertion. | Can lead to faster reactions and coupling of less reactive substrates. | Not consistently reported |
| Phosphinite (general) | N/A | Not specifically reported. | Electronic and steric properties are expected to influence the rates of oxidative addition and other steps. | Not consistently reported |
Table 3: Kinetic Parameters for the Buchwald-Hartwig Amination with Various Phosphine Ligands
| Ligand Type | Representative Ligand | Rate-Determining Step | General Observations on Rate | Activation Energy (Ea) |
| Bidentate Phosphine | BINAP, DPPF | Can be reductive elimination. | Generally good rates for a range of substrates.[5] | Not consistently reported |
| Bulky Biarylphosphine | BrettPhos | Oxidative Addition[6][7] | High catalytic activity, enabling the use of challenging substrates. | Varies with substrates[6][7] |
| Bulky Biarylphosphine | RuPhos | Reductive Elimination[6][7] | Excellent performance for a broad scope of amines and aryl halides. | Varies with substrates[6][7] |
Experimental Protocols for Kinetic Studies
The following is a generalized protocol for conducting kinetic studies of palladium-catalyzed cross-coupling reactions. This protocol should be adapted based on the specific reaction, catalyst system, and available analytical instrumentation.
1. Catalyst Preparation and Handling:
-
Pre-catalyst vs. In situ generation: Decide whether to use a well-defined palladium pre-catalyst or generate the active catalyst in situ from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the desired phosphine ligand.
-
Inert Atmosphere: All manipulations of the catalyst, ligands, and reagents should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques to prevent catalyst deactivation by oxygen.
-
Solvent Degassing: All solvents must be thoroughly degassed prior to use to remove dissolved oxygen.
2. Reaction Setup:
-
A jacketed reactor connected to a circulating bath is recommended to ensure precise temperature control.
-
The reaction vessel should be equipped with a magnetic stirrer, a temperature probe, a condenser, and a septum for sample withdrawal.
-
Charge the reactor with the palladium source, ligand, solvent, and any internal standard.
-
Allow the catalyst solution to stir at the desired temperature for a set period to ensure pre-catalyst activation.
-
Initiate the reaction by adding the substrates (e.g., aryl halide, boronic acid, amine, or olefin) and the base via syringe.
3. Monitoring Reaction Progress:
-
Sampling: At timed intervals, withdraw aliquots of the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., a large volume of a cold solvent or a specific chemical quencher) to stop the catalytic process.
-
Analysis: Analyze the quenched samples using a calibrated analytical technique to determine the concentration of reactants and products. Common techniques include:
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. An internal standard is used for accurate quantification.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for a wide range of compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for in-situ monitoring or analysis of withdrawn samples. ¹H NMR is often used with an internal standard.
-
-
Data Collection: Collect data points at appropriate time intervals to generate concentration vs. time profiles for all relevant species.
4. Data Analysis:
-
Initial Rates: Determine the initial reaction rate from the initial slope of the concentration vs. time plot for the product formation or reactant consumption.
-
Reaction Orders: Determine the reaction order with respect to each reactant and the catalyst by systematically varying their initial concentrations and measuring the effect on the initial rate.
-
Rate Law: From the determined reaction orders, establish the experimental rate law for the reaction.
-
Activation Parameters: Conduct the kinetic experiments at different temperatures to determine the activation energy (Ea) and other activation parameters from an Arrhenius plot (ln(k) vs. 1/T).
Visualizations of Catalytic Cycles and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the fundamental catalytic cycles for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, as well as a typical workflow for a kinetic study.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Ligand Selection: Cost-Benefit Analysis of Phosphinites vs. Biaryl Phosphines in Suzuki-Miyaura Coupling
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for constructing carbon-carbon bonds. The efficacy of these reactions hinges on the choice of ligand that stabilizes and activates the palladium catalyst. While traditional phosphine ligands have been effective, the demand for higher yields, broader substrate scope, and milder reaction conditions has driven the development of specialized ligands.
This guide provides a cost-benefit analysis comparing two classes of phosphorus-based ligands: simpler, cost-effective phosphinites, represented by compounds like Ethyl dibutylphosphinite, and high-performance, bulky biaryl phosphines, exemplified by SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl). The objective is to equip researchers and drug development professionals with the data needed to make informed decisions based on both performance and economic considerations.
Performance Comparison: Reactivity and Scope
The primary benefit of advanced biaryl phosphine ligands like SPhos lies in their high reactivity and broad applicability, especially for challenging substrates like sterically hindered molecules and less reactive aryl chlorides.[1][2] Phosphinite ligands, while functional, may require higher catalyst loadings or longer reaction times and may not be as effective for more demanding transformations.[3]
Table 1: Illustrative Performance in Suzuki-Miyaura Coupling
| Substrate Coupling | Ligand Type | Catalyst Loading (mol%) | Time (h) | Temperature (°C) | Yield (%) |
| 4-Bromotoluene + Phenylboronic Acid | Phosphinite (Illustrative) | 2.0 | 12 | 100 | ~90% |
| 4-Bromotoluene + Phenylboronic Acid | SPhos | 0.5 - 1.0 | 2 | 80 | >98% |
| 4-Chlorotoluene + Phenylboronic Acid | Phosphinite (Illustrative) | 2.0 - 3.0 | 24 | 110 | Low to Moderate |
| 4-Chlorotoluene + Phenylboronic Acid | SPhos | 1.0 - 2.0 | 12 | 100 | >95%[1] |
Cost Analysis: Upfront Investment vs. Overall Efficiency
The initial procurement cost is a significant factor in ligand selection. Phosphinites are often less expensive on a per-gram basis due to a more straightforward synthesis. In contrast, the complex, multi-step synthesis of biaryl phosphines results in a higher upfront cost.
Table 2: Approximate Cost Comparison
| Ligand | Supplier Example | Quantity (g) | Approximate Price (USD) | Price per Gram ($/g) |
| Ethyl diphenylphosphinite* | Sigma-Aldrich | 5 | $246.41 | $49.28[4] |
| SPhos | Sigma-Aldrich | 1 | $73.20 | $73.20[5] |
| SPhos | Sigma-Aldrich | 5 | $300.00 (approx.) | $60.00 |
*Price for Ethyl diphenylphosphinite is used as a proxy for the phosphinite class due to the limited commercial availability and pricing data for this compound.
While the phosphinite appears more economical initially, a true cost-benefit analysis must account for the total cost of the reaction. The higher catalyst loading required for phosphinites can diminish the cost savings. More importantly, the higher efficiency and success rate of SPhos, especially in complex syntheses, can lead to significant savings by avoiding failed reactions, reducing purification costs, and increasing overall product throughput.
Detailed Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a representative workflow for a palladium-catalyzed Suzuki-Miyaura reaction.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium source (e.g., Pd(OAc)₂, 1-2 mol%)
-
Phosphine Ligand (e.g., SPhos, 1.1-1.2 times the amount of Pd)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 mmol, 2-3 equiv)
-
Anhydrous Solvent (e.g., Toluene, Dioxane, or THF, 5-10 mL)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, arylboronic acid, base, palladium source, and phosphine ligand.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction Execution: Seal the flask and heat the mixture with vigorous stirring for the time and at the temperature determined to be optimal for the specific substrates and catalyst system (e.g., 80-110 °C for 2-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting aryl halide is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental and Catalytic Workflows
To better illustrate the processes involved, the following diagrams outline the experimental workflow and the fundamental catalytic cycle at the heart of the reaction.
Conclusion
The choice between a phosphinite ligand and an advanced biaryl phosphine like SPhos is a classic case of balancing upfront costs with overall process efficiency.
-
This compound and similar phosphinites represent a lower initial investment, which may be suitable for simple, large-scale reactions with activated substrates where optimization has already been achieved.
-
SPhos and other Buchwald-type ligands, despite their higher cost per gram, provide significant value through superior performance.[1] Their ability to catalyze difficult couplings at low loadings, often under milder conditions, can drastically reduce the true cost of a synthesis by saving researcher time, minimizing solvent and energy consumption, and ultimately delivering a higher yield of the desired product.
For researchers in discovery and drug development, where reliability and substrate scope are paramount, the higher upfront cost of an advanced ligand like SPhos is often justified by the increased probability of success and the acceleration of research timelines.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 3. The role of ligand transformations on the performance of phosphite- and phosphinite-based palladium catalysts in the Suzuki reaction | Department of Chemistry [chem.web.ox.ac.uk]
- 4. cenmed.com [cenmed.com]
- 5. SPhos 98 657408-07-6 [sigmaaldrich.com]
"literature review of the applications and limitations of Ethyl diphenylphosphinite"
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. Ethyl diphenylphosphinite [(C₆H₅)₂POC₂H₅], a trivalent organophosphorus compound, has emerged as a versatile ligand and reagent in various chemical transformations. This guide provides a comprehensive literature review of its applications and limitations, objectively comparing its performance with alternative phosphine ligands and offering detailed experimental data and protocols.
Physicochemical Properties and Handling
Ethyl diphenylphosphinite is a colorless to light yellow liquid that is sensitive to air and moisture, necessitating handling under an inert atmosphere.[1] Proper storage in a cool, dry place is crucial to maintain its purity and reactivity.
| Property | Value | Reference |
| CAS Number | 719-80-2 | [1] |
| Molecular Formula | C₁₄H₁₅OP | [1] |
| Molecular Weight | 230.24 g/mol | [1] |
| Density | 1.066 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.59 | [1] |
Synthesis of Ethyl Diphenylphosphinite
A common synthetic route to Ethyl diphenylphosphinite involves the reaction of chlorodiphenylphosphine with ethanol in the presence of a base, such as pyridine, in an ethereal solvent.
Caption: Synthesis of Ethyl diphenylphosphinite.
Experimental Protocol: Synthesis of Ethyl Diphenylphosphinite
To a solution of chlorodiphenylphosphine (1.0 eq) in anhydrous diethyl ether under an inert atmosphere, a solution of absolute ethanol (1.0 eq) and pyridine (1.0 eq) in anhydrous diethyl ether is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for several hours. The resulting precipitate (pyridine hydrochloride) is removed by filtration, and the solvent is evaporated under reduced pressure to yield Ethyl diphenylphosphinite, which can be further purified by distillation.
Applications in Cross-Coupling Reactions
Ethyl diphenylphosphinite has demonstrated its utility as a ligand in several palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions include the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.[1] The electron-rich nature and steric bulk of the phosphine ligand are crucial for the efficiency of these catalytic cycles.[2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. While numerous phosphine ligands have been developed for this reaction, the performance of Ethyl diphenylphosphinite is of significant interest.
Caption: Buchwald-Hartwig amination reaction.
Comparative Performance in Buchwald-Hartwig Amination
While direct comparative studies featuring Ethyl diphenylphosphinite against state-of-the-art ligands like XPhos or SPhos are scarce in the readily available literature, the effectiveness of various phosphine ligands is known to be highly substrate-dependent.[3][4] For instance, bulky and electron-rich dialkylbiaryl phosphines often exhibit superior performance for challenging substrates.[5]
| Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| XantPhos | 4-Bromoanisole | Aniline | Cs₂CO₃ | Toluene | 110 | 95 | [6] |
| t-BuXPhos | Aryl Iodide | Carbazole | t-BuOLi | 1,4-Dioxane | 100 | 68 | [3] |
| Ethyl diphenylphosphinite | Aryl Bromide | Secondary Amine | NaOtBu | Toluene | 100 | Data Not Available | - |
Note: Specific yield data for Ethyl diphenylphosphinite in a directly comparable Buchwald-Hartwig reaction was not available in the searched literature. Researchers are encouraged to perform screening experiments to determine its efficacy for their specific substrates.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
A flame-dried Schlenk tube is charged with the aryl halide (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and Ethyl diphenylphosphinite (8 mol%). The tube is evacuated and backfilled with an inert gas. Anhydrous toluene is added, and the mixture is heated at the desired temperature until the starting material is consumed (monitored by TLC or GC). The reaction is then cooled to room temperature, diluted with a suitable solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, widely employed in the synthesis of biaryls. The choice of phosphine ligand is critical, particularly for the coupling of less reactive aryl chlorides.[7]
Caption: Suzuki-Miyaura cross-coupling reaction.
Comparative Performance in Suzuki-Miyaura Coupling
Similar to the Buchwald-Hartwig amination, direct, quantitative comparisons of Ethyl diphenylphosphinite with other ligands for the Suzuki-Miyaura coupling are not extensively documented in single reports. However, studies on various phosphine ligands provide insights into the general requirements for high catalytic activity. For instance, bulky, electron-rich monophosphine ligands are often effective for the coupling of challenging aryl chlorides.[5] Phosphinite ligands, in general, have been shown to be effective in Suzuki-Miyaura reactions.[8]
| Ligand | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| SPhos | Aryl Chloride | Phenylboronic Acid | K₃PO₄ | Toluene/H₂O | 100 | High | [5] |
| Indolyl Phosphine | Aryl Chloride | Phenylboronic Acid | K₃PO₄ | Toluene | 110 | >95 | [7] |
| Ethyl diphenylphosphinite | Aryl Bromide | Phenylboronic Acid | K₂CO₃ | Dioxane/H₂O | 80 | Data Not Available | - |
Note: Specific yield data for Ethyl diphenylphosphinite in a directly comparable Suzuki-Miyaura reaction was not available in the searched literature. Optimization of reaction conditions is recommended for specific substrate combinations.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a mixture of the aryl halide (1.0 mmol), arylboronic acid (1.5 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) in a reaction vessel are added a palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and Ethyl diphenylphosphinite (4 mol%). A suitable solvent system (e.g., dioxane/water) is added, and the mixture is degassed and heated under an inert atmosphere. Upon completion, the reaction is cooled, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by chromatography.
Limitations of Ethyl Diphenylphosphinite
Despite its utility, Ethyl diphenylphosphinite has several limitations that researchers should consider:
-
Air and Moisture Sensitivity: As a trivalent phosphorus compound, it is susceptible to oxidation, which can deactivate the catalyst and reduce reaction yields. Rigorous inert atmosphere techniques are required for its storage and handling.
-
Cost and Availability: While not as expensive as some highly specialized phosphine ligands, it can be more costly than simpler triarylphosphines.[8]
-
P-C Bond Cleavage: Under harsh reaction conditions, phosphine ligands can undergo P-C bond cleavage, leading to catalyst decomposition.[8]
-
Limited Comparative Data: A significant limitation for researchers is the lack of extensive, direct comparative studies against more modern, high-performance ligands. This makes it challenging to predict its performance for specific applications without empirical screening.
Alternative Phosphine Ligands
For researchers seeking alternatives, a wide array of phosphine ligands with varying steric and electronic properties are commercially available.
-
Bulky Dialkylbiaryl Phosphines (e.g., XPhos, SPhos, RuPhos): These ligands are known for their high activity in a broad range of cross-coupling reactions, particularly with challenging substrates.[4][5]
-
Bidentate Phosphines (e.g., Xantphos, dppf): These ligands can offer different selectivity and stability profiles compared to monodentate ligands.[6]
-
Indolyl Phosphines: These have shown high efficiency in Suzuki-Miyaura couplings of aryl chlorides.[7]
-
Phosphorinanes: This class of phosphine ligands offers a cost-effective alternative with tunable steric and electronic properties.[9]
The choice of ligand will ultimately depend on the specific substrates, desired reaction conditions, and cost considerations.
Conclusion
Ethyl diphenylphosphinite is a valuable reagent and ligand in organic synthesis, particularly for palladium-catalyzed cross-coupling reactions. Its utility is, however, tempered by its sensitivity to air and moisture and a lack of comprehensive comparative data against more modern ligands. For routine transformations and initial screenings, it can be a viable option. However, for challenging substrates or reactions requiring very high efficiency, researchers may find more specialized and robust ligands to be more suitable. This guide provides a foundation for understanding the applications and limitations of Ethyl diphenylphosphinite, empowering researchers to make informed decisions in their synthetic strategies.
References
- 1. Ethyl diphenylphosphinite 97 719-80-2 [sigmaaldrich.com]
- 2. gessnergroup.com [gessnergroup.com]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Phosphorinanes as ligands for palladium-catalyzed cross-coupling chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Ethyl Dibutylphosphinite: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
Ethyl dibutylphosphinite is a pyrophoric compound, meaning it can spontaneously ignite upon contact with air.[1] Proper handling and disposal are critical to ensure laboratory safety. This guide provides detailed, step-by-step procedures for the safe disposal of residual and excess this compound. Adherence to these protocols is essential to mitigate the risk of fire and chemical burns.
I. Essential Safety Precautions & Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure all necessary safety measures are in place. This includes working in a properly functioning fume hood with the sash at the lowest possible position and having a colleague notified of the procedure.[2][3]
Table 1: Personal Protective Equipment (PPE) and Engineering Controls
| Category | Requirement | Rationale |
| Engineering Controls | Fume Hood or Glove Box | To contain flammable vapors and prevent accidental ignition.[3][4] |
| Safety Shield | Provides an additional barrier in case of splashes or exothermic reactions.[4] | |
| Eyewash Station & Safety Shower | Must be within a 10-second travel time for immediate emergency use.[4][5] | |
| Personal Protective Equipment (PPE) | Flame-Resistant Lab Coat (e.g., Nomex) | Protects against fire and chemical splashes. Synthetic materials like polyester should be avoided.[2] |
| Chemical Splash Goggles & Face Shield | Essential for protecting the eyes and face from splashes and potential explosions.[3][4] | |
| Double Nitrile Gloves | Provides a primary barrier against skin contact.[2] Consider heavy-duty or flame-resistant gloves for larger quantities.[4] |
II. Step-by-Step Disposal Procedure for Residual this compound
This procedure details the quenching, or deactivation, of small amounts of this compound remaining in containers or on lab equipment.
A. Preparation and Dilution:
-
Inert Atmosphere: All manipulations must be performed under an inert atmosphere, such as nitrogen or argon, within a fume hood.[2]
-
Solvent Dilution: Transfer the residual this compound to a reaction flask suitable for quenching. Dilute the pyrophoric material significantly with an unreactive, dry solvent like heptane or toluene.[4] This reduces the concentration and reactivity of the this compound.
B. Quenching Protocol:
-
Cooling: Place the flask containing the diluted this compound in an ice water or dry ice/isopropanol bath to manage the heat generated during neutralization.[6]
-
Initial Quenching: Slowly add isopropanol dropwise to the cooled, diluted solution while stirring. The slow addition is crucial to control the exothermic reaction.[4]
-
Secondary Quenching: After the initial reaction with isopropanol has subsided, slowly add methanol. Methanol is a more reactive quenching agent and will help ensure all the pyrophoric material is neutralized.[4]
-
Final Hydrolysis: Once the reaction with methanol is complete, cautiously add water dropwise to hydrolyze any remaining reactive pockets.[4]
C. Waste Management:
-
Container Rinsing: Any "empty" container that held this compound must be triple-rinsed with a dry, inert solvent.[1] These rinsates are also considered hazardous and must be quenched using the procedure described above.
-
Final Disposal: The fully quenched and neutralized solution can now be disposed of as hazardous waste according to your institution's guidelines.[1] The rinsed and dried container should be left open in the back of the fume hood for at least a week before being discarded.[1]
III. Emergency Procedures
In the event of a spill or fire, immediate and appropriate action is critical.
-
Spills: Do not attempt to clean up a spill of pyrophoric material. Evacuate the laboratory and contact your institution's environmental health and safety (EHS) office immediately.[1] Smothering agents like dry sand or powdered soda ash should be readily available.[2]
-
Fire: If a fire occurs, use a Class D fire extinguisher. Do not use water, as it can exacerbate the fire.[7] If clothing catches fire, use the "stop, drop, and roll" method and the safety shower.[2]
IV. Disposal Workflow Diagram
The following diagram illustrates the logical steps for the safe disposal of this compound.
Caption: Workflow for the safe quenching and disposal of this compound.
References
- 1. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 2. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 3. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 4. chemistry.ucla.edu [chemistry.ucla.edu]
- 5. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
Safeguarding Your Research: A Guide to Handling Ethyl Dibutylphosphinite
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Ethyl dibutylphosphinite, a potentially hazardous chemical, to empower you with the knowledge to operate safely and effectively.
This compound is an organophosphorus compound that requires careful handling due to its potential reactivity and toxicity. Adherence to strict safety protocols is crucial to minimize risks and ensure the well-being of all laboratory personnel. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to be followed.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. When working with this compound, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[1][2] | Protects against splashes and potential explosions. |
| Skin Protection | Flame-resistant lab coat (e.g., Nomex) over personal clothing.[2][3][4] | Provides a barrier against spills and fire hazards. Avoid synthetic clothing.[2][4] |
| Chemical-resistant gloves (double-gloving recommended: nitrile inner, neoprene or butyl rubber outer).[2][3] | Protects hands from chemical contact. Inspect gloves before each use. | |
| Closed-toe shoes made of a chemical-resistant material.[2][5] | Protects feet from spills. | |
| Respiratory Protection | Use in a well-ventilated fume hood is required.[2][6] If there is a risk of inhalation, a NIOSH-approved respirator with appropriate cartridges should be used. | Minimizes the inhalation of harmful vapors. |
Operational Plan: Handling Procedures
Due to its likely air- and moisture-sensitive nature, this compound must be handled with care to prevent degradation and potential pyrophoric reactions.[6] Many organophosphorus compounds are also toxic.[7][8]
Preparation and Handling:
-
Work Area: All manipulations should be performed in a certified chemical fume hood[2][6] or a glove box with an inert atmosphere (e.g., nitrogen or argon).[2][9]
-
Inert Atmosphere: Use Schlenk line techniques or a glovebox to handle the reagent and maintain an inert atmosphere to prevent contact with air and moisture.[2][10]
-
Glassware: All glassware must be thoroughly dried in an oven and cooled under a stream of inert gas before use.[4][11]
-
Transfer: For transferring the liquid, use a syringe or cannula technique.[2][4] Ensure all connections are secure to prevent leaks.
-
Spill Preparedness: Keep a container of powdered lime (calcium hydroxide) or sand readily accessible to smother any spills.[1] Do not use water on spills of air-reactive compounds.
Experimental Workflow:
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.
Quenching Excess Reagent:
-
Excess or unreacted this compound must be quenched before disposal.[4]
-
Slowly add the reagent to a cooled (ice bath) solution of a less reactive alcohol, such as isopropanol, under an inert atmosphere.[4]
-
Once the initial reaction subsides, a more reactive alcohol like methanol can be slowly added, followed by water to ensure complete hydrolysis.[4]
Waste Collection and Disposal:
-
All quenched materials and solvent rinses should be collected in a clearly labeled hazardous waste container.[6]
-
Contaminated solid waste, such as gloves, paper towels, and septa, should also be placed in a designated solid hazardous waste container.
-
Empty reagent bottles should be rinsed three times with an inert, dry solvent. The rinsate must be collected and quenched as hazardous waste.[6] The rinsed bottle should be left open in the back of a fume hood for a week before disposal.[6]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Decontamination:
-
All glassware and equipment that have come into contact with this compound must be decontaminated.
-
Rinse with a suitable organic solvent (e.g., toluene or hexane), followed by the quenching procedure outlined above for the rinsate.
-
Finally, wash with soap and water.
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive research environment. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical before use.
References
- 1. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 2. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 3. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 6. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 7. litfl.com [litfl.com]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. Safely handling air-sensitive products [cleanroomtechnology.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. as.uky.edu [as.uky.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
